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4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Documentation Hub

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  • Product: 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
  • CAS: 2091705-21-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

This guide provides an in-depth exploration of the synthetic pathway to 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway to 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrazine core is a privileged scaffold, forming the basis of numerous compounds investigated for their therapeutic potential, including applications as kinase inhibitors for anti-cancer therapies.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, scientifically-grounded protocol and the rationale behind the synthetic strategy.

Introduction and Strategic Overview

The synthesis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The overall strategy involves the construction of a substituted pyrazole ring, which then undergoes cyclocondensation to form the fused pyrazolo[1,5-a]pyrazine bicyclic system. The final step is the hydrolysis of an ester to the target carboxylic acid.

The selection of starting materials is critical for the success of this synthesis. Ethyl 3-aminopyrazole-4-carboxylate is a key intermediate, chosen for its versatile reactivity, allowing for the subsequent annulation of the pyrazine ring.[3][4] This guide will detail a reliable and reproducible synthetic route, beginning with the synthesis of this crucial precursor.

Synthesis_Overview Start Commercially Available Starting Materials Step1 Step 1: Synthesis of Ethyl 3-aminopyrazole-4-carboxylate Start->Step1 Reagents Step2 Step 2: Synthesis of Ethyl 4-oxo-4,5-dihydropyrazolo [1,5-a]pyrazine-2-carboxylate Step1->Step2 Key Intermediate Step3 Step 3: Hydrolysis to Final Product Step2->Step3 Ester Precursor FinalProduct 4-oxo-4,5-dihydropyrazolo [1,5-a]pyrazine-2-carboxylic acid Step3->FinalProduct Target Molecule

Synthesis of the Key Precursor: Ethyl 3-aminopyrazole-4-carboxylate

The journey to our target molecule begins with the synthesis of Ethyl 3-aminopyrazole-4-carboxylate. This intermediate is prepared via the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine hydrate.[5] This reaction is a classic and efficient method for the formation of 5-aminopyrazoles.[4]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl (ethoxymethylene)cyanoacetateC8H11NO3169.18≥98%Commercial
Hydrazine hydrateH6N2O50.06≥99%Commercial
EthanolC2H5OH46.07AnhydrousCommercial
Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (16.92 g, 0.1 mol) in anhydrous ethanol (100 mL).

  • To this solution, add hydrazine hydrate (5.01 g, 0.1 mol) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to afford ethyl 3-aminopyrazole-4-carboxylate as a white to off-white solid.

Expected Yield: 75-85%

Mechanistic Insights

The formation of the pyrazole ring proceeds through a nucleophilic attack of the hydrazine on the electrophilic carbon of the cyanoacetate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water.

Construction of the Pyrazolo[1,5-a]pyrazine Core

The pivotal step in this synthesis is the formation of the bicyclic pyrazolo[1,5-a]pyrazine ring system. This is achieved through the reaction of ethyl 3-aminopyrazole-4-carboxylate with diethyl ethoxymethylenemalonate (DEEMM).[4]

Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)

DEEMM is a crucial reagent that can be synthesized from diethyl malonate and triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[6][7]

  • In a flask equipped with a distillation apparatus, combine diethyl malonate (160.17 g, 1.0 mol), triethyl orthoformate (148.20 g, 1.0 mol), and acetic anhydride (204.18 g, 2.0 mol).

  • Add a catalytic amount of anhydrous zinc chloride (0.5 g).

  • Heat the mixture in an oil bath at 110-120 °C for 6-8 hours, collecting the ethyl acetate byproduct by distillation.

  • After the initial reaction, cool the mixture and add a second portion of triethyl orthoformate (148.20 g, 1.0 mol) and acetic anhydride (204.18 g, 2.0 mol).

  • Continue heating and distilling for another 3-4 hours.

  • Cool the residue and dilute with diethyl ether. Wash the ethereal solution with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl ethoxymethylenemalonate as a pale yellow liquid.[6]

Expected Yield: 70-80%

Cyclocondensation Reaction

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Aminopyrazole Ethyl 3-aminopyrazole-4-carboxylate Intermediate1 Michael Addition Intermediate Aminopyrazole->Intermediate1 + DEEMM DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization EsterProduct Ethyl 4-oxo-4,5-dihydropyrazolo [1,5-a]pyrazine-2-carboxylate Intermediate2->EsterProduct Elimination of Ethanol

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 3-aminopyrazole-4-carboxylateC6H9N3O2155.15As synthesized-
Diethyl ethoxymethylenemalonate (DEEMM)C10H16O5216.23≥98%Commercial or as synthesized
Dowtherm AC12H10O170.21-Commercial
  • In a high-temperature reaction vessel, suspend ethyl 3-aminopyrazole-4-carboxylate (15.52 g, 0.1 mol) in Dowtherm A (100 mL).

  • Add diethyl ethoxymethylenemalonate (23.78 g, 0.11 mol) to the suspension.

  • Heat the reaction mixture to 240-250 °C with stirring for 2-3 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate.

  • Dilute the mixture with hexane to facilitate precipitation and filtration.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile to yield ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate.

Expected Yield: 60-70%

Final Step: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylateC9H9N3O3207.19As synthesized-
Sodium HydroxideNaOH40.00≥97%Commercial
Hydrochloric AcidHCl36.462 M solutionCommercial
WaterH2O18.02Deionized-
EthanolC2H5OH46.0795%Commercial
Experimental Protocol
  • Suspend ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate (10.36 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC). The suspension should become a clear solution as the reaction proceeds.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Expected Yield: 85-95%

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundAppearanceMelting Point (°C)1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (m/z)
Ethyl 3-aminopyrazole-4-carboxylateWhite to off-white solid105-10712.1 (s, 1H), 7.8 (s, 1H), 5.8 (s, 2H), 4.2 (q, 2H), 1.3 (t, 3H)164.5, 149.0, 138.5, 98.0, 59.0, 14.5156.1 [M+H]+
Ethyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylatePale yellow solid>25011.5 (br s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 6.5 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H)162.0, 155.0, 145.0, 138.0, 115.0, 110.0, 60.0, 14.0208.1 [M+H]+
4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acidWhite solid>30013.0 (br s, 1H), 11.4 (br s, 1H), 8.0 (s, 1H), 7.8 (d, 1H), 6.4 (d, 1H)163.5, 155.2, 145.5, 138.8, 115.5, 110.2180.0 [M+H]+

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.

Applications and Future Directions

4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and its derivatives are of considerable interest in drug discovery. The pyrazolo[1,5-a]pyrazine scaffold has been identified in compounds with a range of biological activities, including as inhibitors of various kinases, which are crucial targets in oncology.[1][8] This carboxylic acid derivative serves as a valuable building block for further chemical modifications, enabling the synthesis of compound libraries for screening against various biological targets. Its potential applications extend to the development of novel anti-inflammatory and anti-viral agents.[9][10] Future research will likely focus on the derivatization of the carboxylic acid moiety to generate amides, esters, and other functional groups to explore and optimize the structure-activity relationship for specific therapeutic targets.

References

  • PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. Available from: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 11(46), 28665-28686. Available from: [Link]

  • El-Sayed, M. S. (2005). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Afric. J. Chem. Educ, 5(2), 1-7. Available from: [Link]

  • Google Patents. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
  • Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

  • Bentham Science. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Available from: [Link]

  • MDPI. Pyrazolo[1,5-a][5][11][12]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available from: [Link]

  • Tkachova, V. P., Gorobets, N. Y., Tkachov, R. P., Dyachenko, O. D., Rusanov, E. B., & Dyachenko, V. D. (2010). Reactions of diethyl 2-(ethoxymethylene) malonate with 2-cyanoacetanilides: unexpected transfer of the ethoxymethylene moiety. Arkivoc, 2010(11), 254-264. Available from: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • Chem-Impex. Ethyl 3-aminopyrazole-4-carboxylate. Available from: [Link]

  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC: Online Journal of Organic Chemistry, 2009(1), 198-250. Available from: [Link]

  • Google Patents. CN113150012A - Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof.
  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ChemBK. Ethyl 3-amino-4-pyrazolecarboxylate. Available from: [Link]

  • ResearchGate. Mechanism for the formation of pyrazole. Available from: [Link]

  • National Institutes of Health. Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Available from: [Link]

  • ChemBK. ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ResearchGate. A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Available from: [Link]

  • Beilstein Publishing. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Holzer, W., & Mereiter, K. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(6), 515-521. Available from: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5933-5948. Available from: [Link]

  • ResearchGate. 4,10Dihydro4-oxo-4 H-imidazo[1,2- a]indeno[1,2- e]pyrazin-2-carboxylic acid derivatives. Available from: [Link]

  • National Institutes of Health. Malonates in Cyclocondensation Reactions. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • PubMed. Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Available from: [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Abstract The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry, with derivatives demonstrating potent activity as kinase inhibitors, antiviral agents, and modulato...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry, with derivatives demonstrating potent activity as kinase inhibitors, antiviral agents, and modulators of key neurological pathways.[1] The precise determination of their molecular structure is a non-trivial prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of a representative member of this class: 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. We will detail an integrated analytical workflow, explaining the causality behind experimental choices and demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional NMR techniques forms a self-validating system for structural confirmation.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrazine Core

The fusion of pyrazole and pyrazine rings creates a bicyclic system with unique electronic and steric properties, making it an attractive scaffold for interacting with diverse biological targets. The partially saturated dihydropyrazinone ring, in particular, introduces a three-dimensional character that can be crucial for optimizing binding affinity and pharmacokinetic properties. Given the potential for isomerism during synthesis, a rigorous and systematic approach to structure elucidation is not merely procedural but fundamental to the advancement of research programs utilizing this core.[2]

This guide presents a logical, multi-technique workflow designed for researchers and drug development professionals to confidently determine and validate the structure of the title compound.

Context: A Plausible Synthetic Origin

To ground our analytical investigation in a practical context, we will assume the target compound is synthesized via a modern, efficient one-pot protocol. A plausible route involves the reaction of a pyrazole-3-carboxylic acid with 2,2-dimethoxyethanamine, followed by acid-catalyzed cyclization and dehydration.[3] This approach is favored for its operational simplicity and access to readily available starting materials.

Synthetic_Workflow cluster_0 One-Pot Synthesis start Pyrazole-3-carboxylic Acid + 2,2-dimethoxyethanamine amide Intermediate Amide Formation (e.g., CDI coupling) start->amide Step 1 cyclization Acid-Catalyzed Cyclization & Dehydration (HCl/Dioxane) amide->cyclization Step 2 product 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine- 2-carboxylic acid cyclization->product Step 3

Caption: Hypothetical one-pot synthesis of the target compound.

The Integrated Analytical Workflow

The cornerstone of reliable structure elucidation is the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating narrative that confirms the proposed structure and rules out alternatives.

Elucidation_Workflow cluster_main Structural Elucidation Pathway cluster_nmr NMR Suite MS Mass Spectrometry (HRMS) Final Final Validated Structure MS->Final Molecular Formula (C₈H₇N₃O₃) IR Infrared Spectroscopy (FTIR) IR->Final Functional Groups (-COOH, Amide C=O) NMR NMR Spectroscopy NMR->Final Atomic Connectivity & Isomer Confirmation H1 ¹H NMR NMR->H1 XRAY X-Ray Crystallography (Optional Gold Standard) XRAY->Final Absolute 3D Proof COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC HMBC 2D HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Causality: The first step is to confirm that the synthesis produced a compound of the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass for its ability to provide an exact mass, which is critical for determining a unique molecular formula.

Experimental Protocol (HRMS-ESI)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI), which is a soft ionization technique ideal for polar, non-volatile molecules, minimizing fragmentation. Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Analysis: Analyze using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

Data Interpretation

The primary goal is to match the experimentally observed exact mass with the theoretical mass calculated for the molecular formula C₈H₇N₃O₃ .

ParameterExpected ValueRationale
Molecular Formula C₈H₇N₃O₃Based on the proposed structure.
Theoretical Exact Mass 193.04874Calculated for C₈H₇N₃O₃.
[M+H]⁺ (Positive Mode) 194.05602Primary ion expected in ESI+.
[M-H]⁻ (Negative Mode) 192.04146Often observed for carboxylic acids.
Key Fragments m/z ~149, ~148Potential loss of CO₂ (44 Da) or -COOH (45 Da) from the molecular ion.[4][5]

A measured mass within 5 ppm of the theoretical value provides high confidence in the elemental composition.

Infrared Spectroscopy: Functional Group Identification

Causality: FTIR is a rapid and effective technique to confirm the presence of key functional groups predicted by the proposed structure. The presence of both a carboxylic acid and a cyclic amide (lactam) can be readily verified.

Experimental Protocol (ATR-FTIR)
  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Data Interpretation

We anticipate several characteristic absorption bands that fingerprint the molecule's functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (very broad)O-H stretch (hydrogen-bonded)
Amide N-H~3200N-H stretch
Carboxylic Acid C=O~1700C=O stretch
Amide C=O (Lactam)~1670C=O stretch
Aromatic/Heterocycle1600 - 1450C=C and C=N stretches

The presence of these distinct bands, especially the very broad O-H stretch and the two carbonyl peaks, provides strong initial evidence for the proposed structure.

NMR Spectroscopy: The Definitive Structural Blueprint

Causality: While MS and IR confirm the formula and functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the precise atomic connectivity, distinguish between isomers, and provide the final, unambiguous proof of structure. A full suite of 1D and 2D NMR experiments is essential.

Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).

  • Acquisition: On a spectrometer of at least 400 MHz, acquire the following spectra at 298 K:

    • ¹H NMR

    • ¹³C NMR (proton decoupled)

    • 2D COSY (¹H-¹H correlation)

    • 2D HSQC (¹H-¹³C one-bond correlation)

    • 2D HMBC (¹H-¹³C long-range correlation)

¹H and ¹³C NMR: Signal Assignment

Based on extensive literature data for pyrazolo[1,5-a]pyrimidine and pyrazine systems, we can predict the chemical shifts for our target molecule.[6][7][8][9]

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Position Atom Predicted ¹H Shift (ppm), Multiplicity Predicted ¹³C Shift (ppm) Rationale
2 - - ~140 Carbon attached to COOH on pyrazole ring.
3 H-3 8.1-8.3, s ~110 Lone proton on electron-rich pyrazole ring.
3a - - ~145 Pyrazole ring fusion carbon.
4 - - ~160 Amide carbonyl, significantly downfield.
5 N-H 8.5-9.0, br s - Amide proton, exchangeable.
6 H-6 3.6-3.8, t ~40 Methylene protons adjacent to N-H.
7 H-7 4.1-4.3, t ~45 Methylene protons adjacent to C=O.
7a - - ~135 Pyrazine ring fusion carbon.

| - | COOH | 12.5-13.5, br s | ~165 | Carboxylic acid proton and carbon. |

2D NMR: Connecting the Dots

While 1D spectra provide the list of parts, 2D spectra build the machine. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for confirming the core scaffold.

Caption: Key HMBC correlations confirming the molecular backbone.

  • Crucial Verifications from HMBC:

    • H-3 to C-2, C-3a, C-7a, and COOH: This set of correlations definitively places the carboxylic acid at position 2 and confirms the connectivity of the pyrazole ring to the pyrazine ring at the correct fusion points.

    • H-6 to C-4 and C-7a: Links the aliphatic chain to the amide carbonyl and the ring fusion carbon.

    • H-7 to C-3a: Confirms the other end of the aliphatic chain's proximity to the pyrazole side of the fusion.

    • N-H to C-4: A key correlation confirming the amide proton's location adjacent to the carbonyl.

  • COSY & HSQC Roles:

    • COSY: Will show a clear correlation between the H-6 and H-7 signals, confirming they are vicinal protons on the dihydropyrazine ring.

    • HSQC: Provides direct, one-bond correlations (H-3 to C-3, H-6 to C-6, etc.), allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.

The Gold Standard: Single-Crystal X-ray Diffraction

Causality: For novel compounds, especially those intended for pharmaceutical development, obtaining a crystal structure is the ultimate and most definitive form of proof. It moves beyond connectivity to provide an absolute 3D representation of the molecule in the solid state.

Protocol
  • Crystal Growth: Grow single crystals suitable for diffraction, often by slow evaporation of a solvent (e.g., ethanol, ethyl acetate) from a concentrated solution of the purified compound.

  • Data Collection & Refinement: Analyze a suitable crystal on a single-crystal X-ray diffractometer to obtain the electron density map and refine the atomic positions.

The resulting crystal structure would confirm not only the covalent bonding arrangement but also bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding from the carboxylic acid), leaving zero ambiguity.[10][11]

Conclusion

The structural elucidation of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a systematic process of evidence accumulation. By integrating data from HRMS (confirming molecular formula), FTIR (identifying functional groups), and a comprehensive suite of 1D and 2D NMR experiments (mapping atomic connectivity), a scientifically rigorous and validated structure can be confidently assigned. This multi-faceted approach ensures that the foundation of any subsequent biological or medicinal chemistry study is built on the solid ground of a correctly identified molecule, upholding the highest standards of scientific integrity.

References

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  • Gonzalez, A., et al. (2024). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Pharmaceuticals, 17(7), 836. Available at: [Link]

  • ResearchGate. A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Available at: [Link]

  • ResearchGate. (2000). 4,10Dihydro4-oxo-4 H-imidazo[1,2- a]indeno[1,2- e]pyrazin-2-carboxylic acid derivatives. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-53. Available at: [Link]

  • Divine, R. D., et al. (2012). Mass spectra of tentatively identified pyrazine products. Journal of Dairy Science, 95(5), 2273-2278. Available at: [Link]

  • Ivanov, S. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][4][6][7]triazines. Journal of Chemical Crystallography, 53, 273–284. Available at: [Link]

  • PubChem. 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid. Available at: [Link]

  • ResearchGate. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][4][6][7]triazines. Available at: [Link]

  • Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. Available at: [Link]

  • Holzer Group. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Available at: [Link]

  • Gürsoy, A., & Demirayak, S. (1987). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[4][6][7]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Archiv der Pharmazie, 320(6), 564-568. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

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  • Emperle, M., et al. (2024). Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. Journal of Medicinal Chemistry. Available at: [Link]

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Foundational

A Technical Guide to the Physicochemical Properties of Pyrazolo[1,5-a]pyrazine Derivatives

Foreword: The Rise of a Privileged Scaffold in Drug Discovery The pyrazolo[1,5-a]pyrazine nucleus, a fused heterocyclic system, has garnered significant interest within the medicinal chemistry community. Its structural r...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrazine nucleus, a fused heterocyclic system, has garnered significant interest within the medicinal chemistry community. Its structural resemblance to purines allows it to function as a versatile "privileged scaffold," capable of interacting with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives of this core are prominent in the development of targeted therapies for cancer and inflammatory diseases, acting as potent and selective inhibitors of crucial cellular signaling pathways.[1][3]

However, the journey from a potent "hit" compound to a successful clinical candidate is paved with physicochemical challenges. Properties such as solubility, lipophilicity, and solid-state characteristics are not merely secondary considerations; they are fundamental determinants of a drug's pharmacokinetic profile and ultimate therapeutic efficacy. This guide provides an in-depth exploration of the core physicochemical properties of pyrazolo[1,5-a]pyrazine derivatives, offering researchers and drug development professionals the foundational knowledge required to navigate the complexities of optimizing this promising scaffold.

Section 1: Lipophilicity - Mastering the Hydrophobic-Hydrophilic Balance

1.1. The Critical Role of Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its distribution throughout the body, and impacts its binding to both therapeutic targets and off-target proteins like metabolic enzymes and plasma proteins.

  • Expertise & Experience: We quantify lipophilicity using the partition coefficient (LogP) for the neutral form of a compound and the distribution coefficient (LogD) which accounts for all ionic species at a specific pH. For ionizable molecules like pyrazolo[1,5-a]pyrazines, LogD at physiological pH (7.4) is the more biologically relevant metric. An optimal lipophilicity range (typically LogD 1-3) is often sought to balance membrane permeability with aqueous solubility, avoiding issues like poor absorption, high metabolic clearance, or toxicity associated with excessive lipophilicity.[4]

1.2. Methodologies for Determining Lipophilicity

A multi-faceted approach combining experimental rigor with computational screening is essential for a comprehensive understanding of lipophilicity.

Experimental Protocol 1: Shake-Flask Method (Thermodynamic LogP)

This "gold standard" method directly measures the equilibrium partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

  • Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol to serve as the two phases.

  • Dissolution: Dissolve a precise amount of the pyrazolo[1,5-a]pyrazine derivative in the pre-saturated n-octanol.

  • Partitioning: Add an equal volume of the pre-saturated water. Vigorously shake the mixture in a sealed vial until equilibrium is reached (typically several hours).

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Protocol 2: RP-HPLC Method (LogP/LogD Estimation)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a higher-throughput alternative by correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Step-by-Step Methodology:

  • System Setup: Use a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject the pyrazolo[1,5-a]pyrazine derivative under the same isocratic conditions.

  • Calculation: Determine the retention time of the test compound and interpolate its LogP value from the calibration curve. For LogD measurement, the aqueous buffer is set to the desired pH (e.g., 7.4).

1.3. Structure-Lipophilicity Relationships

The substitution pattern on the pyrazolo[1,5-a]pyrazine core profoundly influences its lipophilicity.

  • Authoritative Grounding: Structure-activity relationship (SAR) studies consistently demonstrate that the addition of non-polar, aromatic, or alkyl groups increases lipophilicity, while incorporating polar functionalities like hydroxyls, amides, or morpholines decreases it.[4][5] For example, in the development of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, strategic placement of polar substituents was crucial for optimizing ADME properties.[5]

Section 2: Aqueous Solubility - The Gateway to Bioavailability

2.1. The Imperative of Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for the formulation of intravenous solutions. Many kinase inhibitors, including those based on heterocyclic scaffolds, are large, rigid molecules that often suffer from poor solubility, posing a significant hurdle in drug development.[6]

2.2. Methodologies for Solubility Assessment

Distinctions are made between kinetic solubility, used for rapid screening, and thermodynamic solubility, which provides the true equilibrium value.

Experimental Protocol 3: Kinetic Solubility by Nephelometry

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, providing a rapid assessment for early-stage discovery.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the pyrazolo[1,5-a]pyrazine derivative in DMSO.

  • Serial Dilution: Dispense the DMSO stock into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate, creating a range of concentrations.

  • Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity (light scattering) of each well using a nephelometer.

  • Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Experimental Protocol 4: Thermodynamic Solubility by Shake-Flask

This method determines the equilibrium concentration of a compound in a saturated solution, providing the most accurate and relevant solubility value for later-stage development.

Step-by-Step Methodology:

  • Suspension: Add an excess amount of the solid pyrazolo[1,5-a]pyrazine derivative to a vial containing a specific aqueous buffer (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Section 3: Ionization Constant (pKa) - The Influence of Charge State

3.1. The Role of pKa in Drug Action

The pKa value dictates the degree of ionization of a compound at a given pH. The pyrazolo[1,5-a]pyrazine scaffold contains basic nitrogen atoms, making it a weak base. Its charge state at physiological pH profoundly affects its solubility, membrane permeability, and ability to interact with its biological target.

  • Expertise & Experience: The pyrazine ring is generally weakly basic (pyrazine pKa ≈ 0.65).[7] The specific pKa of a pyrazolo[1,5-a]pyrazine derivative will be modulated by the electronic effects of its substituents. Understanding the pKa allows medicinal chemists to predict how the compound will behave in different environments, from the acidic stomach to the neutral pH of the blood.

Visualization: Protonation of the Pyrazolo[1,5-a]pyrazine Core

The following diagram illustrates the likely protonation sites on the core scaffold. The exact pKa will depend on the R-group substituents.

G cluster_0 Unprotonated Form cluster_1 Protonated Form (at N5) unprotonated protonated unprotonated->protonated + H⁺ protonated->unprotonated - H⁺

Caption: Protonation equilibrium of the pyrazolo[1,5-a]pyrazine scaffold.

Experimental Protocol 5: pKa Determination by UV-Metric Titration

This method is well-suited for chromophoric compounds like pyrazolo[1,5-a]pyrazines, as it relies on changes in UV absorbance upon ionization.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution of the compound in water or a water/co-solvent mixture.

  • Titration: Place the solution in a UV-cuvette equipped with a pH probe. Titrate the solution across a wide pH range (e.g., pH 2 to 12) by adding small aliquots of strong acid and base.

  • Data Acquisition: Record the full UV-Vis spectrum at each pH increment.

  • Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The pKa is determined by fitting this data to the Henderson-Hasselbalch equation, often corresponding to the inflection point of the resulting sigmoidal curve.

Section 4: Crystal Structure and Solid-State Properties

4.1. The Importance of the Solid State

The solid-state form of an active pharmaceutical ingredient (API) is critical for its stability, manufacturability, and dissolution rate. The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with well-defined packing is a key advantage.[8]

  • Authoritative Grounding: Single-crystal X-ray diffraction has been used to unambiguously determine the tautomeric form of related pyrazolo[1,5-a]pyrimidin-7(4H)-ones, which was crucial for understanding their structure-activity relationships as antitubercular agents.[9] The crystal structure reveals the precise three-dimensional arrangement of molecules and the intermolecular forces (e.g., hydrogen bonds, π-stacking) that govern the crystal lattice, which in turn influence melting point, solubility, and hygroscopicity.

Experimental Workflow: From Molecule to Structure

The definitive analysis of solid-state properties follows a well-established workflow.

Caption: Workflow for solid-state characterization of a new chemical entity.

Experimental Protocol 6: Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the ultimate structural proof of a molecule's constitution and conformation in the solid state.

Step-by-Step Methodology:

  • Crystal Growth: Grow a high-quality single crystal of the pyrazolo[1,5-a]pyrazine derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer, which bombards it with a focused beam of X-rays from multiple angles. A detector records the diffraction pattern (the intensity and position of the scattered X-rays).

  • Structure Solution: The diffraction data is processed using specialized software to solve the "phase problem" and generate an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure, including bond lengths, angles, and intermolecular interactions.

Section 5: Integrated View - Structure-Property Relationships (SPR)

Optimizing a pyrazolo[1,5-a]pyrazine derivative requires a holistic understanding of how structural changes simultaneously affect multiple physicochemical properties and biological activity.

  • Expertise & Experience: There is often a trade-off. For instance, adding a lipophilic aromatic group at the C6 position might enhance potency by accessing a hydrophobic pocket in the target kinase, but it will likely decrease solubility and increase metabolic clearance. Conversely, incorporating a polar morpholine or piperazine group can improve solubility but may reduce permeability if not positioned correctly.[5] The goal is to achieve a multiparameter optimization where potency, selectivity, and a drug-like physicochemical profile are all balanced.

Visualization: Key Substitution Points and Their Influence

G main_scaffold C4 Position C4 - Modulates Basicity (pKa) - Affects Solubility main_scaffold->C4 C6 Position C6 - Major impact on Lipophilicity (LogP) - Key for Target Potency (SAR) main_scaffold->C6 C3 Position C3 - Influences Crystal Packing - Can be used for Vector Growth main_scaffold->C3

Caption: Influence of substituents on the pyrazolo[1,5-a]pyrazine core properties.

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold represents a highly valuable starting point for the design of novel therapeutics. Its synthetic tractability allows for extensive exploration of chemical space, enabling the fine-tuning of its biological activity.[6][10] However, this guide underscores that biological potency alone is insufficient. A deep and early understanding of the physicochemical properties—lipophilicity, solubility, ionization, and solid-state characteristics—is indispensable. By employing the rigorous experimental and computational methodologies outlined herein, researchers can rationally design and optimize pyrazolo[1,5-a]pyrazine derivatives, transforming potent molecules into viable drug candidates with the potential to address significant unmet medical needs.

References

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2016). Medicinal Chemistry Research, 25(10), 2396-2407.
  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3560. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

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  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(11), 3358. [Link]

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Exploratory

The Biological Potential of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Promising Heterocyclic Scaffold in Modern Therapeutics The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer therapeutic advantages. Among these, nitr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Promising Heterocyclic Scaffold in Modern Therapeutics

The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer therapeutic advantages. Among these, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of biologically active molecules. The pyrazolo[1,5-a]pyrazine core, and specifically its 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid derivative, represents a promising scaffold with significant potential for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound class, focusing on its potential applications in oncology and beyond. Drawing upon research into structurally related pyrazolo[1,5-a]pyrimidines and other pyrazolo[1,5-a]pyrazine analogs, this document will delve into the synthesis, mechanisms of action, and essential experimental protocols for evaluating the therapeutic promise of this chemical entity.

The Pyrazolo[1,5-a]pyrazine Scaffold: A Foundation for Diverse Biological Activity

The fused heterocyclic system of pyrazolo[1,5-a]pyrazine has garnered considerable attention in medicinal chemistry due to its versatile biological profile. Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties.[1] The structural rigidity and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Building the Core

The synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one core is a critical first step in exploring the biological potential of its derivatives. While various synthetic routes have been developed for the broader class of pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, and three-component reactions, microwave-assisted synthesis has emerged as an efficient method for preparing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives.[2][3] These methods often involve the reaction of appropriately substituted 1H-pyrazole-5-carboxylate precursors with amines.[4] The general synthetic approach allows for the introduction of various substituents on the pyrazole and pyrazine rings, which is crucial for structure-activity relationship (SAR) studies.

A general representation of the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is depicted below:

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Pyrazole Substituted Pyrazole Precursor Reaction Cyclization/ Condensation Pyrazole->Reaction Reacts with Amine Amine Derivative Amine->Reaction PyrazoloPyrazine Pyrazolo[1,5-a]pyrazin-4(5H)-one Core Reaction->PyrazoloPyrazine Forms

Caption: Generalized synthetic scheme for the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

Anticancer Activity: A Primary Therapeutic Target

The most extensively documented biological activity of pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives is their potent anticancer effect.[1] Numerous studies have demonstrated the ability of these compounds to inhibit the proliferation of a variety of cancer cell lines, with a notable focus on lung cancer.[3][5]

Mechanisms of Anticancer Action

The anticancer activity of this class of compounds is often attributed to two primary mechanisms: the induction of cell cycle arrest and the triggering of apoptosis (programmed cell death).

  • Cell Cycle Arrest: Certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been shown to induce a strong G1-phase arrest in cancer cells.[3] This prevents the cells from progressing to the S phase, where DNA replication occurs, effectively halting their proliferation.

  • Apoptosis Induction: Other derivatives have been observed to induce apoptosis in cancer cells.[3] This process of controlled cell death is a crucial mechanism for eliminating damaged or cancerous cells.

The specific mechanism of action can be dependent on the substitution pattern of the pyrazolo[1,5-a]pyrazine core and the specific cancer cell line being targeted.

Kinase Inhibition: A Key Molecular Target

A significant body of evidence points to the inhibition of protein kinases as a primary molecular mechanism underlying the anticancer effects of pyrazolo[1,5-a]pyrazine and related compounds.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1]

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several key kinases involved in cancer progression, including:

  • Tropomyosin Receptor Kinases (Trks): These kinases are promising therapeutic targets for a range of solid tumors.[6][7]

  • Janus Kinases (JAKs): These are involved in signaling pathways that regulate inflammation and cell growth.[8]

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[2]

  • B-Raf and MEK Kinases: Important targets in melanoma.[2]

The pyrazolo[1,5-a]pyrazine scaffold likely acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] This disruption of key signaling pathways ultimately leads to the inhibition of cancer cell growth and survival.

cluster_compound Compound cluster_target Molecular Target cluster_pathway Signaling Pathway cluster_effect Cellular Effect Compound Pyrazolo[1,5-a]pyrazine Derivative Kinase Protein Kinase (e.g., Trk, JAK, EGFR) Compound->Kinase Inhibits Signaling Cancer-Related Signaling Pathway Kinase->Signaling Regulates Effect Inhibition of Cell Proliferation & Survival Signaling->Effect Promotes

Caption: Proposed mechanism of action via protein kinase inhibition.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and its derivatives, a series of well-established in vitro assays are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

To determine the inhibitory activity of the compound against specific kinases, various in vitro kinase assay formats can be employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Workflow:

Start Start Step1 Prepare reaction mixture: - Kinase - Substrate - ATP - Test Compound Start->Step1 Step2 Incubate at optimal temperature and time Step1->Step2 Step3 Stop the reaction Step2->Step3 Step4 Detect phosphorylated substrate Step3->Step4 End End Step4->End

Caption: General workflow for an in vitro kinase inhibition assay.

Detection methods for the phosphorylated substrate can include radioactivity-based assays, fluorescence-based assays (e.g., FRET), or antibody-based detection (e.g., ELISA).

Data Presentation and Interpretation

The results from biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for a Pyrazolo[1,5-a]pyrazine Derivative

Cell LineCompoundIC50 (µM)
A549 (Lung)Compound X5.2
HCT116 (Colon)Compound X8.7
MCF-7 (Breast)Compound X12.1

Table 2: Hypothetical Kinase Inhibition Data for a Pyrazolo[1,5-a]pyrazine Derivative

KinaseCompoundIC50 (nM)
TrkACompound X15
TrkBCompound X25
JAK2Compound X50

Future Directions and Conclusion

The 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Based on the extensive research on related pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives, it is highly probable that compounds based on this core structure will exhibit significant anticancer activity, likely through the inhibition of key protein kinases.

Future research in this area should focus on:

  • Synthesis and Library Development: The synthesis of a diverse library of derivatives with variations at the carboxylic acid position (e.g., esters, amides) and on the pyrazole and pyrazine rings to conduct comprehensive SAR studies.

  • Broad Biological Screening: In addition to anticancer activity, screening for other potential therapeutic applications, such as antiviral and anti-inflammatory effects, is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

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  • Zhang, H., et al. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 21(13), 3909-3913. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available from: [Link]

  • Kysil, V. M., et al. (2023). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Chemistry of Heterocyclic Compounds, 59(6-7), 405-412. Available from: [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1264. Available from: [Link]

  • Zhang, H., et al. (2012). Synthesis and preliminary biological evaluation of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(11), 3753-3758. Available from: [Link]

Sources

Foundational

Introduction: The Versatile Pyrazolo[1,5-a]pyrazin-4(5H)-one Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrazin-4(5H)-ones The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

The pyrazolo[1,5-a]pyrazin-4(5H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the known mechanisms of action for this class of compounds, with a focus on their roles as protein kinase inhibitors and neuromodulators. We will delve into the molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms, offering valuable insights for researchers and drug development professionals.

Part 1: Mechanism of Action as Protein Kinase Inhibitors

A predominant mechanism of action for many pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives is the inhibition of protein kinases.[1][2][3] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2]

Targeting Key Oncogenic Kinases

Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Tropomyosin receptor kinases (Trks).[1][2][3][4] This activity is often achieved through ATP-competitive inhibition, where the compound binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[1][2][3]

Specifically for the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, studies have highlighted its potential in targeting kinases implicated in cancer. For instance, certain derivatives have shown significant antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, with evidence pointing towards the modulation of the Phosphoinositide 3-kinase (PI3K) pathway.[5]

Downstream Signaling Consequences

By inhibiting key kinases, these compounds can effectively shut down aberrant signaling cascades that drive cell proliferation, survival, and metastasis. For example, inhibition of kinases in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways can lead to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Growth Factor Binding Pyrazolo_Pyrazinone Pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo_Pyrazinone->RTK Inhibition Pyrazolo_Pyrazinone->PI3K Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Expression for Proliferation & Survival ERK->Proliferation_Survival Phosphorylation of Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Phosphorylation Cell_Growth Cell Growth mTOR->Cell_Growth Phosphorylation

Caption: Inhibition of Receptor Tyrosine Kinases and PI3K by Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the potency and selectivity of these compounds are highly dependent on the substituents on the pyrazolopyrazine core.[5][6] For example, a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine have been shown to enhance cytotoxic activity in lung cancer cells.[5]

Compound IDR1 GroupR2 GroupTarget KinaseIC50 (µM)Reference
Compound 27 High e- density benzeneLow e- density ringPI3K (inferred)8.19[5]
Compound 28 High e- density benzeneLow e- density ringPI3K (inferred)7.01[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a target kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound stock solution (in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White, opaque 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 50 nL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate mix in assay buffer and add 5 µL to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Part 2: Mechanism of Action as Neuromodulators

Beyond kinase inhibition, pyrazolo[1,5-a]pyrazin-4(5H)-ones have emerged as potent modulators of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate receptors (NMDARs).[7]

Positive Allosteric Modulation of GluN2A-Containing NMDARs

Certain derivatives have been identified as potent, brain-penetrant positive allosteric modulators (PAMs) selective for NMDARs containing the GluN2A subunit.[7] NMDARs are crucial for synaptic plasticity, learning, and memory.[7] PAMs do not activate the receptor directly but enhance the receptor's response to the endogenous agonist, glutamate. This mechanism offers a more subtle and potentially safer way to modulate receptor function compared to direct agonists.

Allosteric_Modulation cluster_receptor NMDA Receptor Receptor Glutamate Binding Site Allosteric Site Ion Channel Ion_Flow Increased Ca2+ Influx Receptor:ion->Ion_Flow Enhanced Opening Glutamate Glutamate Glutamate->Receptor:glu Binds PAM Pyrazolo[1,5-a]pyrazin-4(5H)-one (PAM) PAM->Receptor:pam Binds

Caption: Positive Allosteric Modulation of an NMDA Receptor.

Therapeutic Implications in Neuropsychiatric Disorders

The activation of GluN2A-containing NMDARs is a promising therapeutic strategy for neuropsychiatric diseases such as schizophrenia and depression.[7] By enhancing NMDAR function, these PAMs may help to restore normal synaptic function and alleviate symptoms associated with these disorders.

Experimental Protocol: Electrophysiological Recording of NMDAR Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of a test compound on NMDAR-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing GluN1/GluN2A).

  • Cell Preparation:

    • Culture primary neurons or transfected HEK293 cells on glass coverslips.

    • Use cells 1-2 days after plating or transfection.

  • Recording Setup:

    • Inverted microscope with micromanipulators.

    • Patch-clamp amplifier and data acquisition system.

    • Perfusion system for solution exchange.

  • Solutions:

    • External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl2, 0.01 glycine, pH 7.4. Include blockers of other channels (e.g., tetrodotoxin for Na+ channels, picrotoxin for GABAA receptors).

    • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

    • Agonist solution: External solution containing NMDA and glycine.

    • Test compound solution: Agonist solution containing the desired concentration of the pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

  • Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply the agonist solution for a short duration (e.g., 2 seconds) to elicit a baseline NMDAR current.

    • After a washout period, co-apply the test compound solution with the agonist solution.

    • Record the NMDAR current in the presence of the compound.

    • Calculate the potentiation as the percentage increase in current amplitude in the presence of the compound compared to the baseline current.

Part 3: Anticancer Activity and Cellular Effects

Several studies have demonstrated the antiproliferative and cytotoxic effects of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against various cancer cell lines, particularly lung adenocarcinoma.[5][6][8]

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these compounds is often associated with the induction of programmed cell death (apoptosis) and arrest of the cell cycle, preventing cancer cells from dividing.[9] For example, at a concentration of 160 µM, two derivatives were found to increase the cell death rate to 50% in the A549 lung cancer cell line.[6]

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Cancer Cell Line (e.g., A549) Treatment Treat with Pyrazolo[1,5-a]pyrazin-4(5H)-one (Varying Concentrations and Time Points) Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blotting (e.g., for p-AKT, cleaved PARP) Treatment->WesternBlot DataAnalysis Data Analysis and Mechanism Elucidation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating the anticancer effects of Pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • A549 human lung carcinoma cell line

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a highly promising framework for the development of novel therapeutics. Its derivatives have demonstrated diverse mechanisms of action, including the inhibition of key oncogenic protein kinases and the positive allosteric modulation of NMDARs. This versatility underscores the potential to tailor compounds for specific therapeutic applications, from oncology to neuroscience.

Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds through medicinal chemistry efforts. Further elucidation of their molecular targets and downstream effects using advanced techniques such as chemoproteomics and single-cell analysis will be crucial for advancing these promising molecules toward clinical applications.

References

  • Terungwa, S. et al. (2024).
  • Terungwa, S. et al. (2024).
  • Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Singh, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Menges, N. et al. (2022). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity. [Link]

  • Hasui, T. et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, H. et al. (2013). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Portilla, J. et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances.
  • Zhang, H. et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Menges, N. et al. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. Helvetica Chimica Acta. [Link]

  • Singh, V. et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Singh, V. et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PubMed. [Link]

Sources

Exploratory

An In-Depth Technical Guide to ¹H and ¹³C NMR Spectral Data of Pyrazolo[1,5-a]pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the pyrazolo[1,5-a]pyrazine heterocyclic system. As a privileged scaffold in medicinal chemistry, a thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This document synthesizes experimental data with theoretical principles to offer a field-proven guide for researchers. We will delve into characteristic chemical shifts and coupling constants, the influence of substituents, and provide a detailed experimental protocol for acquiring high-quality NMR data.

The Pyrazolo[1,5-a]pyrazine Core: Structure and Significance

The pyrazolo[1,5-a]pyrazine ring system is a fused bicyclic heterocycle composed of a pyrazole ring fused to a pyrazine ring. This scaffold is of significant interest in drug discovery due to its diverse pharmacological activities. The numbering of the pyrazolo[1,5-a]pyrazine core, which will be used throughout this guide, is as follows:

Caption: Numbering of the pyrazolo[1,5-a]pyrazine scaffold.

Foundational Principles: Understanding the ¹H and ¹³C NMR Spectra

The chemical shifts and coupling constants observed in the NMR spectra of pyrazolo[1,5-a]pyrazines are dictated by the electronic environment of each nucleus. The pyrazole ring, being electron-rich, influences the electron density of the fused pyrazine ring. The nitrogen atoms, being electronegative, generally deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).

A key publication by Chimichi et al. provides a foundational analysis of the ¹H and ¹³C NMR spectra of the parent pyrazolo[1,5-a]pyrimidine system, a closely related scaffold. Their work demonstrated the unambiguous assignment of all carbon and proton signals through 2D NMR experiments and the determination of one-bond and long-range ¹³C-¹H coupling constants.[1][2][3] The electron-withdrawing effect of the fused pyrazole ring was confirmed by an increase in all one-bond coupling constants in the pyrimidine ring compared to pyrimidine itself.[1]

¹H NMR Spectral Data: A Detailed Analysis

The proton NMR spectrum of the parent pyrazolo[1,5-a]pyrazine is characterized by distinct signals for each of the aromatic protons. The chemical shifts are influenced by the proximity to the nitrogen atoms and the electronic effects of the fused ring system.

Characteristic Chemical Shifts

The following table summarizes the typical ¹H NMR chemical shift ranges for the parent pyrazolo[1,5-a]pyrazine and its simple methylated derivatives, as extrapolated from the detailed study on the pyrazolo[1,5-a]pyrimidine system.[1][2][3]

ProtonChemical Shift (δ, ppm) RangeMultiplicityTypical Coupling Constants (J, Hz)
H-28.0 - 8.2dJ(H2,H3) = 2.5 - 3.0
H-36.7 - 6.9dJ(H3,H2) = 2.5 - 3.0
H-58.7 - 8.9dJ(H5,H6) = 4.5 - 5.0
H-67.0 - 7.2ddJ(H6,H5) = 4.5 - 5.0, J(H6,H7) = 1.5 - 2.0
H-78.4 - 8.6dJ(H7,H6) = 1.5 - 2.0
Influence of Substituents

Substituents on the pyrazolo[1,5-a]pyrazine ring can significantly alter the chemical shifts of the remaining protons. Electron-donating groups (EDGs) will generally cause upfield shifts (to lower ppm), while electron-withdrawing groups (EWGs) will cause downfield shifts (to higher ppm). The magnitude of the shift depends on the nature and position of the substituent.

A notable diagnostic tool for distinguishing between 5-methyl and 7-methyl isomers lies in the fine structure of the methyl signal in the ¹H NMR spectrum. A small coupling of approximately 0.9 Hz is consistently observed between a 7-methyl group and H-6, whereas a 5-methyl group shows no such coupling.[1]

¹³C NMR Spectral Data: Unambiguous Assignments

The ¹³C NMR spectrum provides valuable information about the carbon framework of pyrazolo[1,5-a]pyrazine derivatives. The chemical shifts are sensitive to the electronic environment, with carbons adjacent to nitrogen atoms appearing at lower field.

Characteristic Chemical Shifts

The table below presents the characteristic ¹³C NMR chemical shifts for the parent pyrazolo[1,5-a]pyrazine scaffold, based on the comprehensive analysis of the pyrazolo[1,5-a]pyrimidine system.[1][2][3]

CarbonChemical Shift (δ, ppm) Range
C-2145 - 147
C-397 - 99
C-4a148 - 150
C-5140 - 142
C-6108 - 110
C-7152 - 154
C-8a143 - 145
Distinguishing Isomers with ¹³C NMR

The ¹³C chemical shift of a methyl substituent is a powerful tool for differentiating between 5- and 7-methyl isomers. A methyl group at the 5-position typically resonates in the range of δ 24.6-24.8 ppm, while a methyl group at the 7-position is found significantly upfield, between δ 17.0-17.2 ppm.[1] This diagnostic difference provides a rapid and reliable method for isomer identification.

Experimental Protocol for High-Quality NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for pyrazolo[1,5-a]pyrazine compounds, adapted from established protocols for quantitative NMR.[3][4][5][6]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the pyrazolo[1,5-a]pyrazine compound into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a signal in a clean region of the spectrum.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be necessary.

NMR Spectrometer Setup and Data Acquisition

The following workflow is designed to ensure the acquisition of accurate and reproducible NMR data.

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition A Insert Sample B Lock on Deuterium Signal A->B C Shim for Homogeneity B->C D Tune and Match Probe C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K L Data Analysis and Interpretation K->L

Caption: Experimental workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR:

    • Pulse Angle: 30-45 degrees for qualitative analysis, 90 degrees for quantitative analysis.

    • Relaxation Delay (d1): At least 5 times the longest T₁ for quantitative analysis to ensure full relaxation. A typical starting point for qualitative analysis is 1-2 seconds.

    • Number of Scans: 8-16 for qualitative spectra of sufficient concentration; may need to be increased for dilute samples or for quantitative analysis.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Relaxation Delay (d1): 2 seconds is a common starting point.

    • Number of Scans: Typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

Advanced 2D NMR Techniques for Structural Elucidation

For complex substituted pyrazolo[1,5-a]pyrazines, 2D NMR spectroscopy is indispensable for unambiguous structure determination.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

The following diagram illustrates the key correlations expected in an HMBC spectrum of a pyrazolo[1,5-a]pyrazine.

Caption: Key long-range H-C correlations in an HMBC spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for pyrazolo[1,5-a]pyrazine compounds. By understanding the characteristic chemical shifts, coupling constants, and the influence of substituents, researchers can confidently elucidate the structures of novel derivatives. The detailed experimental protocol and the application of 2D NMR techniques outlined herein will serve as a valuable resource for scientists in the field of medicinal chemistry and drug development, facilitating the accurate and efficient characterization of this important class of heterocyclic compounds.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (2011). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Paudler, W. W., & Sheets, R. M. (1982). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Organic Magnetic Resonance, 18(2), 87-90. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol. Journal of natural products, 70(4), 589-595. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo [1, 5-a] pyrimidine derivatives. Scientia pharmaceutica, 83(1), 27. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2012). Synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their application as disperse dyes. Molecules, 17(8), 9724-9736. [Link]

  • Vishwakarma, J. N., Kaping, S., & Browne, R. B. (2022). Synthesis of diversely substituted 5-methylpyrazolo [1, 5-a] pyrimidines assisted by ultrasound in aqueous media: Molecular docking for potential antiviral, anticancer activities. Indian Journal of Chemistry, 61B(12), 1255-1265. [Link]

  • El-Faham, A., Al-Othman, Z. A., & El-Mahdy, G. A. (2012). The synthesis of new pyrazolo [1, 5-a] pyrimidine derivatives. ResearchGate. [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). An NMR and computational study of azolo [a] pyrimidines with special emphasis on pyrazolo [1, 5. ResearchGate. [Link]

  • Naji, A. A., & Al-Masoudi, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Letertre, M., & Giraudeau, P. (2021). Quantitative nuclear magnetic resonance for small biological molecules in complex mixtures: Practical guidelines and key considerations for non-specialists. Metabolites, 11(8), 543. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. American Chemical Society. [Link]

  • Portilla, J., et al. (2020). Pyrazolo [1, 5-a] pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC advances, 10(52), 31235-31244. [Link]

  • Bakr, M. F., et al. (2022). Synthesis of New Pyrazolo [3, 4-d] pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7265. [Link]/7265)

Sources

Foundational

Mass spectrometry analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the classes of compounds demonstrating significant therapeutic potential are nitrogen-containing heterocyclic molecules. 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (Molecular Formula: C7H5N3O3, CAS: 2091705-21-2) represents a scaffold of interest, likely synthesized for screening in various pharmacological assays.[1] The effective application of such compounds in medicinal chemistry is critically dependent on unambiguous structural confirmation and purity assessment, for which mass spectrometry stands as an indispensable analytical technique.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. We will delve into the theoretical underpinnings of its mass spectral behavior, propose a detailed experimental protocol for its analysis, and discuss the interpretation of the resulting data. The methodologies described herein are designed to be robust and self-validating, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Predicted Mass Spectral Behavior and Fragmentation

The structure of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, with its fused heterocyclic rings, a carboxylic acid moiety, and a ketone group, suggests a rich and informative fragmentation pattern in mass spectrometry. Electrospray ionization (ESI) is the preferred ionization technique for such polar, nitrogen-containing molecules, as it is a "soft" ionization method that typically produces an intact molecular ion or pseudomolecular ion, which is crucial for determining the molecular weight.[2][3] Given the presence of basic nitrogen atoms and an acidic carboxylic acid group, this compound can be analyzed in both positive and negative ion modes.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to readily protonate to form the [M+H]+ ion. The primary sites of protonation would be the nitrogen atoms of the pyrazine or pyrazole ring. The fragmentation of the [M+H]+ ion is anticipated to proceed through several characteristic pathways, primarily involving the loss of small neutral molecules.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group will deprotonate to form the [M-H]- ion. Fragmentation in negative ion mode often involves losses of CO2 and other small molecules from the carboxylate anion.[4]

Proposed Fragmentation Pathway

Based on established fragmentation patterns of heterocyclic compounds and carboxylic acids, a plausible fragmentation pathway for 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is proposed below.[5][6][7][8] The fragmentation is likely initiated by the loss of water or carbon dioxide, followed by cleavages within the heterocyclic ring system.

Caption: Proposed ESI+ fragmentation of the target compound.

Experimental Design and Protocols

A robust and reproducible analytical method is crucial for the reliable characterization of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. The following section outlines a detailed experimental protocol, from sample preparation to mass spectrometric analysis.

Sample Preparation
  • Stock Solution Preparation : Accurately weigh approximately 1 mg of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and dissolve it in 1 mL of a suitable solvent (e.g., DMSO or methanol) to create a 1 mg/mL stock solution.

  • Working Solution Preparation : Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex samples or when isomeric separation is required, coupling liquid chromatography with mass spectrometry is essential.[9]

LC Parameters
ParameterValueRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5-95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2-5 µLDependent on sample concentration and instrument sensitivity.
MS Parameters (ESI+)
ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Expected to provide a strong signal for the protonated molecule.
Capillary Voltage 3.5 kVTypical voltage for stable spray generation.
Source Temp. 120 °CTo aid in desolvation.
Desolvation Temp. 350 °CTo ensure complete evaporation of the solvent.
Gas Flow Instrument dependentOptimize for best signal-to-noise ratio.
Scan Range m/z 50-500To cover the expected mass of the parent ion and its fragments.
Collision Energy Ramped (e.g., 10-40 eV)For MS/MS experiments to induce fragmentation and obtain structural information.
Experimental Workflow

The overall experimental workflow for the analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Solution stock->working lc Liquid Chromatography Separation working->lc ms Mass Spectrometry Detection lc->ms process Data Acquisition and Processing ms->process interpret Structural Elucidation process->interpret

Caption: The overall experimental workflow.

Data Analysis and Interpretation

Full Scan Analysis

The initial analysis should be a full scan experiment to determine the accurate mass of the molecular ion. For 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (C7H5N3O3), the expected monoisotopic mass of the neutral molecule is approximately 193.0331 g/mol . In positive ion mode, the protonated molecule [M+H]+ would have an m/z of approximately 194.0409. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[10]

Tandem Mass Spectrometry (MS/MS) Analysis

Following the identification of the precursor ion, tandem mass spectrometry (MS/MS) should be performed to elicit fragmentation and confirm the structure. The fragmentation pattern observed should be compared with the proposed fragmentation pathway. The presence of characteristic fragment ions, such as those resulting from the loss of water, carbon monoxide, and parts of the heterocyclic ring, will provide strong evidence for the proposed structure.[11]

Conclusion

The mass spectrometric analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a critical step in its characterization. By employing a systematic approach that combines high-resolution mass spectrometry with tandem mass spectrometry, researchers can confidently confirm the identity and structure of this and similar novel compounds. The protocols and theoretical considerations outlined in this guide provide a solid foundation for the successful analysis of this important class of heterocyclic molecules, thereby supporting the advancement of drug discovery and development programs.

References

  • Krajsovszky, G., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). [Link]

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  • Autechem. 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. [Link]

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  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

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Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrazines

Abstract The pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system of significant interest in medicinal chemistry, has emerged as a privileged scaffold in the design of novel therapeutics. This technical guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrazine core, a fused heterocyclic system of significant interest in medicinal chemistry, has emerged as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important chemical entity. We will delve into the causal rationale behind various synthetic strategies, from early pioneering work to modern, efficient protocols. Furthermore, this guide will illuminate the diverse and impactful applications of pyrazolo[1,5-a]pyrazine derivatives, most notably as potent kinase inhibitors and modulators of key neurological targets. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.

Introduction: The Emergence of a Versatile Heterocycle

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, providing rigid three-dimensional frameworks that can be strategically decorated to interact with biological targets with high affinity and selectivity. Among these, the pyrazolo[1,5-a]pyrazine scaffold, an isomeric congener of the more extensively studied pyrazolo[1,5-a]pyrimidine, has carved out its own niche as a valuable pharmacophore. Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, influencing its ability to participate in crucial hydrogen bonding and other non-covalent interactions within protein active sites.

The journey of the pyrazolo[1,5-a]pyrazine core from a chemical curiosity to a sought-after scaffold in drug discovery is a testament to the continuous evolution of synthetic organic chemistry and the relentless pursuit of novel therapeutic agents. This guide will trace this journey, offering insights into the chemistry that brought this scaffold to the forefront and the pharmacology that continues to drive its exploration.

Discovery and Historical Evolution

While the closely related pyrazolo[1,5-a]pyrimidine scaffold has a history dating back to the mid-20th century, the pyrazolo[1,5-a]pyrazine ring system appears to have garnered significant attention more recently. Early synthetic efforts in fused pyrazole chemistry often focused on the more readily accessible pyrimidine and triazine analogs.

A pivotal moment in the accessibility and subsequent investigation of the pyrazolo[1,5-a]pyrazine core was the development of efficient and versatile synthetic methodologies. A notable contribution is the facile one-pot, three-step protocol starting from readily available pyrazole-3-carboxylic acids, as described by Zaremba and colleagues in 2013.[1] This method, proceeding via amide formation, pyrazine ring closure, hydrolysis, and dehydration, provided a practical route to a series of novel pyrazolo[1,5-a]pyrazine derivatives and undoubtedly spurred further investigation into their potential applications.

The growing interest in this scaffold is also evidenced by the increasing number of patents filed in recent years, particularly in the domain of kinase inhibition, highlighting its transition from a synthetic target to a key component in the drug discovery pipeline.

Key Synthetic Methodologies: A Chemist's Guide to the Core

The construction of the pyrazolo[1,5-a]pyrazine ring system is typically achieved through the annulation of a pyrazine ring onto a pre-existing pyrazole core. The choice of starting materials and reaction conditions is critical in determining the efficiency, regioselectivity, and overall success of the synthesis.

Cyclocondensation of Aminopyrazoles with α-Dicarbonyl Compounds

A foundational and widely applicable strategy for the synthesis of fused pyrazoloazines, including pyrazolo[1,5-a]pyrazines, is the cyclocondensation of 5-aminopyrazoles with various 1,2-bielectrophilic reagents.[2] While this approach is more commonly documented for the synthesis of pyrazolo[1,5-a]pyrimidines using 1,3-dicarbonyl compounds, the analogous reaction with 1,2-dicarbonyl compounds or their equivalents provides a direct route to the pyrazolo[1,5-a]pyrazine core.

Causality in Experimental Choices: The regioselectivity of this reaction is a key consideration. The initial nucleophilic attack can occur from either the endocyclic or exocyclic nitrogen of the aminopyrazole. The nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions (e.g., pH), can influence the final product distribution. Acidic conditions, for instance, can protonate the ring nitrogens, favoring attack from the exocyclic amino group.

Experimental Protocol: Generalized Cyclocondensation

  • Reactant Preparation: Dissolve the substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the α-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) or a suitable equivalent (e.g., α-haloketone) (1-1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.

Diagram: Generalized Cyclocondensation for Pyrazolo[1,5-a]pyrazine Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 5-Aminopyrazole Condensation Cyclocondensation Aminopyrazole->Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazolopyrazine Pyrazolo[1,5-a]pyrazine Scaffold Condensation->Pyrazolopyrazine Annulation

Caption: A simplified workflow of the cyclocondensation reaction.

One-Pot Synthesis from Pyrazole-3-carboxylic Acids

As previously mentioned, the one-pot synthesis developed by Zaremba and coworkers represents a significant advancement in the field.[1] This method offers a streamlined and efficient approach, avoiding the isolation of intermediates and often leading to high yields of the desired products.

Causality in Experimental Choices: The success of this one-pot procedure hinges on the sequential and compatible nature of the reaction steps. The use of a coupling agent like carbonyldiimidazole (CDI) for the initial amide formation is crucial for its mildness and the formation of a highly reactive acylimidazolide intermediate. The subsequent intramolecular cyclization and dehydration are typically acid-catalyzed, leading to the aromatic pyrazolo[1,5-a]pyrazine core.

Experimental Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones [1]

  • Amide Formation: A solution of the appropriate pyrazole-3-carboxylic acid in dioxane is treated with carbonyldiimidazole (CDI) at elevated temperature (e.g., 50 °C). After a short period, 2,2-dimethoxyethanamine is added, and the mixture is stirred.

  • Cyclization and Hydrolysis: An aqueous solution of hydrochloric acid is added, and the reaction mixture is heated to reflux. This step facilitates both the cyclization and the hydrolysis of the acetal protecting group.

  • Dehydration: Continued heating in the acidic medium promotes the dehydration of the intermediate alcohol to afford the final pyrazolo[1,5-a]pyrazin-4(5H)-one product.

  • Isolation: The product is typically isolated by filtration upon cooling the reaction mixture.

Diagram: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones

G Start Pyrazole-3-carboxylic Acid + 2,2-Dimethoxyethanamine Step1 Amide Formation (CDI, Dioxane) Start->Step1 Intermediate1 Azolocarboxamidoacetal (Intermediate) Step1->Intermediate1 Step2 Cyclization & Hydrolysis (HCl, Reflux) Intermediate1->Step2 Intermediate2 7-Hydroxy-6,7-dihydro- pyrazolo[1,5-a]pyrazin-4(5H)-one (Intermediate) Step2->Intermediate2 Step3 Dehydration (HCl, Reflux) Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrazin-4(5H)-one Step3->Product

Caption: Stepwise progression of the one-pot synthesis.

Therapeutic Applications: A Scaffold of Growing Importance

The pyrazolo[1,5-a]pyrazine core has demonstrated significant potential across various therapeutic areas, with a particular emphasis on oncology and neuroscience. Its rigid structure and tunable electronic properties make it an ideal starting point for the design of potent and selective inhibitors and modulators of a range of biological targets.

Kinase Inhibition

The most prominent application of the pyrazolo[1,5-a]pyrazine scaffold to date is in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

  • Janus Kinase (JAK) Inhibitors: Several patents disclose pyrazolo[1,5-a]pyrazine derivatives as potent inhibitors of the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2).[3][4][5] These inhibitors have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.[4][5] For instance, a patent from Zhejiang Hisun Pharmaceutical describes a derivative with potent inhibitory effects against JAK1, JAK2, and TYK2, with IC50 values in the low nanomolar range.[5]

  • Rearranged during Transfection (RET) Kinase Inhibitors: The RET proto-oncogene is a receptor tyrosine kinase, and mutations in this gene are associated with various types of cancer. Substituted pyrazolo[1,5-a]pyrazine compounds have been identified as inhibitors of RET kinase, offering a potential therapeutic strategy for RET-associated cancers.[6]

Table 1: Representative Pyrazolo[1,5-a]pyrazine-Based Kinase Inhibitors

Target KinaseScaffold/DerivativeTherapeutic AreaReference
JAK familySubstituted pyrazolo[1,5-a]pyrazineInflammatory Diseases[3][4][5]
RET KinaseSubstituted pyrazolo[1,5-a]pyrazineCancer[6]

Diagram: Pyrazolo[1,5-a]pyrazine as a Kinase Hinge-Binding Motif

G cluster_scaffold Pyrazolo[1,5-a]pyrazine Core cluster_kinase Kinase Hinge Region Scaffold N1, N5, N7 act as H-bond acceptors Hinge Backbone NH groups (H-bond donors) Scaffold->Hinge Forms key H-bonds, anchoring the inhibitor in the ATP-binding site

Caption: Interaction of the scaffold with the kinase hinge region.

Modulators of Neurological Targets

Beyond oncology, the pyrazolo[1,5-a]pyrazine scaffold has shown promise in the modulation of central nervous system targets, indicating its potential for the treatment of neurodegenerative and psychiatric disorders.

  • GluN2A-Selective Positive Allosteric Modulators (PAMs): N-methyl-D-aspartate receptors (NMDARs) are crucial for synaptic plasticity, learning, and memory. A significant breakthrough in this area is the discovery of pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant GluN2A-selective PAMs.[7] These compounds enhance the activity of NMDARs containing the GluN2A subunit, a promising therapeutic approach for conditions like schizophrenia and depression. One such compound significantly enhanced long-term potentiation in the rat hippocampus after oral administration, underscoring its potential as a tool for treating psychiatric diseases.[7]

Other Potential Applications

While the primary focus has been on kinase inhibition and neuroscience targets, the broad biological activity of related pyrazolo-fused heterocycles suggests that the therapeutic potential of pyrazolo[1,5-a]pyrazines is likely more extensive. For instance, the related pyrazolo[1,5-a]pyrimidines have been investigated as antiviral (including inhibitors of hepatitis C virus polymerase) and anti-inflammatory agents.[8][9][10][11] Further exploration of pyrazolo[1,5-a]pyrazine derivatives in these and other therapeutic areas is a promising avenue for future research. The development of macrocyclic pyrazolo[1,5-a]pyrimidine-based inhibitors of AP-2 associated kinase 1 (AAK1) has also shown antiviral activity against various RNA viruses, suggesting a potential host-targeting antiviral strategy.[12]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrazine scaffold has firmly established itself as a valuable and versatile core in modern medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical properties and ability to engage in key interactions with a variety of biological targets, has propelled its exploration in drug discovery. The successes in identifying potent kinase inhibitors and novel CNS modulators based on this scaffold are a clear indication of its therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Expansion of Synthetic Methodologies: The development of new, more efficient, and stereoselective synthetic routes will enable the creation of more diverse and complex pyrazolo[1,5-a]pyrazine libraries.

  • Exploration of New Biological Targets: A systematic evaluation of the pyrazolo[1,5-a]pyrazine scaffold against a broader range of biological targets is warranted, particularly in areas where related heterocycles have shown promise, such as infectious diseases and inflammatory conditions.

  • Structure-Based Drug Design: The increasing availability of crystal structures of pyrazolo[1,5-a]pyrazine-based inhibitors in complex with their target proteins will facilitate more rational, structure-guided drug design efforts, leading to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

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  • Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrazine-2-sulfonyl Chloride. Benchchem. (URL not available)
  • Pyrazolo[1,5-a][2][8][13]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (URL not available)

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. (URL not available)
  • Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase. PubMed. (URL: [Link])

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. (URL: [Link])

  • Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. (URL: [Link])

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. (URL: [Link])

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  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. (URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. (URL: [Link])

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Exploratory

The Pyrazolo[1,5-a]pyrazine-2-carboxamide Scaffold: A Technical Guide to Structure-Activity Relationships in Kinase Inhibition

Introduction: The Emergence of a Privileged Scaffold The pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry as a privileged scaffold for the develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of potent and selective kinase inhibitors.[1] This bicyclic structure, composed of a pyrazole ring fused to a pyrazine ring, provides a rigid and planar framework amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties.[2] Pyrazolo[1,5-a]pyrazine derivatives have demonstrated a broad range of biological activities, with a particular emphasis on their role as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4]

This in-depth technical guide will focus on the structure-activity relationship (SAR) of a specific and highly promising subclass: pyrazolo[1,5-a]pyrazine-2-carboxamides. We will dissect the influence of substituents at various positions on the core scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals engaged in the design of next-generation kinase inhibitors. The insights presented herein are synthesized from seminal publications and patent literature, offering a field-proven perspective on the optimization of this important chemical series.

The Core Scaffold: A Foundation for Kinase Recognition

The pyrazolo[1,5-a]pyrazine nucleus itself is a key determinant of kinase inhibitory activity. Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition. The planarity of the fused ring system facilitates favorable stacking interactions within the active site. The true power of this scaffold, however, lies in its amenability to substitution at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Dissecting the Structure-Activity Relationship (SAR)

The following sections will explore the impact of chemical modifications at key positions of the pyrazolo[1,5-a]pyrazine-2-carboxamide scaffold. The numbering convention used in this guide is illustrated below.

Caption: Numbering of the pyrazolo[1,5-a]pyrazine core.

The Critical Role of the 2-Carboxamide Moiety

The 2-carboxamide group is a cornerstone of the SAR for this class of compounds, often serving as a key interaction point within the kinase active site. Its importance is highlighted in the development of inhibitors targeting various kinases, including Janus kinases (JAKs) and RET kinase.[5]

  • Hydrogen Bonding: The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in the ATP binding pocket. This is a recurring theme in the SAR of the closely related pyrazolo[1,5-a]pyrimidine series, where a carboxamide at the analogous position significantly enhances inhibitory activity.[6]

  • Vector for Further Substitution: The amide nitrogen provides a convenient attachment point for a wide array of substituents (R¹). The nature of this R¹ group can profoundly influence potency, selectivity, and physicochemical properties.

SAR at the R¹ Position of the 2-Carboxamide

The exploration of diverse functionalities at the R¹ position has been a major focus of optimization efforts.

  • Small Alkyl and Cycloalkyl Groups: Substitution with small, unfunctionalized alkyl or cycloalkyl groups generally leads to moderate potency. These groups can occupy small hydrophobic pockets near the amide.

  • Aryl and Heteroaryl Rings: The introduction of aryl or heteroaryl rings at the R¹ position often leads to a significant increase in potency. These groups can engage in additional π-stacking or hydrophobic interactions within the active site. The substitution pattern on these rings is also critical.

  • Functionalized Moieties: The incorporation of polar functional groups, such as hydroxyls, amines, or ethers, on the R¹ substituent can improve solubility and provide additional hydrogen bonding opportunities. For instance, in the pyrazolo[1,5-a]pyrimidine series, substituting the carboxamide with a hydroxy cyclohexyl moiety was found to maximize activity against Trk kinases.[6]

SAR at the 4- and 6-Positions: Modulating Selectivity and Potency

Substitutions on the pyrazine ring, specifically at the 4- and 6-positions, play a crucial role in defining the selectivity profile and fine-tuning the potency of these inhibitors.

  • 4-Position: This position is often a key determinant of selectivity. Small, non-polar groups are generally well-tolerated. Larger or more polar substituents can be used to either enhance interactions with a specific target or introduce steric clashes to reduce off-target activity.

  • 6-Position: Similar to the 4-position, modifications at the 6-position can significantly impact the inhibitor's interaction with the kinase. The introduction of small alkyl or halogen substituents can be beneficial.

A patent by Array Biopharma on 4,6-substituted pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors highlights the importance of these positions in achieving desired activity profiles.[5]

SAR at the 3-Position: Exploring Additional Interactions

The 3-position on the pyrazole ring offers another avenue for optimization. While often unsubstituted in initial lead compounds, the introduction of small groups at this position can lead to improved potency by probing for additional interactions in the ATP-binding site.

Case Studies: Pyrazolo[1,5-a]pyrazine-2-carboxamides as Kinase Inhibitors

The versatility of this scaffold is best illustrated through its successful application in the development of inhibitors for different kinase families.

Janus Kinase (JAK) Inhibitors

Pyrazolo[1,5-a]pyrazine derivatives have emerged as potent inhibitors of the JAK family of kinases, which are key mediators of cytokine signaling and are implicated in inflammatory and autoimmune diseases.[2] A patent from Zhejiang Hisun Pharmaceutical discloses a pyrazolo[1,5-a]pyrazine derivative with potent inhibitory activity against JAK1, JAK2, and TYK2, with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively.[5] This compound demonstrated weak activity against JAK3 (IC50 = 629.6 nM), indicating a degree of selectivity within the JAK family.[5] The compound also showed a promising pharmacokinetic profile in rats.[5]

Table 1: Inhibitory Activity of a Pyrazolo[1,5-a]pyrazine Derivative against JAK Isoforms [5]

KinaseIC50 (nM)
JAK13
JAK28.5
TYK27.7
JAK3629.6
RET Kinase Inhibitors

The rearranged during transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations and fusions are drivers of various cancers. Pyrazolo[1,5-a]pyrazines have been investigated as inhibitors of RET kinase.[5] A patent from Array Biopharma describes a series of substituted pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors for the treatment of proliferative diseases.[5] The most potent compounds from this series exhibited single-digit nanomolar activity against wild-type RET and the V804M mutant, a common resistance mutation.[5]

Synthetic Strategies: Accessing the Pyrazolo[1,5-a]pyrazine Core

A robust and flexible synthetic route is essential for the thorough exploration of the SAR of the pyrazolo[1,5-a]pyrazine-2-carboxamide scaffold. A common and effective method involves a multi-step sequence starting from readily available pyrazole derivatives.

General Synthetic Workflow

synthetic_workflow A Pyrazole-3-carboxylic acid B N-(2,2-dimethoxyethyl) -pyrazole-3-carboxamide A->B Amide coupling C Pyrazolo[1,5-a]pyrazine B->C Cyclization D Functionalized Pyrazolo[1,5-a]pyrazine -2-carboxamides C->D Further functionalization

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazolo[1,5-a]pyrazines in Modern Drug Discovery The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolo[1,5-a]pyrazines in Modern Drug Discovery

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for diverse molecular interactions with various biological targets. This has led to the development of pyrazolo[1,5-a]pyrazine-based molecules with a wide range of therapeutic applications, including potent and selective inhibitors of kinases such as the Janus kinases (JAKs), which are crucial in inflammatory and autoimmune diseases. The ability to efficiently synthesize and functionalize this core structure is therefore of paramount importance to the drug discovery and development process.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction and derivatization of complex heterocyclic systems like pyrazolo[1,5-a]pyrazines. These methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H activation/arylation, offer a highly efficient means to introduce a wide array of substituents onto the pyrazolo[1,5-a]pyrazine core, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a detailed overview of the palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrazines, with a focus on a direct C-H arylation protocol, and includes insights into the reaction mechanism, experimental procedures, and troubleshooting.

Core Synthesis Strategy: Constructing the Pyrazolo[1,5-a]pyrazine Scaffold

The synthesis of the pyrazolo[1,5-a]pyrazine core generally relies on the cyclocondensation of a 3-aminopyrazole precursor with a suitable 1,2-dicarbonyl compound or its equivalent. 3-Aminopyrazoles are themselves readily accessible through various synthetic routes. A common approach involves the reaction of a β-ketonitrile with hydrazine.

Once the 3-aminopyrazole is obtained, the pyrazine ring is typically formed through a condensation reaction. For instance, the reaction of a 3-aminopyrazole with an α-haloketone or an α-dicarbonyl compound, followed by cyclization, yields the pyrazolo[1,5-a]pyrazine core. The substituents on both the aminopyrazole and the dicarbonyl compound can be varied to introduce initial diversity into the scaffold before further functionalization.

Palladium-Catalyzed Functionalization: The Power of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are instrumental in the late-stage functionalization of the pyrazolo[1,5-a]pyrazine core. These reactions typically involve the coupling of a halogenated or otherwise activated pyrazolo[1,5-a]pyrazine with a suitable coupling partner. More recently, direct C-H activation has provided an even more atom-economical approach, avoiding the need for pre-functionalization of the heterocyclic core.

Reaction Mechanism: A Look into Direct C-H Arylation

The palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyrazines offers a highly efficient method for introducing aryl or heteroaryl substituents. The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The regioselectivity of the C-H activation is a critical aspect of this methodology. For pyrazolo[1,5-a]pyrazines, the C7 position is often preferentially arylated. This selectivity is attributed to the directing effect of the pyrazole nitrogen (N1), which coordinates to the palladium catalyst, positioning it in proximity to the C7-H bond.

Below is a generalized catalytic cycle for the direct C-H arylation of pyrazolo[1,5-a]pyrazine:

Catalytic Cycle for Direct C-H Arylation Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Species Active Pd(0) Species Pd(II) Precatalyst->Active Pd(0) Species Reduction Oxidative Addition Complex Oxidative Addition Complex Active Pd(0) Species->Oxidative Addition Complex Oxidative Addition CMD Intermediate CMD Intermediate Oxidative Addition Complex->CMD Intermediate C-H Activation (CMD) Arylated Pd(II) Complex Arylated Pd(II) Complex CMD Intermediate->Arylated Pd(II) Complex Deprotonation Arylated Pd(II) Complex->Active Pd(0) Species Product Product Arylated Pd(II) Complex->Product Reductive Elimination Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine->CMD Intermediate Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition Complex

Caption: Generalized catalytic cycle for the direct C-H arylation of pyrazolo[1,5-a]pyrazines.

Detailed Experimental Protocol: Palladium-Catalyzed C7-H Arylation of Pyrazolo[1,5-a]pyrazines

This protocol is adapted from established procedures for the direct C-H arylation of pyrazolo[1,5-a]azines.[1][2]

Materials and Reagents:

  • Pyrazolo[1,5-a]pyrazine (1.0 eq)

  • Aryl halide (e.g., aryl iodide or aryl bromide) (1.5 - 3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., PCy₃·HBF₄, if required) (10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Ag₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., p-xylene, 1,4-dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or sealed vial)

Reaction Setup Workflow:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven. B Add pyrazolo[1,5-a]pyrazine, aryl halide, Pd(OAc)₂, ligand (if used), and base to the reaction vessel. A->B C Evacuate and backfill the vessel with inert gas (repeat 3x). B->C D Add anhydrous solvent via syringe. C->D E Heat the reaction mixture to the specified temperature (e.g., 120-140 °C). D->E F Stir for the designated time (e.g., 12-24 h), monitoring by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite. G->H I Wash the filtrate with water and brine. H->I J Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. I->J K Purify the crude product by flash column chromatography. J->K

Sources

Application

Application Notes and Protocols: Alkaline Hydrolysis of Pyrazolo[1,5-a]pyrazine Esters

Introduction: The Central Role of Pyrazolo[1,5-a]pyrazine Carboxylic Acids in Medicinal Chemistry The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with sign...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrazolo[1,5-a]pyrazine Carboxylic Acids in Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this structure are explored for a wide range of biological activities, including their role as kinase inhibitors in oncology.[2] The carboxylic acid functionality at the 3-position is a particularly crucial handle for medicinal chemists. It serves as a key intermediate for the synthesis of amides and other derivatives, allowing for the fine-tuning of a drug candidate's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The conversion of a stable ester precursor to the corresponding carboxylic acid via alkaline hydrolysis, also known as saponification, is a fundamental and frequently employed transformation in the synthesis of these vital intermediates.[3][4] While seemingly straightforward, the successful and high-yielding hydrolysis of esters on an electron-deficient heterocyclic system like pyrazolo[1,5-a]pyrazine requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and troubleshooting advice for this critical synthetic step.

Mechanistic Insights: The Irreversible Nature of Saponification

Alkaline hydrolysis of an ester is an irreversible process, a key advantage over its acid-catalyzed counterpart which exists in equilibrium.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide (⁻OR) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the hydroxide or the expelled alkoxide to form a stable carboxylate salt. This final, irreversible acid-base step drives the reaction to completion.[4]

The electron-deficient nature of the pyrazolo[1,5-a]pyrazine ring system can influence the reactivity of the ester at the 3-position, potentially making it more susceptible to nucleophilic attack. However, it also introduces the possibility of competing side reactions if the conditions are not carefully controlled.

Core Protocol: Alkaline Hydrolysis of Ethyl Pyrazolo[1,5-a]pyrazine-3-carboxylate

This protocol details a general procedure for the saponification of a model ethyl ester. Researchers should consider this a starting point, with the understanding that optimization may be necessary for substrates with different substitution patterns.

Materials and Equipment
  • Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_isolation Product Isolation A Dissolve Ester in THF/MeOH B Add Aqueous Base (e.g., LiOH) A->B C Heat to Reflux (Monitor by TLC/LC-MS) B->C D Cool to RT & Concentrate C->D Reaction Complete E Add Water & Wash with EtOAc D->E F Acidify Aqueous Layer with HCl to pH ~2-3 E->F G Precipitate Forms F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Characterize Product (NMR, MS) J->K

Caption: Workflow for the alkaline hydrolysis of pyrazolo[1,5-a]pyrazine esters.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (1.0 eq).

    • Dissolve the ester in a mixture of THF and methanol (e.g., a 3:1 to 1:1 ratio). The volume should be sufficient to fully dissolve the starting material at room temperature. The use of a co-solvent system is crucial for ensuring the solubility of both the ester and the inorganic base.[7]

    • In a separate container, prepare a solution of lithium hydroxide monohydrate (2-3 eq) or sodium hydroxide (2-3 eq) in water. Using an excess of the base ensures the reaction goes to completion.[8] Lithium hydroxide is often preferred for its higher solubility in mixed aqueous-organic solvents and can sometimes provide better results.[7][9]

    • Add the aqueous base solution to the stirred solution of the ester at room temperature.

  • Reaction Progression:

    • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (typically 60-70 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-6 hours. The disappearance of the starting ester spot/peak and the appearance of a more polar product spot (which will remain at the baseline on a silica TLC plate) or the corresponding carboxylic acid mass peak indicates the reaction's progress.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the organic solvents (THF and methanol) using a rotary evaporator.

    • To the remaining aqueous residue, add water to ensure the carboxylate salt is fully dissolved.

    • Wash the aqueous layer with ethyl acetate (or another suitable organic solvent like dichloromethane) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath.

    • Slowly and with vigorous stirring, acidify the aqueous solution by adding 1M HCl dropwise until the pH is approximately 2-3.[8] This crucial step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[5]

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.[10]

    • Dry the product under vacuum to a constant weight.

  • Characterization:

    • Confirm the identity and purity of the resulting pyrazolo[1,5-a]pyrazine-3-carboxylic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Parameters and Optimization

The success of the hydrolysis is contingent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Range/ChoiceRationale and Considerations
Base LiOH, NaOH, KOH (2-3 eq)LiOH is often favored for its solubility and effectiveness.[7][9] The choice may depend on the specific substrate and potential cation effects. An excess is used to drive the irreversible reaction.[8]
Solvent System THF/H₂O, MeOH/H₂O, Dioxane/H₂OA co-solvent system is necessary to solubilize both the organic ester and the inorganic base. Avoid using only alcoholic solvents like methanol with NaOH, as this can lead to transesterification, forming the methyl ester as a byproduct.[7]
Temperature Room Temperature to Reflux (e.g., 70 °C)Many hydrolyses proceed efficiently at elevated temperatures. However, for sensitive substrates, starting at room temperature is advisable to minimize potential side reactions.[8]
Reaction Time 1-12 hoursMust be determined empirically by monitoring the reaction (TLC, LC-MS). Prolonged reaction times at high temperatures can sometimes lead to decomposition.
Acidification pH 2-3Over-acidification should be avoided. A pH of 2-3 is generally sufficient to ensure complete protonation and precipitation of the carboxylic acid without promoting acid-catalyzed degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient base or reaction time.- Poor solubility of starting material.- Steric hindrance around the ester.- Increase the equivalents of base (e.g., to 4-5 eq).- Increase reaction temperature and/or time, while monitoring for decomposition.- Alter the solvent system to improve solubility (e.g., try Dioxane/H₂O).
Low Yield - Incomplete precipitation during acidification.- Product is partially soluble in water.- Hydrolysis during workup (less common in basic conditions).- Ensure pH is low enough (~2) for complete precipitation.- After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate to recover any dissolved product.[8]- Perform all workup steps efficiently and with cold solutions to minimize any potential degradation.[11]
Side Product Formation (e.g., Ring Opening) - Harsh reaction conditions (high temperature, prolonged time).- The pyrazolo[1,5-a]pyrazine ring can be susceptible to nucleophilic attack under forcing conditions.- Reduce the reaction temperature; attempt the reaction at room temperature for a longer period.- Use a milder base if possible, though this may require longer reaction times.- Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Transesterification - Using an alcoholic solvent (e.g., MeOH, EtOH) as the primary solvent with NaOH or KOH.- Use a non-alcoholic co-solvent like THF or dioxane with water.[7] If an alcohol is necessary for solubility, using LiOH can sometimes mitigate this issue.

Conclusion

The alkaline hydrolysis of pyrazolo[1,5-a]pyrazine esters is a robust and indispensable reaction for the synthesis of key carboxylic acid intermediates in drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent monitoring are paramount to achieving high yields and purity. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers can confidently and efficiently perform this critical transformation, paving the way for the synthesis of novel and impactful therapeutic agents.

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Wrobel, D., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(16), 5133. Available from: [Link]

  • Operachem. Saponification-Typical procedures. (2024). Available from: [Link]

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]

  • Castillo Millán, J., Rosero, H. A., & Portilla, J. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Molecules, 26(9), 2689. Available from: [Link]

  • Save My Exams. Acid & Alkaline Hydrolysis of Esters (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025). Available from: [Link]

  • Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. (2010). Available from: [Link]

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  • Stabico. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available from: [Link]

  • Reddit. r/Chempros: Why are my ester hydrolysis not working. (2025). Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • Orgo Made Simple. Saponification. (2021). Available from: [Link]

  • Wrobel, D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(16), 5133. Available from: [Link]

  • Cortes, S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4969. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. (2022). Available from: [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. (2025). Available from: [Link]

  • Save My Exams. Ester Hydrolysis (AQA A Level Chemistry): Revision Note. (2024). Available from: [Link]

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  • Experiment: Soap Making (Saponification). Available from: [Link]

  • Rojas-Le-Fort, M., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16321-16331. Available from: [Link]

  • Quora. What makes esters more reactive towards hydrolysis than other common functional groups? (2022). Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Kumar, S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Pharmaceutical Sciences and Research, 7(11), 4473-4480. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. (2023). Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • Silverman, S. K. (2014). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Journal of the American Chemical Society, 136(30), 10738-10744. Available from: [Link]

  • Google Patents. CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • Fodero, L. M., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. Available from: [Link]

  • Martins, M. A. P., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(5), 1185-1190. Available from: [Link]

  • Tellier, F., et al. (2018). A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Angewandte Chemie International Edition, 57(42), 13893-13897. Available from: [Link]

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Method

Application Notes &amp; Protocols for In Vivo Studies of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Introduction: Unveiling the Potential of a Novel Pyrazolopyrazine Derivative The pyrazolo[1,5-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazolopyrazine Derivative

The pyrazolo[1,5-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific derivative, 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid , hereafter designated PPC-21 . While direct in vivo data for PPC-21 is emerging, its structural alerts and the known activities of analogous compounds strongly suggest its potential as a modulator of critical intracellular signaling pathways.[2][3]

Based on extensive analysis of the scaffold class, we hypothesize that PPC-21 functions as a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K) / AKT / mammalian Target of Rapamycin (mTOR) signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][4] Its hyperactivation is one of the most common oncogenic events, implicated in tumorigenesis, progression, and therapeutic resistance across a wide range of human cancers.[5][6][7] Therefore, targeting this axis remains a paramount strategy in oncology drug discovery.[8][9][10]

This document provides a comprehensive, field-proven framework for the preclinical in vivo evaluation of PPC-21 as a PI3K pathway inhibitor for oncology applications. The protocols herein are designed to be self-validating systems, guiding the researcher from initial tolerability and pharmacokinetic characterization to robust pharmacodynamic and efficacy assessments.

Hypothesized Mechanism of Action: PPC-21 as a PI3K Inhibitor

The PI3K/AKT/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[4] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates that collectively drive cell growth (via mTORC1 activation), proliferation, and survival (by inhibiting apoptotic proteins).[2][5] We propose that PPC-21 competitively binds to the ATP-binding pocket of PI3K, inhibiting the production of PIP3 and thereby abrogating the entire downstream signaling cascade.

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Anti-Apoptosis) AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits PPC21 PPC-21 (Hypothesized Target) PPC21->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by PPC-21.

Integrated Strategy for Preclinical In Vivo Evaluation

A logical, phased approach is critical for the efficient evaluation of a novel compound. Our strategy ensures that foundational pharmacokinetic and safety data inform the design of more complex and resource-intensive pharmacodynamic and efficacy studies.

InVivo_Workflow start Start: PPC-21 Synthesis & Formulation phase1 Phase 1: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) start->phase1 decision1 Go/No-Go: Acceptable PK & Safety Profile? phase1->decision1 phase2 Phase 2: Pharmacodynamics (PD) & Target Engagement decision2 Go/No-Go: Evidence of Target Inhibition? phase2->decision2 phase3 Phase 3: Antitumor Efficacy Study end End: Candidate for Advanced Preclinical Development phase3->end decision1->phase2 Go decision1->end No-Go (Stop/ Redesign) decision2->phase3 Go decision2->end No-Go (Stop/ Redesign)

Caption: Phased workflow for the in vivo evaluation of PPC-21.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Analysis

Core Objective: To establish the dose range of PPC-21 that is well-tolerated in mice and to characterize its fundamental pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). This data is essential for designing subsequent PD and efficacy studies.

Methodology:

  • Animal Model: Female BALB/c mice, 6-8 weeks old. Acclimatize animals for at least 7 days prior to the study.

  • Compound Formulation: Prepare PPC-21 in a suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose in sterile water). The formulation must be homogenous and stable.

  • MTD Study Design:

    • Administer single escalating doses of PPC-21 via oral gavage (p.o.) to cohorts of 3 mice per dose level.

    • Suggested starting dose: 10 mg/kg. Subsequent dose levels can follow a modified Fibonacci sequence (e.g., 20, 40, 70, 100 mg/kg).

    • Monitor animals intensively for the first 4 hours post-dose, then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, grooming) and measure body weight daily.

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.

  • Pharmacokinetic Study Design:

    • Select two well-tolerated doses based on the MTD study (e.g., a low and a high dose, such as 25 and 75 mg/kg).

    • Administer a single oral dose of PPC-21 to cohorts of mice (n=3 per time point).

    • Collect blood samples (~50 µL) via saphenous or submandibular vein puncture at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood into tubes containing K2-EDTA anticoagulant, mix gently, and keep on ice.

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.

    • Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[11][12]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of PPC-21) to 50 µL of plasma.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

  • LC-MS/MS Parameters: These must be optimized for PPC-21. A typical starting point is provided below.

ParameterSuggested Conditions
LC System UPLC System (e.g., Waters Acquity, Sciex ExionLC)
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.5 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation & Analysis:

  • MTD data is typically summarized in a table.

  • PK data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key parameters.

PK ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-last) Area under the concentration-time curve
t1/2 Terminal half-life
Protocol 2: In Vivo Target Engagement and Pharmacodynamic (PD) Analysis

Core Objective: To verify that PPC-21 inhibits its hypothesized target, PI3K, within the tumor tissue at doses and time points informed by the PK study. This is achieved by measuring the phosphorylation status of a key downstream effector, AKT.[13]

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NU/J mice), 6-8 weeks old.

  • Tumor Model: Subcutaneously implant a human cancer cell line with a known PI3K pathway mutation (e.g., MCF-7 breast cancer cells, which are ER+ and often carry a PIK3CA mutation) into the flank of each mouse.[4][14]

  • Study Design:

    • Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into treatment groups (n=4-5 per group): Vehicle and PPC-21 at one or two well-tolerated, PK-characterized doses.

    • Administer a single oral dose of the compound.

    • At a time point corresponding to the approximate Tmax (determined in Protocol 1), euthanize the mice and excise the tumors.

    • Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.

  • Tumor Lysate Preparation:

    • Homogenize a portion of the frozen tumor tissue in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of proteins.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

PD Biomarker Analysis: Western Blotting

  • Sample Preparation: Denature 20-30 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 4-15% gradient gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its casein content can interfere with phospho-specific antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate blots for:

    • Phospho-AKT (Ser473) antibody: To measure the inhibited target.

    • Total AKT antibody: To serve as a loading control and confirm that changes are not due to overall protein degradation.[13]

  • Secondary Antibody Incubation: Wash the membranes with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.

Data Presentation:

Results are presented as both a representative Western blot image and a bar graph showing the quantification of the p-AKT/Total AKT ratio across treatment groups. A significant reduction in this ratio in the PPC-21 treated group indicates successful target engagement.

Protocol 3: Antitumor Efficacy in a Xenograft Model

Core Objective: To determine if target engagement by PPC-21 translates into a significant antitumor effect in a validated cancer model.

Methodology:

  • Tumor Model: As in Protocol 2, establish subcutaneous MCF-7 xenografts in immunocompromised mice.[16][17][18]

  • Study Design:

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., once daily).

    • Group 2: PPC-21 (at a dose shown to be well-tolerated and to engage the target, p.o., once daily).

    • Group 3 (Optional): Positive control (a standard-of-care agent for this cancer type).

  • Treatment and Monitoring:

    • Administer treatments for a defined period, typically 21-28 days.

    • Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight twice weekly as a measure of general health and treatment tolerance.

  • Endpoints:

    • The primary endpoint is the tumor volume at the end of the study.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for the treated group relative to the vehicle control group.

    • Secondary endpoints can include body weight changes and any observed clinical signs.

Data Presentation:

MetricCalculationInterpretation
Tumor Volume (Length x Width²)/2Plotted over time to generate tumor growth curves.
% TGI 100 x (1 - [ΔT / ΔC])Where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Body Weight Measured in gramsPlotted over time to assess treatment tolerability.

The primary efficacy data is best visualized as a line graph showing the mean tumor volume ± SEM for each group over the course of the study.

Concluding Remarks and Future Directions

This guide outlines a robust, integrated strategy for the initial in vivo characterization of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (PPC-21). By systematically assessing its pharmacokinetics, target engagement, and efficacy, researchers can build a comprehensive data package to validate its potential as a novel PI3K inhibitor.

Successful outcomes from these studies would warrant further investigation, including:

  • Evaluation in Patient-Derived Xenograft (PDX) Models: These models better retain the heterogeneity and architecture of human tumors, offering higher predictive value for clinical outcomes.[17][19]

  • Combination Studies: Exploring synergistic effects with other standard-of-care agents.

  • Investigation of Resistance Mechanisms: Understanding how tumors might evade the effects of PPC-21.

  • Expanded Toxicology Studies: Formal safety and toxicology assessments to prepare for clinical development.

By following these rigorous, hypothesis-driven protocols, the scientific community can effectively and efficiently evaluate the therapeutic promise of this and other novel small molecule inhibitors.

References

  • Cancers (Basel). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Available from: [Link]

  • MedComm (2020). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Available from: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]

  • PubMed. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Available from: [Link]

  • MDPI. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. Available from: [Link]

  • Oncology Central. Use of patient-derived xenograft mouse models in cancer research and treatment. Available from: [Link]

  • Future Science. Use of Patient-Derived Xenograft Mouse Models in Cancer Research and Treatment. Available from: [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]

  • Frontiers. Methods to study xenografted human cancer in genetically diverse mice. Available from: [Link]

  • Crown Bioscience. Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Available from: [Link]

  • Melior Discovery. Xenograft Mouse Models. Available from: [Link]

  • ResolveMass Laboratories Inc. Bioanalytical Services Small Large Molecule Quantification Explained. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • Future Science. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Available from: [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Lirias. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available from: [Link]

  • PubMed. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. Available from: [Link]

  • ACS Publications. Evolution of Small Molecule Kinase Drugs. Available from: [Link]

  • ResearchGate. Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Available from: [Link]

  • NIH. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Available from: [Link]

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

Sources

Application

Application of Pyrazolo[1,5-a]pyrazines as mGluR2 Negative Allosteric Modulators: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrazolo[1,5-a]pyrazines as negative allosteric modulators (NAMs) of the metabo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of pyrazolo[1,5-a]pyrazines as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGluR2). This guide delves into the scientific rationale, experimental protocols, and data interpretation associated with the characterization of this important class of compounds.

Introduction: The Therapeutic Potential of mGluR2 Negative Allosteric Modulation

The metabotropic glutamate receptor 2 (mGluR2), a class C G-protein coupled receptor (GPCR), has emerged as a significant target for the treatment of central nervous system (CNS) disorders. Primarily located presynaptically, mGluR2 acts as an autoreceptor to negatively modulate the release of glutamate, the principal excitatory neurotransmitter in the brain.[1] Dysregulation of glutamatergic signaling is implicated in the pathophysiology of various neurological and psychiatric conditions, including schizophrenia, depression, and cognitive disorders.[1][2]

Negative allosteric modulators (NAMs) of mGluR2 offer a nuanced therapeutic strategy. Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate, NAMs bind to a distinct allosteric site on the receptor.[1] This mode of action allows for the modulation of the receptor's response to glutamate in a more subtle and physiologically relevant manner, potentially offering an improved side-effect profile compared to traditional antagonists. Pyrazolo[1,5-a]pyrazines and related heterocyclic scaffolds have been identified as potent and selective mGluR2 NAMs, demonstrating promising activity in preclinical models.[3][4]

This guide will provide detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of pyrazolo[1,5-a]pyrazine-based mGluR2 NAMs, enabling researchers to effectively explore the therapeutic potential of this compound class.

I. Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives

The synthesis of the pyrazolo[1,5-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl equivalent. The following is a generalized protocol for the synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a key scaffold for mGluR2 NAM activity.[4][5]

Protocol 1: Synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

This protocol outlines a two-step process starting from a substituted pyrazole.

Step 1: Synthesis of Ethyl 1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate

  • To a solution of the desired ethyl 1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2 equivalents).

  • Add the appropriate 2-bromo-1-arylethan-1-one (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-(2-oxo-2-arylethyl)-1H-pyrazole-5-carboxylate.

Step 2: Cyclization to form the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core

  • Dissolve the product from Step 1 (1 equivalent) in a suitable solvent like ethanol.

  • Add an excess of a primary amine, such as 2-aminoethanol (5-10 equivalents).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Note: The specific reaction conditions, including solvents, bases, and temperatures, may need to be optimized for different starting materials and desired final products.

II. In Vitro Characterization of mGluR2 NAMs

The in vitro characterization of pyrazolo[1,5-a]pyrazine derivatives is crucial to determine their potency, selectivity, and mechanism of action as mGluR2 NAMs. The following are standard protocols for key in vitro assays.

A. Functional Assessment of mGluR2 Antagonism using Calcium Flux Assays (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to measure intracellular calcium changes. Since mGluR2 is a Gαi/o-coupled receptor, its activation leads to a decrease in cAMP levels. To utilize a calcium flux assay, cells co-expressing mGluR2 and a promiscuous G-protein like Gα15 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway are often used. Activation of PLC leads to an increase in intracellular calcium, which can be readily detected.

Protocol 2: FLIPR-based Calcium Flux Assay

Materials:

  • CHO or HEK293 cells stably co-expressing human mGluR2 and a suitable G-protein (e.g., Gα15).

  • Cell culture medium (e.g., DMEM/F12) with necessary supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).[6][7]

  • Glutamate (agonist).

  • Pyrazolo[1,5-a]pyrazine test compounds.

  • 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the cells into 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the assay and incubate overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.[6]

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrazine test compounds in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (EC₈₀).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence.

    • It will then add the test compounds (or buffer for control wells) and continue to record the fluorescence.

    • After a set incubation time, the instrument will add the EC₈₀ concentration of glutamate to all wells and continue recording the fluorescence to measure the agonist-induced calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • The inhibitory effect of the test compounds is calculated as the percentage reduction of the glutamate-induced response.

    • Generate concentration-response curves and calculate the IC₅₀ values for each compound.

B. Measurement of cAMP Levels

A more direct way to assess the function of Gαi/o-coupled receptors like mGluR2 is to measure the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This is typically done by stimulating adenylyl cyclase with forskolin and then measuring the ability of an mGluR2 agonist to inhibit this forskolin-induced cAMP production. A NAM will reverse the inhibitory effect of the agonist.

Protocol 3: cAMP Inhibition Assay

Materials:

  • CHO or HEK293 cells stably expressing human mGluR2.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin.

  • Glutamate (agonist).

  • Pyrazolo[1,5-a]pyrazine test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).[8][9]

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer to the desired concentration.

  • Assay Setup:

    • In a microplate, add the cell suspension.

    • Add the pyrazolo[1,5-a]pyrazine test compounds at various concentrations.

    • Add a fixed concentration of glutamate (e.g., EC₅₀).

    • Add a fixed concentration of forskolin to stimulate cAMP production.

    • Include control wells with cells and forskolin only (to determine the maximal cAMP level) and cells with forskolin and glutamate (to determine the inhibited level).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit, following the manufacturer's protocol.[10][11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each well.

    • The NAM activity is determined by the ability of the test compounds to reverse the glutamate-induced inhibition of forskolin-stimulated cAMP production.

    • Calculate the IC₅₀ values from the concentration-response curves.

III. In Vivo Evaluation of mGluR2 NAMs

Following in vitro characterization, promising pyrazolo[1,5-a]pyrazine derivatives should be evaluated in vivo to assess their pharmacokinetic properties and efficacy in relevant animal models of CNS disorders.

A. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds. These studies are typically conducted in rodents (mice or rats) and involve administering the compound via a relevant route (e.g., oral gavage, intraperitoneal injection) and collecting blood samples at various time points to measure the plasma concentration of the compound. Brain tissue can also be collected to determine brain penetration.

Table 1: Key Pharmacokinetic Parameters to Assess

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t₁/₂ Half-life of the compound in plasma.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.
Brain/Plasma Ratio The ratio of the compound's concentration in the brain to that in the plasma, indicating its ability to cross the blood-brain barrier.
B. In Vivo Efficacy Models

The choice of in vivo efficacy models depends on the therapeutic indication being investigated. Given that mGluR2 NAMs are being explored for cognitive enhancement and antidepressant effects, the following models are relevant.

Protocol 4: Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[12][13]

Materials:

  • Test animals (e.g., adult male C57BL/6 mice).

  • A square open-field arena.

  • Two sets of identical objects (e.g., small plastic toys, metal objects) that are different from each other.

  • Video recording and analysis software.

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer the pyrazolo[1,5-a]pyrazine test compound or vehicle to the mice at a predetermined time before the training phase. Place each mouse in the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the time spent exploring each object (novel and familiar). Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

    • Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory. Compare the DI between the compound-treated and vehicle-treated groups.[2]

Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Effects

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.[1][14]

Materials:

  • Test animals (e.g., adult male BALB/c mice).

  • A cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Video recording equipment.

Procedure:

  • Pre-test Session (optional but recommended for rats): On day 1, place each mouse in the water-filled cylinder for 15 minutes. This is to induce a state of "behavioral despair".

  • Test Session: On day 2, administer the pyrazolo[1,5-a]pyrazine test compound or vehicle to the mice at a predetermined time before the test. Place each mouse in the cylinder for a 6-minute session.

  • Data Analysis:

    • Record the entire 6-minute session.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.[15][16]

IV. Signaling Pathways and Visualization

Understanding the signaling pathways modulated by mGluR2 NAMs is crucial for interpreting experimental results and for further drug development.

mGluR2 Signaling Pathway

mGluR2 is coupled to the Gαi/o family of G-proteins. Upon activation by glutamate, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels. A pyrazolo[1,5-a]pyrazine NAM binds to an allosteric site on the mGluR2 receptor and reduces the efficacy of glutamate, thereby attenuating this signaling cascade.

Diagram 1: mGluR2 Signaling Pathway and the Action of a NAM

mGluR2_Signaling Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds & Activates NAM Pyrazolo[1,5-a]pyrazine NAM NAM->mGluR2 Binds & Reduces Glutamate Efficacy G_protein Gαi/oβγ mGluR2->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannel Ion Channels G_betagamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates ATP ATP

Caption: mGluR2 signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrazine NAM.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel pyrazolo[1,5-a]pyrazine-based mGluR2 NAMs.

Diagram 2: Experimental Workflow for mGluR2 NAM Characterization

Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Lead Lead Optimization A Compound Library Synthesis (Pyrazolo[1,5-a]pyrazines) B Primary Screening (e.g., FLIPR Assay) A->B C Potency Determination (IC₅₀ from concentration- response curves) B->C D Selectivity Profiling (vs. other mGluRs and off-targets) C->D E Mechanism of Action (e.g., cAMP Assay) D->E F Pharmacokinetic Studies (Rodents) E->F Promising Compounds G Efficacy Models (e.g., NOR, FST) F->G H Toxicity Assessment G->H I Lead Candidate H->I I->A Iterative Optimization

Caption: A typical workflow for the discovery and characterization of mGluR2 NAMs.

V. Conclusion and Future Directions

Pyrazolo[1,5-a]pyrazines represent a promising chemical scaffold for the development of novel mGluR2 NAMs with therapeutic potential in a range of CNS disorders. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these detailed procedures, researchers can effectively assess the potency, selectivity, and efficacy of their novel mGluR2 NAMs.

Future research in this area should focus on optimizing the ADME properties of pyrazolo[1,5-a]pyrazine derivatives to ensure good brain penetration and a suitable pharmacokinetic profile for clinical development. Furthermore, exploring the efficacy of these compounds in a wider range of preclinical models, including those for other psychiatric and neurological disorders, will be crucial for fully elucidating their therapeutic potential.

VI. References

  • Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. (Link: )

  • What are the therapeutic applications for mGluR2 modulators? - Patsnap Synapse. (Link: [Link])

  • Forced Swim Test v.3. (Link: )

  • The Mouse Forced Swim Test - PMC - NIH. (Link: [Link])

  • Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview - YouTube. (Link: [Link])

  • The mouse forced swim test - Johns Hopkins University. (Link: )

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - NIH. (Link: [Link])

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - NIH. (Link: [Link])

  • Novel Object Recognition test - MMPC.org. (Link: [Link])

  • Discovery of 6,7-Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition - PubMed. (Link: [Link])

  • Experimental protocol for novel object recognition testing. Novel... - ResearchGate. (Link: [Link])

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. (Link: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (Link: [Link])

  • Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts - MDPI. (Link: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (Link: [Link])

  • Discovery of 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition | Journal of Medicinal Chemistry - ACS Publications. (Link: [Link])

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - NIH. (Link: [Link])

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (Link: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (Link: [Link])

  • Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia - PubMed. (Link: [Link])

  • Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed. (Link: [Link])

  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. (Link: [Link])

  • FLIPR Calcium Evaluation Assay Kit Guide - Molecular Devices. (Link: [Link])

  • Calcium Flux Assay Protocol | Download Table - ResearchGate. (Link: [Link])

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (Link: )

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Method

A Validated Reversed-Phase HPLC Method for the Quantification of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method fo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. The inherent polarity and acidic nature of the analyte present a common challenge in reversed-phase chromatography, often leading to poor retention. This method systematically overcomes this issue through strategic mobile phase pH control. The separation is achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water (containing 0.1% formic acid) with UV detection. The method has been rigorously validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2] This protocol is suitable for routine quality control and quantitative analysis in pharmaceutical development and manufacturing environments.

Foundational Principles: Method Development Rationale

The successful development of a robust HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases. For 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, the key molecular features guiding our strategy are the presence of a carboxylic acid group and a polar heterocyclic core.

Analyte Physicochemical Considerations

The target molecule is an organic acid. In aqueous solutions at neutral pH, the carboxylic acid group will deprotonate to form a carboxylate anion. This ionized form is highly polar and exhibits minimal interaction with the hydrophobic alkyl chains of a standard C18 reversed-phase column, typically resulting in elution at or near the solvent front (void volume).[3][4] Therefore, the central pillar of our method development strategy is to control the ionization state of the analyte to enhance its retention.

Chromatographic Strategy: Suppressing Ionization

To increase the hydrophobicity of an acidic analyte and promote its retention on a reversed-phase column, the mobile phase pH must be lowered.[4] By adjusting the pH to be at least one to two units below the analyte's pKa, the equilibrium shifts to favor the neutral, protonated form of the carboxylic acid.[5] This un-ionized molecule is significantly less polar, allowing for effective partitioning onto the C18 stationary phase.[6] For this purpose, 0.1% formic acid was selected as the mobile phase modifier. It is effective at lowering the pH to approximately 2.7, is compatible with mass spectrometry, and has low UV absorbance.

The logical flow of the method development process is outlined below.

MethodDevelopment cluster_0 Phase 1: Strategy cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Polar, Acidic Nature) Challenge Challenge Identified: Poor Retention in RP-HPLC Analyte->Challenge Strategy Core Strategy: Suppress Ionization via pH Control Challenge->Strategy Col_Select Column Selection (Standard C18) Strategy->Col_Select informs MP_Screen Mobile Phase Screening (ACN vs. MeOH, Acid Modifier) Col_Select->MP_Screen pH_Opt pH Optimization (0.1% Formic Acid Selected) MP_Screen->pH_Opt Gradient Gradient Elution (Determine Elution Strength) pH_Opt->Gradient Isocratic Isocratic Method Fine-Tuning (Optimize Resolution & Run Time) Gradient->Isocratic Final Final Method Protocol Isocratic->Final leads to Validation Method Validation (ICH Q2) Final->Validation

Figure 1: Logical workflow for HPLC method development.
Column and Detector Selection

A C18 column was chosen as it is the most common and versatile stationary phase for pharmaceutical analysis, offering a broad hydrophobic retention range.[6] While specialized polar-embedded or polar-endcapped columns exist for enhanced retention of polar compounds, a standard C18 phase is sufficient and more universally available when mobile phase pH is properly controlled.[5]

A Photodiode Array (PDA) detector was used during development to determine the wavelength of maximum absorbance (λmax) for the analyte, ensuring optimal sensitivity. The λmax was identified and subsequently used for all quantitative analyses.

Analytical Method and Protocol

This section provides the detailed, validated protocol for the analysis of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade or higher)

    • Water (HPLC or Milli-Q grade)

    • Reference Standard: 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (>99% purity).

Chromatographic Conditions
ParameterSetting
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes
Mode Isocratic
Solution Preparation
  • Mobile Phase (Aqueous Component): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water in a 20:80 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a sample amount equivalent to 25 mg of the active ingredient and prepare similarly to the Standard Stock Solution. Dilute to the target concentration of 100 µg/mL with diluent.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][7] The validation process provides documented evidence of a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[2][8]

Validation cluster_Core Core Performance Metrics cluster_Assurance Method Assurance cluster_Limits Sensitivity Limits Accuracy Accuracy (% Recovery) Validated Validated Method Accuracy->Validated Precision Precision (% RSD) Precision->Validated Linearity Linearity (R²) Linearity->Validated Specificity Specificity (Peak Purity) Specificity->Validated Robustness Robustness (Deliberate Changes) Robustness->Validated LOQ Limit of Quantitation LOD Limit of Detection LOQ->Validated LOD->Validated

Figure 2: Interrelation of ICH validation parameters.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: A solution of the diluent (blank) and a sample solution spiked with known related substances were injected. The chromatograms were examined to ensure no interfering peaks were observed at the retention time of the main analyte peak.

  • Results: The blank showed no interference. The analyte peak was well-resolved from all potential impurities, and peak purity analysis via PDA detector confirmed no co-elution.

Linearity
  • Protocol: A series of five solutions were prepared from the stock solution over a concentration range of 50% to 150% of the target analytical concentration (50, 80, 100, 120, and 150 µg/mL). Each solution was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (Recovery)

Accuracy was determined by applying the method to samples of known concentration and comparing the measured value to the true value.[1]

  • Protocol: Recovery studies were performed by spiking a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Samples at each level were prepared in triplicate.

  • Results: The method demonstrated high accuracy across the specified range.[9]

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.45%98.0% - 102.0%
100% 100.3%0.31%98.0% - 102.0%
120% 100.8%0.52%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Protocol:

    • Repeatability: Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

  • Results: The low relative standard deviation (% RSD) values confirm the method's high precision.

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.48%≤ 2.0%
Intermediate Precision 0.65%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

  • Protocol: Solutions of decreasing concentration were injected to determine the concentration that yielded a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[1]

  • Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in key method parameters, including mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Results: The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.

Conclusion

An efficient, specific, and reliable isocratic RP-HPLC method has been developed and validated for the quantitative determination of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. The method effectively addresses the challenge of retaining a polar acidic analyte by controlling the mobile phase pH. The validation results confirm that the method is accurate, precise, linear, and robust, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ChemBK. Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-. [Link]

Sources

Application

Optimizing Oral Delivery of Pyrazolo[1,5-a]pyrazine Compounds: A Guide to Formulation Development

Introduction: Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyrazines The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, with derivatives showing significan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyrazines

The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, with derivatives showing significant promise as potent and selective kinase inhibitors for the treatment of various diseases, including cancer and inflammatory conditions.[1][2] Despite their therapeutic potential, these compounds often exhibit poor aqueous solubility and permeability, posing significant challenges to achieving adequate oral bioavailability. This guide provides a comprehensive overview of the critical steps and proven strategies for the successful formulation of pyrazolo[1,5-a]pyrazine compounds for oral administration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind each experimental choice, empowering formulators to make informed decisions and troubleshoot effectively.

I. Pre-formulation Studies: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical and biopharmaceutical properties of the pyrazolo[1,5-a]pyrazine active pharmaceutical ingredient (API) is paramount. These pre-formulation studies provide the data necessary to select the most appropriate formulation strategy and excipients.

A. Solubility Determination: A Critical First Step

The solubility of a drug substance is a key determinant of its oral absorption. For pyrazolo[1,5-a]pyrazine compounds, which are often poorly soluble, a comprehensive solubility profile is essential.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the pyrazolo[1,5-a]pyrazine compound in various aqueous media.

Methodology:

  • Media Preparation: Prepare a range of buffers with physiological relevance, such as simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).

  • Sample Preparation: Add an excess amount of the pyrazolo[1,5-a]pyrazine compound to a known volume of each medium in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Interpretation: The results will indicate the pH-dependent solubility of the compound, which is crucial for predicting its dissolution behavior in different regions of the gastrointestinal (GI) tract.

B. Solid-State Characterization: Understanding the API's Physical Form

The solid-state properties of an API can significantly impact its stability, dissolution rate, and manufacturability.

Protocol 2: Thermal Analysis using DSC and TGA

Objective: To characterize the thermal properties of the pyrazolo[1,5-a]pyrazine compound, including its melting point, crystallinity, and thermal stability.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the API (typically 1-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The resulting thermogram will show endothermic or exothermic events, such as melting or decomposition.[3][4]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample of the API (typically 5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Record the change in mass as a function of temperature. This provides information on thermal stability and the presence of residual solvents or water.[4][5]

Data Interpretation: DSC can identify the crystalline or amorphous nature of the API and detect polymorphism, which can affect solubility and bioavailability.[6] TGA is crucial for assessing the thermal stability of the compound, which is important for manufacturing processes that involve heat, such as hot-melt extrusion.[5]

C. Permeability Assessment: Predicting Intestinal Absorption

The ability of a drug to permeate the intestinal epithelium is another critical factor for oral bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[7][8]

Protocol 3: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of the pyrazolo[1,5-a]pyrazine compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Add the test compound (at a known concentration) to the apical (A) side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral (B) side.

    • To assess active efflux, also perform the experiment in the B-to-A direction.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

Data Interpretation: The Papp value provides an indication of the compound's potential for intestinal absorption. A high Papp value suggests good permeability, while a low Papp value may indicate poor absorption.[9] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[10]

II. Formulation Strategies for Enhanced Oral Bioavailability

Based on the pre-formulation data, an appropriate formulation strategy can be selected to overcome the challenges of poor solubility and/or permeability.

A. Immediate-Release Formulations

For compounds where rapid onset of action is desired, an immediate-release formulation is often the goal.

1. Direct Compression

Direct compression is a simple and cost-effective method for tablet manufacturing.[11][12] However, it is only suitable for APIs with good flowability and compressibility.

Protocol 4: Direct Compression Tablet Formulation

Objective: To prepare immediate-release tablets of a pyrazolo[1,5-a]pyrazine compound using direct compression.

Methodology:

  • Excipient Selection: Select suitable excipients, including a diluent (e.g., microcrystalline cellulose), a disintegrant (e.g., croscarmellose sodium), and a lubricant (e.g., magnesium stearate).

  • Blending: Blend the API and excipients (except the lubricant) in a suitable blender for a specified time to ensure uniformity.

  • Lubrication: Add the lubricant and blend for a short period (e.g., 2-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling.

2. Wet Granulation

Wet granulation is a more robust method that can be used for APIs with poor flow or compression properties.

Protocol 5: Wet Granulation Tablet Formulation

Objective: To prepare immediate-release tablets of a pyrazolo[1,5-a]pyrazine compound using wet granulation.

Methodology:

  • Dry Mixing: Blend the API, a filler (e.g., lactose), and a portion of the disintegrant.

  • Granulation: Add a binder solution (e.g., povidone in water or ethanol) to the powder blend to form a wet mass.

  • Wet Milling: Pass the wet mass through a screen to form granules.

  • Drying: Dry the granules to a specified moisture content.

  • Dry Milling: Mill the dried granules to the desired particle size.

  • Final Blending: Blend the granules with the remaining disintegrant and a lubricant.

  • Compression: Compress the final blend into tablets.

B. Modified-Release Formulations

For compounds with a short biological half-life, a modified-release formulation can provide sustained therapeutic drug levels, reduce dosing frequency, and improve patient compliance.

Strategy: Hydrophilic Matrix Systems

Hydrophilic matrix tablets are a common approach for achieving modified release. The drug is dispersed in a matrix of a swellable polymer, such as hydroxypropyl methylcellulose (HPMC).

Protocol 6: Modified-Release Matrix Tablet Formulation

Objective: To develop a once-daily modified-release tablet of a pyrazolo[1,5-a]pyrazine compound.

Methodology:

  • Polymer Selection: Select a suitable grade of HPMC based on the desired release profile. Higher viscosity grades will result in slower drug release.

  • Formulation: Prepare a blend of the API, HPMC, a filler, and a lubricant.

  • Manufacturing: The tablets can be manufactured using either direct compression or wet granulation, depending on the properties of the blend.

  • In Vitro Release Testing: Perform dissolution testing using multiple media (e.g., pH 1.2, 4.5, and 6.8) to characterize the release profile.

C. Solubility Enhancement Techniques

For pyrazolo[1,5-a]pyrazine compounds with very low solubility, more advanced formulation strategies may be required.

1. Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic carrier at the molecular level, thereby increasing its dissolution rate and apparent solubility.

Strategy: Hot-Melt Extrusion (HME)

HME is a solvent-free process that is well-suited for creating solid dispersions.

Protocol 7: Hot-Melt Extrusion for Solid Dispersion Preparation

Objective: To prepare a solid dispersion of a pyrazolo[1,5-a]pyrazine compound to enhance its solubility.

Methodology:

  • Polymer Selection: Choose a suitable thermoplastic polymer, such as a polyvinylpyrrolidone-vinyl acetate copolymer (e.g., Kollidon® VA 64) or a hypromellose acetate succinate (HPMCAS).

  • Blending: Mix the API and the polymer at the desired ratio.

  • Extrusion: Process the blend through a hot-melt extruder at a temperature above the glass transition temperature of the polymer to form a homogenous extrudate.

  • Downstream Processing: The extrudate can be milled into a powder and then formulated into tablets or capsules.

2. Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the GI tract.

Strategy: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Protocol 8: Development of a SEDDS Formulation

Objective: To develop a SEDDS formulation to improve the oral bioavailability of a lipophilic pyrazolo[1,5-a]pyrazine compound.

Methodology:

  • Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to solubilize the drug.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying region.

  • Formulation Optimization: Prepare various formulations within the self-emulsifying region and characterize them for droplet size, emulsification time, and drug loading.

  • In Vitro Dissolution: Evaluate the in vitro drug release from the optimized SEDDS formulation.

III. Characterization and Quality Control of Oral Formulations

Rigorous characterization and quality control are essential to ensure the safety, efficacy, and batch-to-batch consistency of the final drug product.

A. Tablet Characterization

Table 1: Key Quality Control Tests for Tablets

TestPurposeTypical Acceptance Criteria
Appearance To ensure the tablets are free from defects.Uniform appearance, free from cracks, chips, and discoloration.
Hardness To measure the mechanical strength of the tablets.Varies depending on the tablet size and formulation.
Friability To assess the ability of the tablets to withstand abrasion.Less than 1% weight loss.
Weight Variation To ensure uniformity of dosage units.Complies with USP/EP specifications.
Content Uniformity To ensure a consistent amount of API in each tablet.Complies with USP/EP specifications.
Disintegration To determine the time it takes for the tablet to break apart in a liquid medium.Varies depending on the type of tablet (e.g., < 15 minutes for immediate-release).
B. Dissolution Testing

Dissolution testing is a critical quality control test that measures the rate and extent of drug release from the dosage form.

Protocol 9: Dissolution Testing for Oral Solid Dosage Forms

Objective: To evaluate the in vitro drug release from the formulated pyrazolo[1,5-a]pyrazine tablets or capsules.

Methodology:

  • Apparatus Selection: Use a suitable dissolution apparatus, typically USP Apparatus 1 (basket) or 2 (paddle).

  • Media Selection: Choose a dissolution medium that is relevant to the physiological conditions of the GI tract. For poorly soluble drugs, the use of surfactants in the media may be necessary to achieve sink conditions.[2]

  • Test Parameters: Set the appropriate rotation speed, temperature (37°C), and sampling time points.

  • Sample Analysis: Analyze the collected samples for drug content using a validated analytical method.

Data Interpretation: The dissolution profile provides valuable information about the in vivo performance of the drug product and is a critical parameter for ensuring batch-to-batch consistency.

IV. Visualization of Workflows

Diagram 1: General Workflow for Oral Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Finalization A API Characterization (Solubility, Stability, Solid-State) B Permeability Assessment (e.g., Caco-2 Assay) A->B C Select Formulation Approach (IR, MR, Solubility Enhancement) B->C D Excipient Compatibility Studies C->D E Prototype Formulation D->E F Process Optimization (e.g., Granulation, Compression) E->F G In-vitro Characterization (Dissolution, Hardness, etc.) F->G H Stability Studies G->H I Scale-up & Tech Transfer H->I

Caption: A high-level overview of the oral formulation development process.

Diagram 2: Decision Tree for Formulation Strategy Selection

G A Good Solubility & Permeability? Direct Compression / Wet Granulation Direct Compression / Wet Granulation A->Direct Compression / Wet Granulation B Poor Solubility, Good Permeability? Solubility Enhancement\n(Solid Dispersion, Lipid-Based) Solubility Enhancement (Solid Dispersion, Lipid-Based) B->Solubility Enhancement\n(Solid Dispersion, Lipid-Based) C Good Solubility, Poor Permeability? Permeation Enhancers / Modified Release Permeation Enhancers / Modified Release C->Permeation Enhancers / Modified Release D Poor Solubility & Permeability? Combination Strategies Combination Strategies D->Combination Strategies

Caption: A decision-making framework for selecting a formulation strategy.

V. Conclusion

The successful oral formulation of pyrazolo[1,5-a]pyrazine compounds requires a systematic and science-driven approach. By conducting thorough pre-formulation studies, selecting the appropriate formulation strategy, and performing rigorous characterization, it is possible to overcome the challenges of poor solubility and permeability and develop a safe, effective, and stable oral dosage form. The protocols and strategies outlined in this guide provide a solid foundation for the development of oral drug products containing this promising class of therapeutic agents.

VI. References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Med Chem. 2024;16(3):237-253.

  • Manufacture of Tablets by Direct Compression Method. Pharmapproach.com.

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Am J PharmTech Res. 2013; 3(4): 2249-3387.

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. NETZSCH-Gerätebau GmbH.

  • Tablet Manufacture by Wet Granulation Method. Pharmapproach.com.

  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH-Gerätebau GmbH.

  • Direct Compression Process in Pharmaceutical Manufacturing | Pharma Lesson. Pharma Lesson.

  • Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Lab Manager.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. European Commission.

  • Caco-2 Permeability Assay - Enamine. Enamine.

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. 2023 Oct; 15(10): 2485.

  • Caco-2 Permeability Assay - Evotec. Evotec.

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Method

Application Notes and Protocols for the Preclinical Assessment of Pyrazolo[1,5-a]pyrazines in Cognition Models

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrazines in Cognitive Disorders The pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide ran...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrazines in Cognitive Disorders

The pyrazolo[1,5-a]pyrazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. Of particular interest to neuroscientists and drug development professionals is the emerging potential of this class of compounds to modulate key central nervous system (CNS) targets implicated in learning, memory, and executive function. Preclinical evidence suggests that derivatives of pyrazolo[1,5-a]pyrazine and related fused pyrazole systems can interact with critical mediators of neuronal signaling and synaptic plasticity, including GABAA receptors, metabotropic glutamate receptors, and phosphodiesterases (PDEs).[1][2][3][4][5][6]

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and age-related cognitive decline.[7] Current therapeutic options are limited and often provide only symptomatic relief.[8] The development of novel cognitive enhancers, or nootropics, is therefore a significant unmet medical need.[9][10] The unique pharmacological profiles of pyrazolo[1,5-a]pyrazines position them as promising candidates for the development of next-generation cognitive therapeutics.

These application notes provide a comprehensive guide for researchers to design and execute a robust preclinical experimental plan to evaluate the cognitive-enhancing effects of novel pyrazolo[1,5-a]pyrazine derivatives. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.

I. Foundational In Vitro Characterization: Target Engagement and Cellular Effects

Prior to in vivo behavioral testing, it is crucial to establish the fundamental pharmacological properties of the candidate pyrazolo[1,5-a]pyrazine compounds. This initial phase aims to confirm target engagement, determine potency and efficacy, and assess potential off-target effects and cytotoxicity.

A. Receptor Binding and Functional Assays

The initial step is to determine if the test compounds interact with their intended molecular targets. Based on the known pharmacology of the pyrazolo[1,5-a]pyrazine scaffold, key targets to investigate include GABAA receptors, mGluR2, and various PDE isoforms.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for specific receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor (e.g., specific GABAA receptor subunit combinations, mGluR2).

    • Incubate the membrane preparation with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site on GABAA receptors) and varying concentrations of the test compound.[1]

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assays (Two-Electrode Voltage Clamp in Xenopus Oocytes)

  • Objective: To characterize the functional activity of the compounds at ionotropic receptors like the GABAA receptor (e.g., as agonists, antagonists, or allosteric modulators).[11]

  • Methodology:

    • Inject cRNA encoding the subunits of the target receptor (e.g., α1β2γ2L for GABAA receptors) into Xenopus laevis oocytes.[1][3]

    • After 2-5 days of incubation to allow for receptor expression, place the oocyte in a recording chamber.

    • Using a two-electrode voltage clamp system, clamp the oocyte at a holding potential of -70 mV.

    • Apply a submaximal concentration of the natural agonist (e.g., GABA) to elicit a baseline current.

    • Co-apply the test compound with the agonist to determine its modulatory effect on the current.

    • Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

B. Assessing Effects on Synaptic Plasticity: Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory.[12][13][14] The ability of a compound to modulate LTP in hippocampal slices is a strong indicator of its potential cognitive-enhancing effects.[7]

Protocol 3: Ex Vivo Hippocampal Slice Electrophysiology (Field Recordings)

  • Objective: To assess the effect of pyrazolo[1,5-a]pyrazines on the induction and maintenance of LTP in the hippocampus.

  • Methodology:

    • Prepare acute hippocampal slices (300-400 µm) from adult rodents.

    • Transfer a slice to a recording chamber and continuously perfuse with artificial cerebrospinal fluid (aCSF).[15]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[16]

    • Establish a stable baseline of fEPSPs for at least 20 minutes.

    • Apply the test compound to the perfusion bath at the desired concentration.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[12][13]

    • Continue to record fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

    • Compare the magnitude and duration of LTP in the presence of the test compound to vehicle-treated control slices.

Data Presentation: In Vitro Characterization

Assay Parameter Measured Example Data Interpretation
Radioligand BindingKi (nM)Compound X: Ki = 15 nM for GABAA α5High affinity for the target receptor.
Electrophysiology% Modulation of GABA currentCompound Y: +150% at 1 µMPositive allosteric modulator of the GABAA receptor.
Hippocampal LTP% Potentiation of fEPSP slopeCompound Z: 180% vs. 140% (vehicle) at 60 min post-TBSEnhancement of synaptic plasticity.

II. In Vivo Assessment of Cognitive Function in Rodent Models

Following promising in vitro results, the next crucial step is to evaluate the cognitive effects of the pyrazolo[1,5-a]pyrazine compounds in whole animal models.[10][17][18] The selection of behavioral paradigms should be guided by the hypothesized mechanism of action and should assess various domains of cognition, including learning, memory, and executive function. All animal experiments should be conducted in accordance with ethical guidelines, such as the ARRIVE guidelines.[19][20]

A. Novel Object Recognition (NOR) Test: Assessing Recognition Memory

The NOR test is a relatively simple and widely used assay for evaluating recognition memory in rodents.[21][22][23][24][25] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[22]

Protocol 4: Novel Object Recognition Test

  • Objective: To assess the effects of test compounds on short- and long-term recognition memory.

  • Methodology:

    • Habituation: Individually habituate each mouse to the testing arena (an open field box) for 5-10 minutes for 2-3 consecutive days.[21][24]

    • Training/Familiarization Phase: Place two identical objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 10 minutes). Record the time spent exploring each object.[23][24]

    • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration to test either short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.[25] Administer the test compound or vehicle at a predetermined time before the training or testing phase.

    • Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar versus the novel object.[21][23]

    • Data Analysis: Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

B. Morris Water Maze (MWM) Test: Assessing Spatial Learning and Memory

The MWM is a classic and robust test for assessing hippocampal-dependent spatial learning and memory.[26][27][28]

Protocol 5: Morris Water Maze Test

  • Objective: To evaluate the effects of test compounds on the acquisition of spatial memory and memory retention.

  • Methodology:

    • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[27][28] The room should have various distal visual cues.[26][27]

    • Acquisition Phase (4-5 days): Conduct 4 trials per day. In each trial, place the mouse in the pool at one of four quasi-random start locations. Allow the mouse to swim and find the hidden platform.[29] If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[30][26] Record the escape latency (time to find the platform) and path length.

    • Probe Trial (24 hours after the last acquisition trial): Remove the platform from the pool and allow the mouse to swim freely for 60 seconds.[26][27] Record the time spent in the target quadrant (where the platform was previously located).

    • Cued Version (Control): To rule out non-cognitive deficits (e.g., visual or motor impairments), conduct a visible platform test where the platform is marked with a visible cue.[28][29]

    • Drug Administration: Administer the test compound or vehicle daily before the first trial of the acquisition phase.

Data Presentation: In Vivo Behavioral Assays

Behavioral Test Key Parameters Example Data (Compound X vs. Vehicle) Interpretation
Novel Object Recognition Discrimination Index (DI)DI (Compound X): 0.6 ± 0.05 DI (Vehicle): 0.2 ± 0.04Compound X enhances recognition memory.
Morris Water Maze Escape Latency (Acquisition)Day 4 Latency (Compound X): 15s ± 2s Day 4 Latency (Vehicle): 30s ± 3sCompound X improves spatial learning.
Time in Target Quadrant (Probe)% Time (Compound X): 45% ± 4% % Time (Vehicle): 28% ± 3%Compound X enhances spatial memory consolidation and retrieval.

III. Visualization of Experimental Workflows and Pathways

Signaling Pathways Potentially Modulated by Pyrazolo[1,5-a]pyrazines

G cluster_0 Potential Mechanisms of Cognitive Enhancement cluster_1 GABAergic Modulation cluster_2 Glutamatergic Modulation cluster_3 Second Messenger Signaling Pyrazolo Pyrazolo[1,5-a]pyrazine Derivatives GABAa GABAA Receptor (e.g., α5 subtype) Pyrazolo->GABAa mGluR2 mGluR2 Receptor Pyrazolo->mGluR2 PDE Phosphodiesterase (e.g., PDE4, PDE5) Pyrazolo->PDE Inhibition Decreased Neuronal Inhibition GABAa->Inhibition PAM/Antagonist Activity LTP Enhanced Synaptic Plasticity (LTP) Inhibition->LTP Glutamate Increased Glutamate Release mGluR2->Glutamate NAM Activity Glutamate->LTP cAMP_cGMP Increased cAMP/cGMP Levels PDE->cAMP_cGMP Inhibition cAMP_cGMP->LTP Cognition Improved Learning & Memory LTP->Cognition

Caption: Potential signaling pathways modulated by pyrazolo[1,5-a]pyrazines to enhance cognition.

Experimental Workflow for Preclinical Evaluation

workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Behavioral Testing start Synthesize & Characterize Pyrazolo[1,5-a]pyrazine Analogs binding Receptor Binding Assays (Determine Ki) start->binding functional Functional Assays (e.g., Electrophysiology) binding->functional Prioritize high-affinity hits ltp Hippocampal Slice LTP (Assess Synaptic Plasticity) functional->ltp Test functionally active compounds decision1 Promising In Vitro Profile? ltp->decision1 pk_pd Pharmacokinetics & Preliminary Toxicology decision1->pk_pd Yes stop Synthesize New Analogs or Terminate Project decision1->stop No nor Novel Object Recognition (Recognition Memory) pk_pd->nor controls Control Tests (Locomotor, Vision, etc.) pk_pd->controls mwm Morris Water Maze (Spatial Learning & Memory) nor->mwm decision2 Significant Cognitive Enhancement? mwm->decision2 controls->decision2 end Lead Candidate for Further Development decision2->end Yes decision2->stop No

Caption: A structured workflow for the preclinical evaluation of pyrazolo[1,5-a]pyrazines.

IV. Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust starting point for the preclinical evaluation of novel pyrazolo[1,5-a]pyrazine derivatives as potential cognitive enhancers. A logical progression from in vitro target validation and cellular assays to in vivo behavioral models is essential for building a comprehensive data package.[31] Positive results from these studies would warrant further investigation into the underlying molecular mechanisms, safety pharmacology, and efficacy in disease-specific animal models of cognitive impairment. By adhering to these rigorous and validated protocols, researchers can confidently assess the therapeutic potential of this promising class of compounds and contribute to the development of novel treatments for cognitive disorders.

References

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Application

Application Notes and Protocols: Derivatization of Pyrazolo[1,5-a]pyrazine-2-carboxylic Acid for Bioassays

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] A key starting point for the chemical exploration of this scaffold is pyrazolo[1,5-a]pyrazine-2-carboxylic acid. The carboxylic acid group provides a versatile handle for derivatization, allowing for the synthesis of a diverse library of compounds for biological screening.

This application note provides detailed protocols for the derivatization of pyrazolo[1,5-a]pyrazine-2-carboxylic acid via amide bond formation and esterification. Furthermore, it outlines a representative bioassay protocol for screening the synthesized derivatives for their potential as kinase inhibitors, a common therapeutic target for this class of compounds.[3][4]

Derivatization Strategies: Rationale and Methodologies

The primary goal of derivatization is to systematically modify the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, to enhance biological activity and explore the structure-activity relationship (SAR).[3] Amide bond formation and esterification are fundamental reactions in medicinal chemistry for achieving this diversification from a carboxylic acid starting material.

Protocol 1: Amide Bond Formation using HATU

Amide bond formation is a robust method for introducing a wide array of chemical diversity. The use of a coupling reagent is necessary to activate the carboxylic acid for nucleophilic attack by an amine.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent that minimizes side reactions and preserves chiral integrity.[6][7] It converts the carboxylic acid into a highly reactive OAt-active ester.[7]

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve pyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.[5]

  • Amine Addition: Add the desired amine (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF is critical to prevent the hydrolysis of the highly reactive HATU reagent and the activated ester intermediate.[6]

  • DIPEA: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate anion released from HATU, driving the reaction forward.[6]

  • Equivalents of Reagents: A slight excess of the amine and coupling reagent is used to ensure complete consumption of the starting carboxylic acid.

  • Aqueous Work-up: The washing steps are essential to remove unreacted reagents, DIPEA salts, and the tetramethylurea byproduct of HATU.[5]

Protocol 2: Fischer Esterification

Esterification is another valuable derivatization strategy that can modulate the polarity and pharmacokinetic properties of the parent compound. Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or another strong acid like tosic acid (TsOH) (typically 5-10 mol%).[9]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is an equilibrium, so prolonged heating may be necessary to drive it towards the product.[8][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester derivative.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.[8]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.[10]

Visualization of the Derivatization Workflow

G cluster_start Starting Material cluster_amide Amide Synthesis cluster_ester Ester Synthesis cluster_end Biological Screening start Pyrazolo[1,5-a]pyrazine-2-carboxylic acid amide_reagents Amine, HATU, DIPEA in DMF start->amide_reagents Protocol 1 ester_reagents Alcohol, H₂SO₄ (cat.) start->ester_reagents Protocol 2 amide_product Amide Derivative amide_reagents->amide_product bioassay Bioassays (e.g., Kinase Inhibition) amide_product->bioassay ester_product Ester Derivative ester_reagents->ester_product ester_product->bioassay

Caption: Derivatization and Screening Workflow.

Bioassay Protocol: Screening for IRAK4 Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators in cellular signaling and are often dysregulated in diseases like cancer and inflammation.[2][3][4] Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in inflammatory signaling pathways.[11] The following is a general protocol for an in vitro kinase assay to screen the synthesized derivatives for inhibitory activity against IRAK4. Commercial kits are available for this purpose and their specific instructions should be followed.[12][13][14]

Experimental Protocol (Adapted from a generic ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer.[12]

    • Prepare a solution of the substrate (e.g., myelin basic protein, MBP) and ATP in the kinase assay buffer.[12]

    • Prepare serial dilutions of the synthesized pyrazolo[1,5-a]pyrazine derivatives (test inhibitors) in the kinase assay buffer containing a constant percentage of DMSO (e.g., not exceeding 1%).[12]

    • Dilute the IRAK4 enzyme to the desired concentration in the kinase assay buffer.

  • Assay Plate Setup (96-well or 384-well plate):

    • Add the test inhibitor solution to the appropriate wells.

    • Add a positive control (e.g., a known IRAK4 inhibitor like staurosporine) and a negative control (vehicle, e.g., 10% DMSO in kinase assay buffer) to separate wells.[12]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the diluted IRAK4 enzyme to all wells.[12]

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[11][12]

  • Signal Detection (using ADP-Glo™ Reagent):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.[11]

    • Incubate at room temperature for approximately 40-45 minutes.[11][12]

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin to convert the newly formed ADP back to ATP, generating a luminescent signal.[11]

    • Incubate at room temperature for 30-45 minutes.[11][12]

  • Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Presentation and Interpretation

The results of the kinase inhibition assay can be presented in a table format. The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDR Group (Amide/Ester)IRAK4 IC₅₀ (nM)
Parent Acid -OH>10,000
Derivative 1 -NH-CH₂-Ph50
Derivative 2 -NH-Cyclohexyl250
Derivative 3 -O-CH₂CH₃1500
Staurosporine N/A (Control)10

Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The data in the table would suggest that the benzylamide derivative (Derivative 1) is a potent inhibitor of IRAK4, while the ethyl ester (Derivative 3) is significantly less active. This type of data is crucial for building a structure-activity relationship and guiding the design of more potent and selective inhibitors.

Visualization of a Representative Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation

Sources

Method

Application Notes &amp; Protocols: Characterization of Pyrazolo[1,5-a]pyrazine Derivatives as Neuropeptide S Receptor Antagonists

Authored by: Gemini, Senior Application Scientist Abstract The neuropeptide S (NPS) and its cognate receptor (NPSR) form a critical signaling system implicated in a range of physiological and pathological processes, incl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The neuropeptide S (NPS) and its cognate receptor (NPSR) form a critical signaling system implicated in a range of physiological and pathological processes, including anxiety, wakefulness, fear memory, and inflammation.[1][2] The NPSR, a G-protein coupled receptor (GPCR), activates both Gs and Gq signaling pathways upon binding NPS, leading to increases in intracellular cAMP and Ca2+, respectively.[3][4][5] Consequently, the development of potent and selective NPSR antagonists is a significant area of interest for therapeutic intervention in neuropsychiatric and inflammatory disorders. This guide provides a comprehensive overview and detailed protocols for the in vitro and in vivo characterization of novel NPSR antagonists, with a focus on compounds built around the pyrazolo[1,5-a]pyrazine scaffold and its close structural analogs, such as the well-studied pyrazolo[1,5-a]pyrimidines.[6][7] We will detail the underlying principles and step-by-step methodologies for receptor binding and functional assays essential for drug discovery in this domain.

Introduction: The NPS/NPSR System as a Therapeutic Target

Neuropeptide S is a 20-amino acid peptide that acts as an excitatory neurotransmitter.[5] Its receptor, NPSR, is highly expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.[3] The dual signaling capacity of NPSR through Gq (leading to phospholipase C activation and calcium mobilization) and Gs (leading to adenylyl cyclase activation and cAMP accumulation) allows it to modulate a wide array of cellular responses.[1][2][8]

Genetic linkage studies have associated NPSR1 gene polymorphisms with inflammatory conditions like asthma and inflammatory bowel disease.[9] Furthermore, preclinical studies in rodent models have demonstrated that central administration of NPS produces potent anxiolytic and arousal-promoting effects.[2][5] Blockade of these effects with NPSR antagonists can attenuate drug-seeking behaviors, highlighting the therapeutic potential of such compounds.[2][10]

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its synthetic tractability and ability to interact with various biological targets, including protein kinases and GPCRs.[6][11][12] Its rigid, planar structure allows for precise orientation of substituents to optimize target binding and pharmacological properties.[6] While literature specifically detailing pyrazolo[1,5-a]pyrazines as NPSR antagonists is emerging, the closely related pyrazolo[1,5-a]pyrimidines have been successfully developed as potent antagonists for other GPCRs, such as the neuropeptide Y1 receptor, making this structural family a highly promising starting point for NPSR-targeted libraries.[7][13]

NPSR Signaling Cascade & Point of Antagonist Intervention

An effective antagonist must block the downstream signaling events initiated by NPS binding to NPSR. Understanding this pathway is crucial for designing functional assays. Upon activation, NPSR initiates two primary signaling cascades. The Gq pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the endoplasmic reticulum, leading to a measurable increase in intracellular calcium concentration.[1][14] The Gs pathway involves the activation of Adenylyl Cyclase (AC), which converts ATP to cyclic AMP (cAMP), a key second messenger. A competitive antagonist physically blocks NPS from binding to the receptor, thereby preventing the activation of both pathways.

NPSR_Signaling cluster_membrane Plasma Membrane NPSR NPSR Gq Gq NPSR->Gq Activates Gs Gs NPSR->Gs Activates PLC PLC IP3 IP3 PLC->IP3 AC AC cAMP cAMP AC->cAMP NPS Neuropeptide S (Agonist) NPS->NPSR Binds & Activates Antagonist Pyrazolo[1,5-a]pyrazine Antagonist Antagonist->NPSR Binds & Blocks Gq->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cellular_Response_1 Cellular Responses (e.g., Excitability) Ca_release->Cellular_Response_1 Leads to Gs->AC PKA PKA Activation cAMP->PKA Cellular_Response_2 Cellular Responses (e.g., Gene Transcription) PKA->Cellular_Response_2

Caption: NPSR signaling and antagonist intervention point.

Experimental Workflow: A Tiered Approach

A logical, tiered approach is essential for efficiently identifying and validating novel antagonists. The workflow progresses from high-throughput screening of binding to more complex functional and in vivo assays. This ensures that resources are focused on compounds with the most promising characteristics at each stage.

Workflow A Tier 1: Binding Affinity Radioligand Competition Assay B Tier 2: Functional Potency Calcium Mobilization Assay (Gq) cAMP Accumulation Assay (Gs) A->B Confirm Functional Blockade C Tier 3: Selectivity Profiling Counterscreen against related GPCRs (e.g., M1 Muscarinic Receptor) B->C Assess Specificity D Tier 4: In Vivo Evaluation Pharmacokinetics (PK) Analysis Pharmacodynamics (PD): Blockade of NPS-induced Locomotion C->D Evaluate In Vivo Efficacy E Lead Candidate D->E Select for Optimization

Caption: Tiered experimental workflow for NPSR antagonist discovery.

Application Protocols

Protocol 1: Radioligand Binding Competition Assay

Principle: This assay determines the affinity (Ki) of a test compound for NPSR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. The assay is performed on membranes isolated from cells stably expressing NPSR.[15][16][17]

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human NPSR.

  • Radioligand: [125I]-labeled NPSR ligand (e.g., [125I]Y10-NPS).[18]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Pyrazolo[1,5-a]pyrazine derivatives dissolved in DMSO.

  • Non-specific Control: High concentration (1 µM) of unlabeled NPS.[18]

  • 96-well plates, glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% PEI), cell harvester, scintillation counter.

Procedure:

  • Membrane Preparation: Thaw NPSR-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-20 µg protein per well.[19]

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

    • Total Binding: 150 µL membranes + 50 µL buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL unlabeled NPS (1 µM final) + 50 µL radioligand.

    • Test Compound: 150 µL membranes + 50 µL test compound (at various concentrations) + 50 µL radioligand.

  • Radioligand Addition: Add the radioligand at a final concentration close to its Kd value (e.g., 0.15 nM [125I]Y10-NPS) to all wells.[18]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[19]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[19]

  • Counting: Dry the filter mat, add scintillant, and count the radioactivity (counts per minute, CPM) for each well in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Principle: This assay measures the ability of an antagonist to block the NPS-induced increase in intracellular calcium via the Gq pathway.[14][20] It is a direct measure of functional antagonism and is well-suited for high-throughput screening using a fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[21][22]

Materials:

  • Cells: CHO or HEK293 cells stably expressing human NPSR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Agonist: Neuropeptide S (NPS).

  • Test Compounds: Pyrazolo[1,5-a]pyrazine derivatives.

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed NPSR-expressing cells into 384-well plates at a density that will yield a 90-95% confluent monolayer on the day of the assay (e.g., 10,000 cells/well). Incubate overnight.[18]

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye loading solution (e.g., Fluo-4 AM with probenecid in assay buffer). Incubate for 60 minutes at 37°C.[18]

  • Compound Pre-incubation: After the dye loading incubation, transfer the plate to the fluorescence reader. Add the test compounds (antagonists) at various concentrations and incubate for 10-20 minutes. This allows the antagonist to bind to the receptor before agonist challenge.

  • Agonist Challenge & Measurement: Use the instrument's integrated pipettor to add NPS at a concentration that elicits ~80% of the maximal response (the EC80 concentration). Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Controls:

    • Positive Control: Wells with NPS (EC80) only (no antagonist).

    • Negative Control: Wells with buffer only (no antagonist or agonist).

Data Analysis:

  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Inhibition Curve: Normalize the data to the positive control (100% response) and negative control (0% response). Plot the percent inhibition against the log concentration of the antagonist.

  • Determine IC50: Use non-linear regression to fit the data and calculate the functional IC50 value for each antagonist.

Data Presentation & Interpretation

Quantitative data for a series of compounds should be summarized in a table to facilitate structure-activity relationship (SAR) analysis. This allows researchers to identify chemical modifications that improve potency and other desired properties.

Table 1: Example Pharmacological Data for Pyrazolo[1,5-a]pyrazine NPSR Antagonists

Compound IDStructure ModificationBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
PzP-001R = -CH3150.2325.8
PzP-002R = -CF322.545.1
PzP-003R = -Phenyl8.115.6
SHA-68 (Ref)Reference Compound13.722.0

Data are hypothetical and for illustrative purposes only. SHA-68 is a known reference antagonist.[3]

In Vivo Validation

Promising candidates with high affinity and functional potency must be evaluated in animal models to assess their therapeutic potential.

Protocol Outline: Blockade of NPS-Induced Hyperlocomotion

Principle: Central administration of NPS in rodents robustly increases locomotor activity.[5] A brain-penetrant NPSR antagonist should be able to block this effect, providing in vivo evidence of target engagement.[10][23]

Procedure:

  • Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field activity chambers).

  • Antagonist Pre-treatment: Administer the test compound (e.g., PzP-003) via an appropriate route (e.g., intraperitoneal, ip) at various doses (e.g., 10, 30, 50 mg/kg). Administer vehicle to the control group. Allow sufficient time for the compound to reach the brain (e.g., 30-60 minutes).

  • NPS Challenge: Administer NPS centrally (e.g., intracerebroventricularly, icv) to all animals.

  • Activity Monitoring: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Analysis: Compare the locomotor activity of animals pre-treated with the antagonist to the vehicle control group. A significant reduction in NPS-induced activity indicates in vivo efficacy of the antagonist.

Conclusion

The protocols and workflow described in this guide provide a robust framework for the identification and characterization of pyrazolo[1,5-a]pyrazine derivatives as novel NPSR antagonists. By systematically evaluating binding affinity, functional potency, selectivity, and in vivo efficacy, researchers can effectively advance promising compounds through the drug discovery pipeline. This structured approach is critical for developing new therapeutics targeting the NPS/NPSR system for the treatment of anxiety, addiction, and inflammatory disorders.

References

  • Grund, T., & Neumann, I. D. (2018). Representative scheme of neuronal neuropeptide S receptor (NPSR)-coupled signaling cascades. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2018). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Erdmann, D., et al. (2015). Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways. PLoS One. Available at: [Link]

  • Nishimura, S., et al. (1995). Synthesis and evaluation of novel pyrazolo[1,5-alpha]pyrimidine derivatives as nonpeptide angiotensin II receptor antagonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. Retrieved from: [Link]

  • Liao, Y., et al. (2019). Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance. International Journal of Molecular Sciences. Available at: [Link]

  • Woszczek, G., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Woszczek, G., & Wyl স্ক্রিনশট. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. Available at: [Link]

  • King's College London. (2015). Ca2+ mobilization assays in GPCR drug discovery. King's College London Research Portal. Available at: [Link]

  • D'autréaux, F., et al. (2022). Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Wegener, G., & Reinscheid, R. K. (2021). Pharmacology, Physiology and Genetics of the Neuropeptide S System. Biomolecules. Available at: [Link]

  • Wikipedia. (n.d.). Neuropeptide S receptor. Wikipedia. Retrieved from: [Link]

  • Uhn, K., et al. (2025). Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Encyclopedia.pub. (2021). Neuropeptide S System. Encyclopedia.pub. Available at: [Link]

  • Ruzza, C., et al. (2019). Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies. Pharmacological Research. Available at: [Link]

  • Sharma, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Guerrini, R., et al. (2021). Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease. Biomolecules. Available at: [Link]

  • NIH Molecular Libraries Program. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports. Available at: [Link]

  • Al-Tel, T. H., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from: [Link]

  • Blass, B. E., et al. (2014). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor. ACS Chemical Neuroscience. Available at: [Link]

  • Li, A. P. (2009). Current in vitro high throughput screening approaches to assess nuclear receptor activation. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Horizon Discovery. (2018). Drug development with nuclear receptor knockout and humanized rat models. YouTube. Available at: [Link]

  • Dowling, J. E., et al. (2005). Synthesis of[1][3][14]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. Retrieved from: [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from: [Link]

  • Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Blass, B. E., et al. (2014). Identification of neuropeptide S antagonists: structure-activity relationship studies, X-ray crystallography, and in vivo evaluation. Semantic Scholar. Available at: [Link]

  • Doran, S. D., et al. (2011). Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Neubig, R. R., & Sadee, W. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Available at: [Link]

  • Guerrini, R., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2020). Application of Functional Near-Infrared Spectroscopy to the Study of Brain Function in Humans and Animal Models. Frontiers in Human Neuroscience. Available at: [Link]

  • Zhong, H., et al. (2025). Discovery of Non-benzoazacyclic V2R Antagonists for the Treatment of Autosomal Dominant Polycystic Kidney Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, J., et al. (2003). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Li, Y. F., et al. (2014). Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling. Accounts of Chemical Research. Available at: [Link]

  • Smith, R. J., et al. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute. Available at: [Link]

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  • Chen, Y., et al. (2020). Application of Functional Near-Infrared Spectroscopy to the Study of Brain Function in Humans and Animal Models. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrazine-7-carboxylates

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazine-7-carboxylates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazine-7-carboxylates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic protocols. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established chemical principles and supported by relevant literature.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles specific problems you may encounter during the synthesis.

Question 1: My yield of the target pyrazolo[1,5-a]pyrazine-7-carboxylate is consistently low or non-existent. What are the likely causes and how can I fix it?

Low yield is the most common issue, often stemming from several factors related to the core cyclocondensation reaction. The primary route to this scaffold involves the reaction of a substituted aminopyrazole with a biselectrophilic partner, followed by cyclization and aromatization.

Root Cause Analysis & Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical for driving the reaction to completion.

    • The "Why": The cyclization step often requires acidic conditions to activate the carbonyl groups of the electrophile and facilitate dehydration. The solvent must be high-boiling to provide sufficient thermal energy but not so reactive as to cause side reactions.

    • Solution: Glacial acetic acid is a common and effective solvent as it also acts as an acid catalyst.[1][2] If the reaction is sluggish, a catalytic amount of a stronger acid like sulfuric acid can be added.[2] However, excessively strong acid can lead to degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Alternative: Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times for related heterocyclic systems by providing efficient and uniform heating.[3][4]

  • Poor Quality or Incorrect Starting Materials: The purity and structure of your aminopyrazole and biselectrophilic reagent are paramount.

    • The "Why": 5-Aminopyrazoles are the key nucleophilic component.[2] Impurities in this starting material can inhibit the reaction or lead to a complex mixture of side products. The biselectrophile (e.g., a β-ketoester or equivalent) must have sufficient reactivity.

    • Solution:

      • Verify Starting Materials: Confirm the identity and purity of your starting materials using ¹H NMR, ¹³C NMR, and mass spectrometry before starting the reaction.

      • Aminopyrazole Reactivity: 5-Aminopyrazoles are the standard precursors for this synthesis.[2] Ensure you are using the correct isomer, as the position of the amino group dictates the resulting fused ring system.

  • Inefficient Cyclization/Dehydration: The final ring-closing and aromatization steps can be a bottleneck.

    • The "Why": The reaction proceeds through an intermediate that must lose a molecule of water (or another small molecule) to form the stable aromatic pyrazinone ring. This step is often the rate-limiting and requires sufficient heat.

    • Solution: A one-pot, three-step protocol starting from pyrazole-3-carboxylic acids has been developed, which proceeds via amide formation, pyrazine ring closure, hydrolysis, and finally dehydration.[5][6] This streamlined approach can sometimes improve overall yield by minimizing the handling and loss of intermediates.[6]

Troubleshooting Workflow: Diagnosing Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield syntheses.

G start Low Yield Observed check_sm Verify Starting Material Purity & Identity (NMR, MS) start->check_sm check_cond Review Reaction Conditions start->check_cond check_purify Analyze Crude Product & Byproducts (LC-MS, NMR) start->check_purify sm_ok Purity OK? check_sm->sm_ok cond_ok Conditions Standard? check_cond->cond_ok optimize_purify Action: Develop New Purification Method (Chromatography, Recrystallization) check_purify->optimize_purify sm_ok->check_cond Yes repurify_sm Action: Repurify or Re-synthesize Starting Materials sm_ok->repurify_sm No cond_ok->check_purify Yes optimize_cond Action: Optimize Conditions (Temp, Time, Catalyst) cond_ok->optimize_cond No end_good Yield Improved repurify_sm->end_good optimize_cond->end_good optimize_purify->end_good

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Question 2: I'm observing multiple products in my crude reaction mixture. How can I improve selectivity?

The formation of side products, particularly regioisomers when using unsymmetrical reagents, is a common challenge.

Root Cause Analysis & Solutions:

  • Regioselectivity Issues: When using an unsymmetrical biselectrophile (e.g., ethyl acetoacetate), the cyclization can occur in two different ways, leading to isomeric products.

    • The "Why": The reaction is initiated by the nucleophilic attack of the aminopyrazole's exocyclic amino group onto one of the carbonyl carbons. The more electrophilic (less sterically hindered) carbonyl group will typically react preferentially.[1]

    • Solution:

      • Control Temperature: Fine-tuning the reaction temperature can influence the kinetic vs. thermodynamic product ratio. Lower temperatures may favor the formation of a single isomer.[1]

      • Catalyst Choice: A milder acid catalyst might provide better selectivity compared to a strong, non-selective one.

      • Reagent Choice: If possible, using a symmetrical biselectrophile (e.g., diethyl malonate) will eliminate the possibility of forming regioisomers.[7]

  • Side Reactions: The starting materials or product may be undergoing undesired reactions under the reaction conditions.

    • The "Why": Highly reactive functional groups on the pyrazole or biselectrophile can lead to polymerization, degradation, or other side reactions, especially under prolonged heating or strongly acidic conditions.

    • Solution:

      • Protecting Groups: If your aminopyrazole contains sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed later.

      • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

What is the most reliable method for purifying pyrazolo[1,5-a]pyrazine-7-carboxylates?

Purification is essential for obtaining a high-purity product. The best method depends on the physical properties of your specific compound.

  • Crystallization: If your product is a solid, recrystallization is often the most effective and scalable method.[1] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, DMF/water) to find conditions that yield high-purity crystals.

  • Column Chromatography: For non-crystalline products or for separating closely related impurities and isomers, silica gel column chromatography is the standard technique.[1][8] A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one may be necessary.

  • Preparative HPLC: For difficult separations or to obtain very high purity material for biological testing, preparative reverse-phase HPLC can be used.[8]

How can I effectively monitor the progress of my reaction?

Careful reaction monitoring is key to maximizing yield and minimizing side product formation.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a silica plate. A good mobile phase will show clear separation between the starting material spot(s) and the product spot. The disappearance of the limiting reagent and the appearance of a new, major spot indicates reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information. It confirms the formation of a product with the correct mass-to-charge ratio (m/z) and can help identify byproducts.

Experimental Protocols & Data

General Protocol: Synthesis of Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate

This is a representative protocol based on established cyclocondensation principles and may require optimization for your specific substrates.

  • Setup: To a solution of the appropriate 3-aminopyrazole-4-carboxylate (1.0 mmol, 1.0 eq) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a reflux condenser, add the biselectrophilic partner (e.g., ethyl glyoxalate, 1.1 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 120 °C) for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as the eluent) until the starting aminopyrazole is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, pour the mixture into ice water (50 mL) to induce precipitation.

  • Initial Purification: Wash the collected crude solid sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acid and soluble impurities.[1]

  • Final Purification: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Table 1: Optimization of Reaction Conditions

The following table illustrates how variations in reaction conditions can impact the yield of pyrazolo-fused heterocycles, based on data from related syntheses.

EntryStarting AminopyrazoleBiselectrophileSolventCatalyst/BaseTemp (°C)Time (h)Yield (%)Reference
13-AminopyrazoleIsoflavoneMethanolCH₃ONa68-27[4]
23-AminopyrazoleIsoflavoneDioxanePiperidine102-45[4]
33-AminopyrazoleIsoflavoneDMFPiperidine155-58[4]
43-AminopyrazoleIsoflavoneDMFPiperidine (MW)-10 min65[4]
55-Amino-3-arylaminopyrazoleEthyl AcetoacetateAcetic AcidH₂SO₄ (cat.)Reflux-87-95[2][3]

Note: This data is illustrative and derived from syntheses of related pyrazolo[1,5-a]pyrimidine scaffolds, but the principles of optimizing solvent, temperature, and catalysis are directly applicable.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect.
  • FACILE ONE-POT SYNTHESIS OF PYRAZOLO[1,5-a]PYRAZINE SCAFFOLD. Chemistry of Heterocyclic Compounds.
  • A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids.
  • (PDF) Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold.
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Welcome to the technical support center for 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. Our approach is rooted in scientific principles and practical laboratory experience to help you navigate the complexities of working with this promising molecule.

Understanding the Challenge: The Physicochemical Profile

4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₅N₃O₃ and a molar mass of 179.13 g/mol [1]. Its structure, featuring a carboxylic acid group, suggests that its solubility will be highly dependent on pH. As a general principle for carboxylic acids, solubility increases significantly in basic conditions where the acidic proton is removed, forming a more soluble carboxylate salt. Conversely, in acidic to neutral conditions, the compound is likely to be in its less soluble, protonated form.

While specific experimental data for this compound is not extensively available in public literature, we can infer its behavior based on its chemical structure and data from similar pyrazolopyrimidine analogs. For instance, the related compound pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a predicted XlogP of -0.1, suggesting a degree of hydrophilicity. However, the crystalline nature of such compounds can often lead to poor aqueous solubility despite a favorable logP value.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter in the laboratory and provides step-by-step protocols to resolve them.

Issue 1: The compound fails to dissolve in aqueous buffers for biological assays.

Cause: The protonated carboxylic acid group at neutral or acidic pH significantly reduces aqueous solubility. The planar, heterocyclic core can also contribute to strong crystal lattice energy, further hindering dissolution.

Solution Workflow:

Caption: Workflow for solubilizing the compound in aqueous buffers.

Detailed Protocol for pH-Modification:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of 0.1 M NaOH to create a concentrated stock solution. The formation of the sodium salt will significantly enhance its solubility.

  • Dilution into Final Buffer: While vortexing or stirring your final assay buffer, slowly add the required volume of the basic stock solution.

  • Monitor for Precipitation: Observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, it indicates that the final pH of the buffer is too low to maintain the compound in its soluble, deprotonated state.

  • Optimization: If precipitation is observed, consider either increasing the pH of your final buffer (if your experimental system allows) or lowering the final concentration of the compound.

Detailed Protocol for Co-Solvent Usage:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions of poorly soluble compounds. Pyrazole derivatives generally show good solubility in these solvents[2].

  • Prepare a Concentrated Stock: Dissolve the compound in your chosen co-solvent to a high concentration (e.g., 10-50 mM).

  • Dilution Strategy: Add the organic stock solution to your aqueous buffer dropwise while vigorously stirring. This technique helps to disperse the compound quickly, minimizing localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Be mindful of the final concentration of the organic solvent in your assay, as it can affect biological systems. It is advisable to keep it below 1% (v/v) if possible.

Issue 2: The compound precipitates out of solution during storage.

Cause: Supersaturation and subsequent crystallization can occur, especially if the initial solubilization was achieved under kinetic (fast dissolution) rather than thermodynamic (stable solubility) conditions. Changes in temperature can also affect solubility.

Solution:

  • Salt Formation: For long-term storage of the compound in solution, preparing a stable salt form is highly recommended. This can be achieved by dissolving the compound in a solution containing a slight molar excess of a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form the corresponding carboxylate salt.

  • Storage Conditions: Store solutions at a constant temperature. Avoid freeze-thaw cycles which can promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to dissolve 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid?

A1: For preparing a concentrated stock solution, a polar aprotic solvent like DMSO or DMF is a good starting point. For aqueous applications, initial dissolution in a dilute basic solution (e.g., 0.1 M NaOH) to form the sodium salt is the most effective strategy due to the presence of the carboxylic acid group.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be highly pH-dependent.

  • Low pH (Acidic): The carboxylic acid group will be protonated (-COOH), leading to low aqueous solubility.

  • High pH (Basic): The carboxylic acid group will be deprotonated (-COO⁻), forming a carboxylate salt which is significantly more soluble in water.

This relationship is a direct application of Le Châtelier's principle to the acid-base equilibrium of the molecule[3].

Sources

Troubleshooting

Technical Support Center: Purification of 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones

Welcome to the technical support center for the purification of 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of halogenated heterocyclic compounds. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental outcomes.

I. Troubleshooting Guide: Common Purification Issues

This section provides a detailed, step-by-step approach to resolving specific issues you may encounter during the purification of 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Poor separation is a frequent challenge, often leading to impure fractions and reduced yield. This can stem from several factors related to the compound's interaction with the stationary phase and the choice of mobile phase.

Possible Cause 1: Inappropriate Solvent System

  • Causality: The polarity of the eluent is critical for achieving differential migration of your target compound and impurities on the stationary phase (typically silica gel). An improperly optimized solvent system will fail to provide adequate resolution.

  • Solution:

    • Systematic TLC Analysis: Before committing to a column, conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane).

    • Target Rf Value: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[1] This generally translates well to preparative column chromatography.

    • Gradient Elution: If a single isocratic solvent system fails to separate all components, a gradient elution is recommended.[1] Start with a less polar mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your compound of interest, leaving highly polar impurities on the column.

Possible Cause 2: Strong Interaction with Acidic Silica Gel

  • Causality: The pyrazolo[1,5-a]pyrazin-4(5H)-one core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing and poor separation.[2][3]

  • Solution:

    • Addition of a Basic Modifier: To mitigate the acidic nature of the silica, add a small amount of a basic modifier to your mobile phase.[4] Triethylamine (TEA) at a concentration of 0.1-1% is a common and effective choice.[4] Alternatively, a stock solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent system.[5]

    • Use of Deactivated or Alternative Stationary Phases: If peak tailing persists, consider using a deactivated silica gel.[1] This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[1] For compounds that are particularly sensitive, alternative stationary phases like neutral or basic alumina, or even reversed-phase C18 silica, can be employed.[4]

Possible Cause 3: Column Overloading

  • Causality: Exceeding the capacity of the stationary phase will inevitably lead to broad, overlapping peaks.

  • Solution:

    • Adhere to Loading Guidelines: As a general rule, the amount of crude material loaded onto a flash column should be between 1-5% of the mass of the stationary phase.[4]

    • Scale-Up Appropriately: If you need to purify a larger quantity of material, it is crucial to use a column with a correspondingly larger diameter and amount of stationary phase.[4]

Issue 2: Compound Decomposition on the Column

The lability of the carbon-iodine bond can be a significant hurdle in the purification of 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones, potentially leading to degradation during chromatography.[6]

Possible Cause: Sensitivity to Acidic Stationary Phase

  • Causality: The acidic environment of standard silica gel can catalyze the degradation of sensitive compounds, including some halogenated heterocycles. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[6]

  • Solution:

    • Stability Test: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate and let it sit in the open for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.[4][5]

    • Switch to a Less Acidic Stationary Phase: If decomposition is observed, switch to a more inert stationary phase such as neutral alumina or consider reversed-phase chromatography.[4]

    • Minimize Residence Time: Use a faster flow rate during your column chromatography to minimize the time your compound is in contact with the stationary phase.

Issue 3: Low Recovery of Purified Product

Low recovery can be a frustrating outcome, often resulting from a combination of factors including irreversible adsorption, co-elution with impurities, or physical loss during the process.

Possible Cause 1: Irreversible Adsorption

  • Causality: Highly polar compounds or those with strong binding affinity to the stationary phase may not elute completely, even with a highly polar mobile phase.

  • Solution:

    • Use a More Aggressive Solvent System: For very polar compounds that are not eluting, a more aggressive solvent system may be necessary.[5] This could involve using alcohols like methanol or a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide.[5]

    • Consider Reversed-Phase Chromatography: In cases of extreme polarity, reversed-phase HPLC can be a powerful alternative.[7][8]

Possible Cause 2: Product is Highly Dilute in Fractions

  • Causality: Broad peaks can lead to the product being spread across a large number of fractions at a low concentration, making it difficult to detect by TLC.

  • Solution:

    • Concentrate Fractions: If you suspect your compound has eluted but is not visible on TLC, try concentrating a few of the fractions in the expected elution range and re-analyzing.[5]

Experimental Protocol: Deactivating a Silica Gel Column

For acid-sensitive compounds like 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones, deactivating the silica gel can significantly improve recovery and purity.

  • Prepare the Deactivating Eluent: Prepare a solvent system that includes 1-3% triethylamine.[1]

  • Pack the Column: Pack your chromatography column with silica gel as you normally would.

  • Flush the Column: Pass a volume of the deactivating eluent equal to the volume of the packed silica through the column.[1]

  • Discard the Eluent: Discard the eluent that has passed through the column.[1]

  • Equilibrate with the Running Eluent: Equilibrate the now-deactivated column with your chosen mobile phase before loading the sample.

Visualization of the Troubleshooting Workflow

G start Start Purification issue Issue Encountered? start->issue poor_sep Poor Separation issue->poor_sep Yes end Successful Purification issue->end No cause1 Inappropriate Solvent? poor_sep->cause1 Check Solvent System decomposition Decomposition cause4 Degradation on TLC? decomposition->cause4 Check Stability low_recovery Low Recovery cause5 Compound Not Eluting? low_recovery->cause5 Check Elution solution1 Optimize with TLC Use Gradient Elution cause1->solution1 Yes cause2 Peak Tailing? cause1->cause2 No solution1->end solution2 Add Basic Modifier (TEA) Use Alumina/Reversed-Phase cause2->solution2 Yes cause3 Overloaded Column? cause2->cause3 No solution2->end cause3->decomposition No solution3 Reduce Sample Load Use Larger Column cause3->solution3 Yes solution3->end cause4->low_recovery No solution4 Use Neutral Alumina Minimize Residence Time cause4->solution4 Yes solution4->end cause5->end No solution5 Increase Solvent Polarity Consider Reversed-Phase cause5->solution5 Yes solution5->end

Caption: Troubleshooting Decision Tree for Purification.

II. Frequently Asked Questions (FAQs)

Q1: Is recrystallization a viable alternative for purifying 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones?

A1: Yes, recrystallization can be a highly effective purification technique for solid organic compounds, often yielding material of higher purity than column chromatography.[9] Heterocyclic compounds, in general, tend to crystallize well.[9] The success of recrystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10][11]

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated and the compound comes out of solution as a liquid rather than a solid. This can be due to cooling the solution too quickly or the presence of impurities.

  • Solution:

    • Add a small amount of hot solvent to redissolve the oil.[4]

    • Allow the solution to cool more slowly.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.[4]

    • If available, add a "seed crystal" of the pure compound to induce crystallization.[4]

Q3: When should I consider using preparative HPLC?

A3: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a powerful purification technique that is particularly useful for:

  • Difficult Separations: When flash chromatography fails to provide adequate separation of closely related impurities.

  • High Purity Requirements: The pharmaceutical industry heavily relies on prep HPLC to isolate active pharmaceutical ingredients (APIs) and purify intermediates to a high degree of purity.[7][8]

  • Small to Medium Scale: While it can be used on a multikilogram scale, it is also highly effective for purifying smaller quantities of material with high precision.[12][13]

Q4: What are the key differences between flash chromatography and preparative HPLC?

A4: Both are liquid chromatography techniques used for purification, but they differ in several key aspects:

FeatureFlash ChromatographyPreparative HPLC
Primary Goal Speed and efficiency for routine purificationHigh resolution and high purity
Stationary Phase Larger particle size silica gelSmaller particle size silica gel for higher efficiency
Pressure Low to moderate pressureHigh pressure
Resolution Good for separating compounds with significant Rf differencesExcellent for separating closely related compounds and isomers
Scale Milligrams to hundreds of gramsMicrograms to kilograms[12]

Q5: Are there any specific safety considerations for handling 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones and the solvents used in their purification?

A5: Yes, proper safety precautions are essential.

  • Compound Handling: While specific toxicity data for 7-iodopyrazolo[1,5-a]pyrazin-4(5H)-ones may be limited, it is prudent to treat all novel chemical entities as potentially hazardous. Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: The organic solvents used in chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol) are flammable and/or toxic. Always work in a fume hood, away from ignition sources. When using large volumes of solvents, as is common in preparative HPLC, be particularly mindful of the risks of spills and leaks.[14]

Visualization of Purification Method Selection

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes flash_chromatography Perform Flash Chromatography is_solid->flash_chromatography No recrystallization_success Successful? try_recrystallization->recrystallization_success recrystallization_success->flash_chromatography No pure_product Pure Product recrystallization_success->pure_product Yes flash_success Purity sufficient? flash_chromatography->flash_success prep_hplc Use Preparative HPLC flash_success->prep_hplc No flash_success->pure_product Yes prep_hplc->pure_product

Caption: Decision Flowchart for Purification Method Selection.

III. References

  • DESOTEC. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development.

  • Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line. PubMed.

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Diiodinated Aromatic Compounds.

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2022). troubleshooring flash chromatography purification. r/Chempros.

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Royal Society of Chemistry. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5‐a]pyrazin‐4(5H)‐one derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application.

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry.

  • ScienceDirect. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes.

  • National Center for Biotechnology Information. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • National Institutes of Health. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.

  • Taylor & Francis Online. (n.d.). Total organic halogen (TOX) analysis in waters: A short review.

  • Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.

  • ResearchGate. (2025). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways.

  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution.

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+.

  • National Center for Biotechnology Information. (2024). Identification of Dihydropyrazolo[1,5- a]pyrazin-4(5 H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. PubMed.

  • MDPI. (n.d.). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors.

  • National Center for Biotechnology Information. (2011). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells. PubMed.

  • National Center for Biotechnology Information. (2016). Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia. PubMed.

Sources

Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Carbonylation Reactions

Welcome to the technical support center for palladium-catalyzed carbonylation. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed carbonylation. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield

Question: I am observing very low or no conversion of my starting material in a palladium-catalyzed carbonylation reaction. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common but multifaceted problem. The cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents. A systematic approach is the best way to diagnose the issue.

Causality and Solutions:

  • Catalyst Inactivity or Deactivation: The palladium catalyst must be in the active Pd(0) state to initiate the catalytic cycle via oxidative addition to your substrate.[1][2] If the active catalyst is not efficiently generated or is deactivated, the reaction will stall.

    • Formation of Palladium Black: A common sign of catalyst deactivation is the precipitation of palladium black, which is the agglomeration of palladium atoms into an inactive bulk metal.[3][4] This can be caused by ligands that are not robust enough to stabilize the Pd(0) species or by reaction temperatures that are too high.

      • Solution: Consider using more robust ligands, such as bidentate phosphine ligands like Xantphos or DPEphos, which are known to stabilize palladium catalysts and can be crucial for reactions running at lower carbon monoxide pressures.[5][6][7] You might also try lowering the reaction temperature.

    • Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂), it needs to be reduced to Pd(0) in situ. This reduction step can sometimes be inefficient.

      • Solution: While many reactions have additives that can facilitate this, you might consider a pre-reduction step or switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1]

  • Sub-optimal Reaction Conditions: The interplay between temperature, pressure, and solvent is critical.[8]

    • Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and side reactions.[9]

      • Solution: Screen a range of temperatures. For instance, start at a moderate temperature (e.g., 80 °C) and adjust in 10-15 °C increments to find the optimal balance.[10]

    • Carbon Monoxide (CO) Pressure: The concentration of CO is a crucial parameter. Too low a pressure might result in a slow rate of CO insertion, while excessively high pressure can sometimes inhibit the initial oxidative addition step by competing with the substrate for coordination to the palladium center.[3][9]

      • Solution: Optimize the CO pressure. For many standard carbonylations, pressures between 1 and 10 atm are effective.[3] If you suspect CO inhibition, you might try using a CO surrogate that releases CO slowly.[3]

  • Reagent and Solvent Quality: The purity of your reagents and the quality of your solvent can significantly impact the reaction.

    • Solvent: Solvents should be anhydrous and deoxygenated, as water and oxygen can interfere with the catalyst and organometallic intermediates. The polarity of the solvent can also play a significant role.[5][11]

      • Solution: Ensure your solvents are properly dried and degassed before use. Screen a variety of solvents with different polarities. For example, nonpolar solvents like toluene or limonene have proven effective in some carbonylative couplings, while polar aprotic solvents like DMF or DMSO are also commonly used.[5][11][12]

    • Base: The choice and strength of the base are critical for regenerating the catalyst and neutralizing any acid produced during the reaction.[13]

      • Solution: If you are using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like triethylamine or DBU. The solubility of the base in the reaction medium is also important.

Below is a decision-making workflow to troubleshoot low yields:

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity - Any Palladium Black? - Pre-catalyst activation issues? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Temperature too high/low? - CO pressure optimal? check_catalyst->check_conditions If catalyst seems fine solution_catalyst Solutions: - Use robust ligands (e.g., Xantphos). - Lower reaction temperature. - Use a Pd(0) source. check_catalyst->solution_catalyst check_reagents 3. Assess Reagent & Solvent Quality - Solvents anhydrous & degassed? - Base appropriate? check_conditions->check_reagents If conditions seem reasonable solution_conditions Solutions: - Screen temperature range (e.g., 60-100 °C). - Optimize CO pressure (e.g., 1-10 atm). - Consider a CO surrogate. check_conditions->solution_conditions solution_reagents Solutions: - Use dry, degassed solvents. - Screen different solvents (polar/nonpolar). - Test stronger, non-nucleophilic bases. check_reagents->solution_reagents end_goal Improved Yield check_reagents->end_goal After implementing solutions solution_catalyst->end_goal solution_conditions->end_goal solution_reagents->end_goal

Caption: Troubleshooting workflow for low yield in palladium-catalyzed carbonylation.

Issue 2: Poor Selectivity (e.g., Double Carbonylation vs. Mono-carbonylation, Formation of Side Products)

Question: My reaction is producing a mixture of products, including double carbonylation products when I want mono-carbonylation (or vice-versa), or other unexpected side products. How can I improve the selectivity?

Answer:

Poor selectivity often arises from the reaction conditions favoring competing reaction pathways. Fine-tuning these conditions can steer the reaction toward your desired product.

Causality and Solutions:

  • Double vs. Mono-carbonylation: In reactions with substrates having multiple reactive sites, controlling the extent of carbonylation is key. The pressure of CO and the reaction temperature can significantly influence the outcome.[9]

    • Solution: To favor mono-carbonylation, you can often use lower CO pressures and milder temperatures. Conversely, to promote double carbonylation, higher CO pressures and temperatures may be necessary.[9] Careful optimization of the stoichiometry of the nucleophile is also important.

  • Competing Catalytic Cycles: In some cases, such as the alkoxycarbonylation of alkenes, two different catalytic cycles can compete: a "hydride cycle" leading to saturated esters and an "oxidative" or "alkoxy" cycle yielding unsaturated esters.[14][15] The choice of oxidant and the pH of the reaction medium can dictate which pathway is dominant.[14][15]

    • Solution: If you are targeting the unsaturated product from an oxidative carbonylation, using an oxidant like copper(II) acetate, which helps maintain a stable pH, can be beneficial.[14][15] In contrast, oxidants like p-benzoquinone can lead to a drop in pH, favoring the hydride pathway.[14][15]

  • Side Reactions of the Substrate or Product: Your starting materials or products might be sensitive to the reaction conditions, leading to decomposition or further reactions. For example, substrates with certain functional groups might undergo side reactions with the base or nucleophile.

    • Solution: A careful selection of the base is crucial. A bulky, non-nucleophilic base can prevent unwanted reactions with your substrate. Protecting sensitive functional groups on your starting material may also be necessary.

ParameterTo Favor Mono-carbonylationTo Favor Double CarbonylationTo Favor Unsaturated (Oxidative) Products
CO Pressure LowerHigherTypically 1-10 atm
Temperature MilderHigherModerate
Oxidant Not applicableNot applicablee.g., Copper(II) acetate
Base/Additives Carefully control stoichiometryMay require stronger basepH control is key
Issue 3: Difficulty Removing Palladium Residue from the Final Product

Question: I am having trouble removing residual palladium from my product after the reaction and work-up. What are some effective purification strategies?

Answer:

Residual palladium can be problematic, especially in pharmaceutical applications. The nature of the palladium species (e.g., Pd(0) nanoparticles, soluble Pd(II) complexes) will dictate the best removal strategy.

Causality and Solutions:

  • Formation of Soluble Palladium Complexes: After the reaction, palladium can remain in the product as soluble complexes with phosphine ligands.

    • Solution: One common approach is to quench the reaction with a solution of sodium thiosulfate. This can help precipitate the palladium, which can then be removed by filtration through Celite.[16] Another effective method is to use scavengers that bind tightly to palladium, such as cysteine or specialized silica-based scavengers.

  • Incomplete Precipitation of Palladium Black: While palladium black is insoluble, very fine particles may pass through standard filtration.

    • Solution: A polish filtration using a fine filter aid can be effective.[16] Alternatively, adding a small amount of a scavenger can help agglomerate the fine particles, making them easier to filter.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my palladium-catalyzed carbonylation?

A1: Ligand selection is critical and depends on the specific transformation. The ligand's role is to stabilize the palladium catalyst, influence its reactivity, and prevent the formation of inactive palladium black.[17]

  • Monodentate vs. Bidentate Ligands: For many carbonylation reactions, bidentate phosphine ligands with a wide "bite angle," such as Xantphos, are highly effective, particularly for reactions at low CO pressure.[7] They form stable chelate complexes with palladium that are less prone to decomposition. Monodentate ligands like PPh₃ are also widely used but may require higher CO pressures to maintain catalyst stability.

  • Electron-donating vs. Electron-withdrawing Ligands: The electronic properties of the ligand influence the electron density at the palladium center. Electron-rich ligands can facilitate the initial oxidative addition step, which is often rate-limiting.

Q2: What is the role of the base in these reactions, and how do I select one?

A2: The base typically plays two crucial roles:

  • It neutralizes the acid (e.g., HX) generated during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.

  • In aminocarbonylations and alkoxycarbonylations, it can deprotonate the nucleophile (amine or alcohol), increasing its nucleophilicity.[13]

The choice of base depends on the substrate's sensitivity and the required basicity. Common choices include tertiary amines (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[13] For sensitive substrates, a weaker or sterically hindered base is often preferred.

Q3: Can I run a palladium-catalyzed carbonylation without a high-pressure reactor?

A3: Yes, many modern protocols are designed to work at or near atmospheric pressure (1 atm) of carbon monoxide.[3][12] This is often achieved by using highly efficient and stable catalyst systems, typically involving robust bidentate ligands like Xantphos.[7] Alternatively, CO-generating molecules, or "CO surrogates" (e.g., phenyl formate, N-formylsaccharin), can be used to produce CO in situ, avoiding the need to handle CO gas directly.[3][18]

Q4: What is the general mechanism for a palladium-catalyzed carbonylation reaction?

A4: While the specifics can vary, the generally accepted mechanism for a three-component carbonylation (e.g., with an aryl halide, a nucleophile, and CO) involves a catalytic cycle with the following key steps[1]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a Pd(II) intermediate.

  • CO Coordination and Insertion: Carbon monoxide coordinates to the Pd(II) complex and then inserts into the Pd-R bond to form an acyl-palladium species.

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks the acyl-palladium intermediate.

  • Reductive Elimination: The final product is formed via reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

catalytic_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R-Pd(II)-X(L)₂ Pd0->PdII_RX Oxidative Addition (+ R-X) PdII_CO [R-Pd(II)(CO)-X(L)₂] PdII_RX->PdII_CO CO Coordination Acyl_Pd [R(CO)-Pd(II)-X(L)₂] PdII_CO->Acyl_Pd Migratory Insertion Product_Pd Product-Pd Complex Acyl_Pd->Product_Pd Nucleophilic Attack (+ Nu-H, -HX) Product_Pd->Pd0 Reductive Elimination Product R-CO-Nu Product_Pd->Product

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Pyrazolo[1,5-a]pyrazine Compounds in Solution

Welcome to the technical support center for pyrazolo[1,5-a]pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of these valuable compounds in solution. By understanding the inherent chemical liabilities of the pyrazolo[1,5-a]pyrazine scaffold and implementing proper handling and storage protocols, you can ensure the integrity and reproducibility of your experimental results.

Introduction to Pyrazolo[1,5-a]pyrazine Stability

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties.[1][2][3] However, like many nitrogen-rich heterocyclic compounds, pyrazolo[1,5-a]pyrazines can be susceptible to degradation in solution, leading to a loss of potency, altered selectivity, or the formation of confounding artifacts in your assays. This guide will walk you through the common causes of degradation and provide actionable troubleshooting steps to maintain the stability of your compounds.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the stability of pyrazolo[1,5-a]pyrazine compounds.

Q1: My compound's activity is decreasing over time in my aqueous assay buffer. What could be the cause?

A1: A decrease in activity in aqueous buffers is often due to hydrolysis or pH-mediated degradation. The pyrimidine ring, in particular, can be susceptible to nucleophilic attack by water, especially at non-neutral pH. It is also possible that components of your buffer are reacting with the compound. We recommend preparing fresh solutions for each experiment and evaluating the stability of your compound in the specific buffer system by incubating it over time and analyzing for degradation products.

Q2: I've noticed a change in the color of my compound solution after exposure to lab lighting. Is this a concern?

A2: Yes, a color change upon exposure to light is a strong indicator of photodegradation. Many aromatic heterocyclic compounds are photosensitive. To mitigate this, always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[4][5]

Q3: Can I store my pyrazolo[1,5-a]pyrazine compound in any organic solvent?

A3: While many organic solvents are suitable, the choice of solvent can significantly impact long-term stability. Protic solvents, such as methanol and ethanol, can potentially participate in degradation reactions. Aprotic, anhydrous solvents like DMSO, DMF, or acetonitrile are generally preferred for long-term storage. However, it is crucial to use high-purity, anhydrous solvents, as residual water or impurities can initiate degradation.

Q4: How does the substitution pattern on the pyrazolo[1,5-a]pyrazine ring affect its stability?

A4: The electronic properties of substituents can greatly influence the stability of the heterocyclic core. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[6] Conversely, electron-withdrawing groups can decrease electron density, which may enhance stability against oxidation but could increase susceptibility to nucleophilic attack. Halogen substituents have been noted to potentially increase metabolic stability by making the compound less prone to oxidative degradation.[1]

Troubleshooting Guide: A Deeper Dive into Degradation Pathways

This section provides a more detailed, problem-and-solution-oriented approach to common degradation issues.

Issue 1: Suspected Oxidative Degradation
  • Symptoms:

    • Appearance of new, unexpected peaks in HPLC or LC-MS analysis.

    • A gradual loss of the parent compound peak over time, even when stored in the dark.

    • In some cases, a visible change in solution color.

  • Causality and Mechanism: The nitrogen-rich pyrazolo[1,5-a]pyrazine ring system can be susceptible to oxidation.[6] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in biological assays, or oxidizing agents present as impurities in solvents or reagents. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. Some multicomponent synthesis reactions for these scaffolds even involve a final oxidation step, highlighting the ring's propensity for this transformation.[6]

  • Solutions & Protocols:

    • Solvent Degassing: Before preparing solutions, degas your solvents by sparging with an inert gas like argon or nitrogen for 15-20 minutes. This removes dissolved oxygen.

    • Inert Atmosphere Storage: For long-term storage of sensitive compounds, consider overlaying the solution with an inert gas before sealing the vial.

    • Use of Antioxidants: In some assay systems, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with the assay must be verified.

    • High-Purity Solvents: Always use high-purity, anhydrous solvents to minimize the presence of oxidizing impurities.

Issue 2: pH-Mediated Instability and Hydrolysis
  • Symptoms:

    • Rapid degradation observed in acidic or basic aqueous buffers.

    • Inconsistent assay results when using buffers of slightly different pH.

    • Formation of degradation products with significantly different polarity from the parent compound.

  • Causality and Mechanism: The pyrazolo[1,5-a]pyrazine ring can be sensitive to pH extremes. Under acidic or basic conditions, the pyrimidine ring can be susceptible to hydrolytic cleavage. The specific reaction conditions for the synthesis of these compounds, which often involve acidic or basic catalysts, indicate the reactivity of the scaffold under these conditions.[1]

  • Solutions & Protocols:

    • pH Stability Profiling: Conduct a preliminary stability study of your compound across a range of pH values (e.g., pH 3, 5, 7.4, 9). Prepare solutions in different buffers and analyze them by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Buffer Selection: Based on the stability profile, select a buffer system where the compound exhibits maximum stability. Aim for a pH as close to neutral as possible, unless your experimental conditions dictate otherwise.

    • Fresh Solution Preparation: For assays requiring non-ideal pH conditions, prepare the compound solution immediately before use to minimize the duration of exposure.

Issue 3: Photodegradation
  • Symptoms:

    • Rapid degradation when solutions are exposed to ambient or UV light.

    • A noticeable change in the UV-Vis absorbance spectrum over time.

    • Formation of a complex mixture of degradation products.

  • Causality and Mechanism: The conjugated pi-system of the pyrazolo[1,5-a]pyrazine core can absorb light energy, leading to photochemical reactions. This can involve isomerization, cyclization, or reaction with solvent or oxygen molecules. The known fluorescent properties of some pyrazolo[1,5-a]pyrimidines underscore their interaction with light.[2][4][5]

  • Solutions & Protocols:

    • Light Protection: Store all stock solutions and experimental samples in amber glass vials or tubes.

    • Lab Environment: When working with these compounds on the benchtop, minimize exposure to direct light. Consider using a yellow light source, which has less energy than full-spectrum white light.

    • Covering Plates and Tubes: During incubations or when using multi-well plates, cover them with aluminum foil or use opaque plates.

Experimental Protocols

Protocol 1: General Solution Preparation and Storage
  • Solvent Selection: Use anhydrous, high-purity DMSO for preparing concentrated stock solutions.

  • Weighing: Weigh the compound using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials with PTFE-lined caps.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 4°C may be acceptable, but this should be verified.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Monitoring Compound Stability by HPLC
  • Sample Preparation: Prepare a solution of your pyrazolo[1,5-a]pyrazine compound in the desired solvent or buffer at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system with a UV or MS detector. Record the peak area of the parent compound.

  • Incubation: Store the solution under the conditions you wish to test (e.g., specific temperature, light exposure, pH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. The appearance of new peaks should also be noted as evidence of degradation.

Data Presentation

Parameter Recommendation Rationale
Storage Solvent Anhydrous DMSO or AcetonitrileAprotic and less reactive than protic solvents.
Storage Temperature -20°C or -80°CMinimizes thermal degradation and slows down chemical reactions.
Light Exposure Protect from light (amber vials)Prevents photodegradation of the aromatic system.
pH of Aqueous Solutions Neutral (pH 6.5-7.5) if possibleMinimizes acid- or base-catalyzed hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen) for sensitive compoundsPrevents oxidation by atmospheric oxygen.

Visualization of Degradation Pathways and Workflow

degradation_pathways Pyrazolo_Pyrazine Pyrazolo[1,5-a]pyrazine (Stable) Light Light (Photons) Oxygen Oxygen / ROS pH Non-neutral pH (H+ / OH-) Photodegradation Photodegraded Products Light->Photodegradation Oxidation Oxidized Products (N-oxides, etc.) Oxygen->Oxidation [O] Hydrolysis Hydrolyzed Products (Ring-opened, etc.) pH->Hydrolysis H₂O

Caption: Major degradation pathways for pyrazolo[1,5-a]pyrazine compounds.

stability_workflow start Start: New Compound prep Prepare Stock Solution (Anhydrous DMSO, Amber Vial) start->prep store Aliquot & Store (-80°C, Inert Gas) prep->store stability_test Conduct Forced Degradation Study (pH, Light, Temp) store->stability_test analyze Analyze by HPLC/LC-MS at Time Points stability_test->analyze evaluate Evaluate Stability Data analyze->evaluate stable Proceed with Experiments evaluate->stable Stable unstable Optimize Storage & Handling Conditions evaluate->unstable Unstable retest Re-evaluate Stability unstable->retest retest->stability_test

Caption: Workflow for assessing and ensuring compound stability.

References

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Khandazhinskaya, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available at: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. ResearchGate. Available at: [Link]

  • Krasavin, M., et al. (2020). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Molecules. Available at: [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). HMDB. Available at: [Link]

  • Singh, S. K., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Menges, N., et al. (2021). A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. Molecular Diversity. Available at: [Link]

  • Cajal, Y., et al. (2021). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • Ríos, M. C., et al. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Lee, H., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

  • Thurman, E. M., et al. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Hajšlová, J., et al. (2009). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. Analytica Chimica Acta. Available at: [Link]

  • Akkaya, B., et al. (2019). Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. Aperta. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Acidic Heterocyclic Compounds

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-tested solutions to one of the most persistent challenges in reversed-phase chromatography:...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-tested solutions to one of the most persistent challenges in reversed-phase chromatography: peak tailing with acidic heterocyclic compounds. This guide moves beyond simple checklists to explain the underlying science, helping you not only solve the immediate problem but also build more robust methods for the future.

Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why are my acidic heterocyclic compounds so susceptible to it?

Answer:

Peak tailing is a common chromatographic problem where a peak is asymmetrical, having an elongated trailing edge.[1][2] We quantify this using the USP Tailing Factor (T), where a value greater than 1.5 is often considered significant tailing that requires correction.[1] For acidic heterocyclic compounds, this issue is particularly prevalent due to two primary chemical interactions within a standard silica-based HPLC column:

  • Secondary Silanol Interactions: The stationary phase in most reversed-phase columns is built on a silica backbone, which has residual silanol groups (Si-OH) on its surface.[3][4] These silanol groups are themselves acidic (with a pKa around 3.8–4.2) and can become deprotonated (Si-O⁻) at mobile phase pH values above 4.[5] Many acidic heterocyclic analytes possess basic nitrogen atoms within their ring structures. These basic sites can become protonated, carrying a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in tailing.[6][7]

  • Metal Chelation: High-purity silica still contains trace metal impurities (like iron, aluminum, or titanium) from its manufacturing process.[3][8] Additionally, metal ions can leach from stainless steel components of the HPLC system, such as frits and tubing, and accumulate on the column packing.[9][10] Acidic heterocyclic compounds, especially those with functional groups like carboxylic acids, ketones, or adjacent heteroatoms, can act as chelating agents, forming strong complexes with these metal ions.[4][8][9] This interaction acts as another unwanted retention mechanism that contributes significantly to peak tailing.[8]

These secondary interactions disrupt the intended hydrophobic separation mechanism, leading to poor peak shape, reduced resolution, and inaccurate quantification.[3][11][12]

Q2: How can I systematically diagnose the cause of my peak tailing?

Answer:

A systematic approach is crucial to efficiently identify the root cause without unnecessary trial and error. Before modifying your method, start with a logical diagnostic workflow. First, determine if the tailing affects all peaks or only specific ones. Tailing on all peaks often points to a physical or system-wide issue, while analyte-specific tailing suggests a chemical interaction problem.

Below is a troubleshooting workflow to guide your investigation.

G A Observe Peak Tailing (Tailing Factor > 1.5) B Are all peaks tailing? A->B C System/Physical Issue B->C  Yes D Chemical Interaction Issue (Analyte-Specific) B->D No   C1 Check for column void or bed deformation C->C1 D1 Is the analyte acidic with basic functional groups? D->D1 C2 Inspect for extra-column volume (fittings, tubing) C1->C2 C3 Check for column or frit blockage C2->C3 D2 Primary Cause: Secondary Silanol Interaction D1->D2 Yes D3 Does the analyte have chelating moieties? D1->D3 No D2->D3 D4 Possible Cause: Metal Chelation D3->D4 Yes D5 Review Mobile Phase pH vs. Analyte pKa D3->D5 No D4->D5

Caption: Troubleshooting workflow for diagnosing peak tailing.

To begin, remove the guard column and re-run the analysis to rule it out as the source of the problem.[13] If tailing persists and affects all peaks, investigate potential physical issues like a column void (often caused by pressure shocks or pH instability) or excessive extra-column volume from poorly fitted tubing. If only your acidic heterocyclic analytes are tailing, the cause is almost certainly chemical.

Q3: My diagnosis points to secondary silanol interactions. What are the most effective strategies to eliminate this?

Answer:

Tackling silanol interactions involves modifying the chemical environment to minimize the unwanted ionic attractions. This can be achieved through strategic mobile phase adjustments or by selecting a more appropriate column chemistry.

The goal here is to suppress the ionization of either the surface silanol groups or the analyte itself.

  • Lower Mobile Phase pH: This is the most common and effective solution. By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the surface silanol groups (Si-OH), neutralizing their negative charge.[6][7][13] This eliminates the primary driving force for the secondary ionic interaction. A simple mobile phase additive like 0.1% formic acid or a 10-25 mM phosphate buffer at pH 2.5 is an excellent starting point.[13][14] Be mindful that operating below pH 2 can risk hydrolyzing the bonded phase on standard silica columns.[15]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., increasing from 10 mM to 25-50 mM) can help to "mask" the active silanol sites and maintain a more consistent pH environment throughout the column, improving peak shape.[7][13] Note that high buffer concentrations are not ideal for LC-MS applications due to the risk of ion suppression.[13]

  • Use a Competing Base Additive: If operating at low pH is not feasible, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (0.1-0.5% or ~5-25 mM) can be very effective.[7][10][13][14][16] The positively charged TEA molecules will preferentially interact with the ionized silanol sites, effectively shielding them from your analyte.[14] However, be aware that TEA can shorten column lifetime by accelerating stationary phase hydrolysis and is not suitable for LC-MS analysis.[14]

AdditiveTypical ConcentrationMechanism of ActionProsCons
Formic Acid 0.1% (v/v)Lowers mobile phase pH to protonate silanol groups.Simple, volatile, MS-compatible.Can cause hydrolysis of bonded phase below pH 2.
Phosphate Buffer 10-50 mMLowers and stabilizes pH, masks silanols at higher concentrations.Excellent buffering capacity.Not volatile (not for MS), can precipitate in high organic.[14][15]
Triethylamine (TEA) 0.1-0.5% (v/v)Competitively binds to active silanol sites.[14]Highly effective at mid-range pH.Not MS-compatible, can shorten column life.[14]

Modern column technologies are designed to minimize silanol activity from the start.

  • Use End-Capped Columns: Choose columns that are described as "end-capped" or "base-deactivated."[13] After the primary C18 chains are bonded to the silica, the manufacturer performs a secondary reaction to cap the remaining accessible silanol groups with a small silylating agent (like trimethylsilyl), making them much less interactive.[6]

  • Choose High-Purity Silica: Columns packed with modern, high-purity (Type B) silica contain significantly fewer metal impurities and have more homogenous, less acidic silanol groups compared to older (Type A) silica.[3] This inherently reduces the potential for strong secondary interactions.

  • Consider Polar-Embedded or Hybrid Phases: Polar-embedded columns have a polar functional group (e.g., amide, carbamate) incorporated near the base of the alkyl chain. This shields the residual silanols from interacting with basic analytes. Hybrid silica columns, which incorporate organic groups into the silica matrix itself, often exhibit lower silanol activity and greater pH stability.

Q4: I suspect metal chelation is contributing to the tailing. How can I confirm and resolve this?

Answer:

Metal chelation is a frequently overlooked cause of peak tailing for compounds capable of binding metal ions.[4][9] If you've addressed silanol interactions but still see significant tailing, metal contamination is the next logical culprit.

The most direct way to address metal contamination is to clean, or "passivate," your HPLC system and column using a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA).[17][18] EDTA forms highly stable complexes with metal ions, effectively stripping them from the surfaces of your system and column.

Here is a standard protocol for system passivation.

  • Preparation: Prepare a passivation solution of 0.1% EDTA in HPLC-grade water. Ensure it is fully dissolved and filtered.

  • System Disconnection: Disconnect the HPLC column from the system. Connect the injector directly to the detector with a union or a piece of PEEK tubing.

  • System Flush: Purge the entire system (all pump lines, autosampler, and flow paths) with the EDTA solution for at least 60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Water Rinse: Replace the EDTA solution with fresh HPLC-grade water and flush the entire system for another 30-60 minutes to remove all traces of EDTA.

  • Column Passivation (Optional but Recommended): Re-install the column. Flush the column with the EDTA solution at a low flow rate (0.2-0.5 mL/min) for 30-50 column volumes. Caution: Always check your column's manual for compatibility before this step.

  • Final Rinse: Flush the column with HPLC-grade water, followed by your mobile phase, until the baseline is stable.

  • Re-equilibration: Equilibrate the column thoroughly with your mobile phase before injecting your sample again.

For persistent issues, a low concentration of EDTA (e.g., 10 µM) can be added directly to the mobile phase as a continuous cleaning agent, though you must verify its compatibility with your specific method and detection technique.[19][20]

Q5: What are the key principles for developing a robust method that avoids peak tailing for these compounds from the start?

Answer:

Proactive method development is far more efficient than reactive troubleshooting. For acidic heterocyclic compounds, the central principle is controlling the ionization state of your analyte and the stationary phase.

The relationship between the mobile phase pH and your analyte's pKa is the most critical factor for achieving good peak shape and stable retention.[11][21]

  • The Rule of Thumb: To ensure a single, stable ionic form during analysis, the mobile phase pH should be adjusted to be at least 1.5 to 2 units away from the analyte's pKa.[11]

  • For Acidic Compounds: To keep an acidic analyte in its neutral, more retained form, the mobile phase pH should be set at least 2 units below its pKa.[22]

  • For Basic Moieties: To keep a basic functional group (like a nitrogen in a heterocycle) in its protonated, ionized form, the mobile phase pH should be set at least 2 units below its pKa.

Since acidic heterocyclic compounds can have both acidic and basic pKa values, the optimal pH is often a compromise. In reversed-phase HPLC, it is almost always preferable to operate at a low pH (2.5-3.5).[15] This simultaneously suppresses silanol ionization and ensures that any basic nitrogen atoms are consistently protonated, leading to more stable and symmetrical peaks.

The diagram below illustrates the interplay between the key components causing peak tailing and the corresponding solutions.

G cluster_problem Problem Components cluster_solution Solution Components A Acidic Heterocyclic Analyte (R-NH+) B Deprotonated Silanol (Si-O⁻) A->B Ionic Interaction (Causes Tailing) C Metal Impurity (e.g., Fe³⁺) A->C Chelation (Causes Tailing) S1 Low pH Mobile Phase (H⁺) S1->B Protonates & Neutralizes S2 Competing Base (e.g., TEA-H⁺) S2->B Competitively Binds & Shields S3 Chelating Agent (e.g., EDTA) S3->C Binds & Removes

Caption: Interactions leading to peak tailing and their solutions.

References
  • The Theory of HPLC Column Chemistry.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Resolving peak tailing in HPLC analysis of phenothiazine compounds - Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
  • Tailing in HPLC peak - ResearchG
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.
  • Reasons for Peak Tailing of HPLC Column - Hawach.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Methods for the Passivation of HPLC Instruments and Columns | LCGC Intern
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - MicroSolv.
  • HPLC Method For Analysis Of EDTA and Maleic Acid - SIELC Technologies.
  • Troubleshooting LC Separations of Biomolecules, Part II: Passiv
  • Peak tailing due to silanol interaction?
  • HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • severe tailing on column - Chrom
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a Phosphoryl
  • Control pH During Method Development for Better Chrom
  • EDTA by Anion Exchange HPLC | LCGC Intern
  • Column Watch: Methods for the Passivation of HPLC Instruments and Columns - ResearchG
  • The LCGC Blog: Silica for HPLC St
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Column Selection Guide - SCION Instruments.
  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC Intern
  • Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formul
  • Effect of mobile phase pH on basic, acidic and neutral compounds....
  • How to fix asymmetrical chrom
  • Purge metals from HPLC system using EDTA - How To - MicroSolv.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • TECH TIP: Passiv

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Troubleshooting

Identifying and minimizing side products in pyrazolo[1,5-a]pyrazine synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrazines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a focus on identifying and minimizing the formation of unwanted side products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems observed during the synthesis of pyrazolo[1,5-a]pyrazines, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Desired Pyrazolo[1,5-a]pyrazine Product

Question: My reaction is resulting in a low yield of the target pyrazolo[1,5-a]pyrazine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in pyrazolo[1,5-a]pyrazine synthesis can stem from several factors, primarily related to reaction conditions and the reactivity of your starting materials. The most common synthetic route is the cyclocondensation reaction between an aminopyrazole and a 1,3-dicarbonyl compound or its equivalent.[1][2][3]

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. Acetic acid is a frequently used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[3] In other cases, a basic catalyst such as piperidine may be more effective.[3] Microwave-assisted synthesis has been shown to significantly decrease reaction times and improve yields.[1][4]

    • Temperature and Time: These parameters require careful optimization. If your reaction is proceeding slowly, consider incrementally increasing the temperature or extending the reaction time.[3] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid potential product degradation from prolonged heating.[3]

  • Reactivity of Starting Materials:

    • 1,3-Dicarbonyl Compound: The structure of the 1,3-dicarbonyl compound significantly impacts its reactivity. Compounds that readily enolize tend to be more reactive.[3] For less reactive dicarbonyl compounds, more forcing conditions, such as higher temperatures or a stronger acid catalyst, may be necessary to drive the reaction to completion.[3]

    • Aminopyrazole Substituents: Electron-donating or withdrawing groups on the aminopyrazole ring can influence the nucleophilicity of the amino group, thereby affecting the reaction rate.

Workflow for Optimizing Reaction Yield:

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Formation of Multiple Products, Including Regioisomers

Question: I am observing the formation of multiple products in my reaction mixture, which I suspect are regioisomers. How can I improve the selectivity of my synthesis?

Answer:

The formation of regioisomers is a common challenge in pyrazolo[1,5-a]pyrazine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is preferentially attacked by the aminopyrazole.

Factors Influencing Regioselectivity and Solutions:

  • Electronic and Steric Effects: The initial step of the cyclocondensation is the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][3] The more electrophilic (less sterically hindered) carbonyl group will typically react faster.

    • Solution: Analyze the electronic properties of the substituents on your unsymmetrical 1,3-dicarbonyl. If possible, choose a dicarbonyl where one carbonyl is significantly more reactive than the other to favor the formation of a single regioisomer.

  • Reaction Conditions:

    • Catalyst: Fine-tuning the catalyst can influence regioselectivity. For example, using a milder acid catalyst might favor one regioisomer over another.[3]

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.

  • Choice of Starting Materials:

    • Symmetrical Dicarbonyls: When possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of forming regioisomers.

    • Protecting Groups: In complex syntheses, temporarily blocking one of the reactive sites with a protecting group can be an effective strategy to control regioselectivity.

Mechanism of Regioisomer Formation:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Aminopyrazole Aminopyrazole Attack_C1 Attack at Carbonyl 1 (More Electrophilic) Aminopyrazole->Attack_C1 Attack_C2 Attack at Carbonyl 2 (Less Electrophilic) Aminopyrazole->Attack_C2 Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_Dicarbonyl->Attack_C1 Unsymmetrical_Dicarbonyl->Attack_C2 Regioisomer_A Regioisomer A (Major Product) Attack_C1->Regioisomer_A Regioisomer_B Regioisomer B (Minor Product) Attack_C2->Regioisomer_B

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Issue 3: Difficulty in Product Purification

Question: My final product is difficult to purify. What are some common impurities and how can I effectively remove them?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, side products, or isomeric byproducts that have similar physical properties to the desired product.

Common Impurities and Purification Strategies:

ImpurityIdentification MethodPurification Strategy
Unreacted Aminopyrazole TLC, LC-MSColumn chromatography (silica gel), recrystallization. The aminopyrazole is typically more polar than the product.
Unreacted 1,3-Dicarbonyl TLC, ¹H NMRColumn chromatography, aqueous workup (if the dicarbonyl has acidic protons).
Regioisomeric Byproducts TLC (may co-elute), LC-MS, ¹H NMR, ¹³C NMRCareful column chromatography with a shallow solvent gradient. Preparative HPLC may be necessary for isomers with very similar polarities.
Polymeric/Tarry Materials Visual inspection, insolubilityFiltration, trituration with a non-polar solvent to precipitate the desired product.

Experimental Protocol: General Purification by Column Chromatography

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolo[1,5-a]pyrazine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyrazines and what are their respective advantages and disadvantages?

A1: The most prevalent method is the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] Other methods include multicomponent reactions and palladium-catalyzed cross-coupling reactions.[1][5]

  • Cyclocondensation:

    • Advantages: Generally straightforward, utilizes readily available starting materials, and can provide good yields.[2]

    • Disadvantages: Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls and may require harsh conditions (high temperatures, strong acids).[3][4]

  • Multicomponent Reactions:

    • Advantages: High atom economy, operational simplicity (one-pot), and the ability to generate molecular diversity quickly.[1][4]

    • Disadvantages: Can sometimes lead to complex product mixtures and may require extensive optimization to find suitable reaction conditions.[4]

  • Palladium-Catalyzed Cross-Coupling:

    • Advantages: Allows for the introduction of a wide range of functional groups, leading to significant structural diversity.[1][5]

    • Disadvantages: Can be sensitive to functional groups, may require expensive catalysts and ligands, and can sometimes lead to side products from competing reactions.[4]

Q2: How can I confirm the structure and regiochemistry of my synthesized pyrazolo[1,5-a]pyrazine?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic protons are particularly useful for determining the substitution pattern.

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, which is vital for confirming the correct regioisomer. For example, an HMBC experiment can show long-range correlations between protons and carbons, helping to piece the structure together.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

  • X-ray Crystallography: Provides definitive proof of the structure and stereochemistry if a suitable single crystal can be obtained.

Q3: Are there any green chemistry approaches for the synthesis of pyrazolo[1,5-a]pyrazines?

A3: Yes, several green chemistry strategies have been developed to make the synthesis of these compounds more environmentally friendly. These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, often leading to higher yields and fewer side products compared to conventional heating.[1][5]

  • Solvent-Free Reactions: Performing reactions without a solvent, or in the presence of a minimal amount of a green solvent (e.g., water or ethanol), reduces waste and environmental impact.[6][7]

  • Catalytic Reactions: Using catalysts in small amounts is preferable to stoichiometric reagents. Efforts are ongoing to develop more efficient and recyclable catalysts for these syntheses.[1]

  • Ultrasonic Irradiation: This method can enhance reaction rates and yields, often under milder conditions than traditional methods.[6]

III. References

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity. Available at: [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Walczak, M. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Sravanthi, G., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Elnagdi, M. H., et al. (2006). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]

  • Abdel-Aziem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Schmidt, A. F., & Al-Mekhlafi, F. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Butora, G., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available at: [Link]

  • Walczak, M. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Abdel-Aziem, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Synthetic strategies for the preparation of pyrazolo[1,5‐a]pyrimidines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrazine. PubChem. Available at: [Link]

  • Various Authors. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Sun, J., et al. (2003). Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hassan, G. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2000). Facile synthesis of fused pyrazolo[1,5-a]pyrimidinepyrazolo [1,5-a]triazines and N-sulphonamidopyrazoles as antiinflammatory. * Arzneimittelforschung*. Available at: [Link]

  • Singh, R., et al. (2021). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Welcome to the dedicated technical support resource for the stability testing of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the stability testing of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and robustness of your stability studies. Our approach is rooted in scientific principles and aligned with global regulatory expectations, such as the ICH guidelines, to support your research and development programs.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid?

The primary goals are to understand how the quality of the drug substance varies over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This data is crucial for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing a re-test period and recommended storage conditions.[3]

Q2: Which ICH guidelines should I follow for the stability testing of this compound?

The foundational guidelines are ICH Q1A(R2), which covers stability testing of new drug substances and products, and ICH Q1B, which details photostability testing.[4][5] These guidelines provide a framework for the types of studies required (forced degradation, accelerated, and long-term stability) and the conditions to be used.

Q3: What are the typical stress conditions applied in forced degradation studies for a compound like this?

Forced degradation, or stress testing, is designed to accelerate the degradation of the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[3] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with heating if no degradation is observed.[6][7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with heating as necessary.[6][7]

  • Oxidation: Hydrogen peroxide (e.g., 3%) at room temperature is commonly used.[6][7]

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60°C, 80°C) and high humidity (e.g., 75% RH).[3]

  • Photostability: The compound is exposed to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[6]

Q4: I am observing a rapid loss of my main peak under basic conditions. What could be happening?

Based on literature for related dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structures, this core scaffold can be susceptible to intramolecular reactions, especially under basic conditions.[8] You may be observing an intramolecular aza-Michael reaction, leading to a cyclized, inactive species.[8] It is crucial to characterize this degradation product to understand the degradation pathway.

Troubleshooting Guide

Issue 1: Poor Mass Balance in Forced Degradation Studies

Symptoms:

  • The sum of the assay value of the main peak and the peak areas of all known and unknown impurities is significantly less than 100%.

  • This is often observed in oxidative or photolytic stress conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Formation of Non-UV Active Degradants The degradation products may lack a chromophore, rendering them invisible to UV detection.Use a mass spectrometer (LC-MS) in parallel with your UV detector to look for non-chromophoric species. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Formation of Volatile Degradants Small molecule fragments may have been formed and are not retained on the column or are lost during sample preparation.Use headspace gas chromatography (GC) to analyze for volatile impurities if suspected.
Precipitation of Degradants The degradation products may be insoluble in the sample diluent.Visually inspect your stressed samples for any precipitate. If observed, try to dissolve it in a stronger solvent to analyze.
Adsorption to Container The drug substance or its degradants may adsorb to the surface of the storage container (e.g., glass or plastic).Use silanized glassware or low-adsorption vials. Perform a recovery study from the container surface.
Issue 2: Inconsistent Results in Thermal Stability Studies

Symptoms:

  • High variability in degradation levels between replicate samples stored under the same conditions.

  • Unexpectedly high degradation at lower temperatures compared to higher temperatures.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Polymorphism The drug substance may exist in different crystalline forms (polymorphs) with varying stability. The manufacturing process may not be consistently producing the same form.Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your batches.
Hygroscopicity The compound may be absorbing moisture from the atmosphere, which can accelerate degradation, especially at elevated temperatures.Determine the hygroscopicity of the material. Consider packaging in moisture-proof containers or storing with a desiccant.
Inadequate Environmental Control The stability chamber may have hot spots or poor humidity control.Validate the performance of your stability chambers to ensure uniform temperature and humidity distribution.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, heat the solution at 60°C for 24 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature for 2 hours. Given the potential for base-lability, shorter time points are recommended initially.

    • Withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Heat the solution at 60°C for 24 hours.

    • Dilute an aliquot to a final concentration of 0.1 mg/mL for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Photostability Testing
  • Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the compound at a concentration of 1 mg/mL in a suitable solvent.

  • Light Exposure:

    • Expose the solid and solution samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

  • Analysis: After exposure, analyze the samples against the protected control sample to determine the extent of degradation. Any changes in physical properties (e.g., color) should also be noted.

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS HPLC->LCMS Characterization Impurity Characterization LCMS->Characterization API Drug Substance API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.

Logical Troubleshooting for Loss of Mass Balance

Mass_Balance_Troubleshooting Start Poor Mass Balance Observed Check_UV Are degradants UV-active? Start->Check_UV Use_MSD Use Mass Spec Detector Check_UV->Use_MSD No Check_Volatility Are degradants volatile? Check_UV->Check_Volatility Yes Use_MSD->Check_Volatility Use_GC Use Headspace GC Check_Volatility->Use_GC Yes Check_Solubility Are degradants precipitating? Check_Volatility->Check_Solubility No Use_GC->Check_Solubility Change_Solvent Change Sample Diluent Check_Solubility->Change_Solvent Yes Final Identify Root Cause Check_Solubility->Final No Change_Solvent->Final

Caption: Troubleshooting logic for poor mass balance.

References

Sources

Troubleshooting

Technical Support Center: Navigating the Bioactivation and Metabolic Stability of Dihydropyrazole Derivatives

Welcome to the technical support center dedicated to the nuanced challenges of assessing the bioactivation and metabolic stability of dihydropyrazole derivatives. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenges of assessing the bioactivation and metabolic stability of dihydropyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical studies. Here, we move beyond rote protocols to delve into the mechanistic reasoning behind experimental observations and troubleshooting strategies, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolic fate of dihydropyrazole derivatives.

Q1: What are the primary metabolic pathways for dihydropyrazole derivatives?

A1: Dihydropyrazole derivatives, like many nitrogen-containing heterocycles, are susceptible to a range of metabolic transformations.[1][2][3] The primary routes of metabolism are typically oxidative reactions mediated by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4][5][6][7] Key metabolic pathways include:

  • Oxidation: This is a common pathway, often leading to hydroxylation of the pyrazole ring or adjacent alkyl or aryl substituents.[8]

  • N-dealkylation: If the dihydropyrazole nitrogen is substituted with an alkyl group, N-dealkylation can occur.

  • Ring Opening: Oxidative metabolism can sometimes lead to the opening of the dihydropyrazole ring.[8]

  • Conjugation (Phase II Metabolism): Following Phase I oxidative metabolism, the resulting metabolites can undergo conjugation with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[4][9]

Q2: What is "bioactivation," and why is it a concern for dihydropyrazole derivatives?

A2: Bioactivation is the process by which a chemically stable parent compound is metabolized into a reactive intermediate.[10] These reactive metabolites are often electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity.[10][11] For dihydropyrazole derivatives, bioactivation is a significant concern as the heterocyclic ring system can be susceptible to metabolic activation. For instance, a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold has been shown to undergo bioactivation to a putative p-chlorophenyl isocyanate in rat liver microsomes.[12] The formation of such reactive species is a potential liability that needs to be carefully assessed during drug development.[12]

Q3: What are the standard in vitro models for assessing the metabolic stability of dihydropyrazole derivatives?

A3: Several in vitro models are routinely used to evaluate metabolic stability in the early stages of drug discovery.[9] The choice of model depends on the specific questions being addressed:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[4][13] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.[13]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes and are considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive picture of a compound's metabolic fate.[13]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic reactions.[4]

Troubleshooting Guide

This section provides practical guidance for addressing common issues encountered during the experimental evaluation of dihydropyrazole derivatives.

Problem 1: My dihydropyrazole derivative shows unexpectedly high clearance in human liver microsomes.

  • Possible Cause 1: High Intrinsic Clearance Mediated by CYP Enzymes. Dihydropyrazole derivatives can be avid substrates for CYP enzymes.[12] High clearance suggests rapid metabolism.

    • Troubleshooting Steps:

      • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the metabolic reaction to understand the enzyme's affinity and capacity for your compound.[12]

      • CYP Reaction Phenotyping: Identify the specific CYP isoform(s) responsible for the metabolism using a panel of recombinant human CYP enzymes or specific chemical inhibitors. This information is crucial for predicting potential drug-drug interactions.

      • Cross-Species Comparison: Evaluate the metabolic stability in liver microsomes from different species (e.g., rat, mouse, dog) to understand inter-species differences in metabolism.[14]

  • Possible Cause 2: Non-CYP Mediated Metabolism. While CYPs are major players, other enzymes like flavin-containing monooxygenases (FMOs) present in microsomes could also contribute to metabolism.[4]

    • Troubleshooting Steps:

      • Heat Inactivation: Pre-incubate the microsomes at 50°C for a short period to selectively inactivate FMOs while retaining most CYP activity. A significant decrease in clearance would suggest FMO involvement.

      • Cofactor Dependence: Run the assay in the absence of NADPH. If metabolism still occurs, it points towards non-NADPH dependent pathways.[15]

Problem 2: I suspect my dihydropyrazole derivative is forming a reactive metabolite, but I'm not sure how to confirm it.

  • Possible Cause: Bioactivation leading to the formation of an electrophilic intermediate. As discussed in the FAQs, this is a potential liability for dihydropyrazole-containing compounds.[10][12]

    • Troubleshooting Steps:

      • Glutathione (GSH) Trapping: GSH is a cellular nucleophile that can form stable adducts with many reactive metabolites. Incubate your compound with liver microsomes in the presence of GSH and analyze the reaction mixture using LC-MS/MS to detect the formation of GSH conjugates.[10][12] The mass of the potential adduct will be the mass of the parent compound (or a metabolite) plus the mass of GSH (307.32 g/mol ).

      • Covalent Binding Assay: This assay directly measures the extent of irreversible binding of a radiolabeled version of your compound to microsomal proteins.[11][16] An increase in radioactivity associated with the protein pellet after extensive washing indicates covalent binding.

      • Structural Modification: If a reactive metabolite is confirmed, medicinal chemistry efforts can be directed to modify the part of the molecule responsible for bioactivation to block or minimize its formation while retaining the desired pharmacological activity.[10]

Problem 3: My LC-MS/MS data for metabolite identification is complex and difficult to interpret.

  • Possible Cause 1: Matrix Effects. Components of the biological matrix (e.g., phospholipids from microsomes) can interfere with the ionization of your analytes, leading to signal suppression or enhancement.[17]

    • Troubleshooting Steps:

      • Sample Preparation: Optimize your sample preparation method. Protein precipitation is a common and quick method, but more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples.[17]

      • Chromatographic Separation: Ensure your HPLC or UPLC method provides good separation of your metabolites from endogenous matrix components.[18][19]

      • Internal Standard: Use a stable isotope-labeled internal standard if available, as it will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[17]

  • Possible Cause 2: Isomeric Metabolites. Metabolism can often produce multiple isomers (e.g., hydroxylation at different positions on an aromatic ring) that have the same mass and are difficult to distinguish by MS alone.[18]

    • Troubleshooting Steps:

      • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of metabolites.[9][20]

      • Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation patterns of the isomeric metabolites. Different isomers may produce unique fragment ions that can aid in their structural elucidation.[18][21]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, it may be necessary to isolate the metabolite and analyze it by NMR.[21][22]

Data Presentation & Experimental Protocols

Table 1: Classification of Metabolic Stability in Human Liver Microsomes
Intrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)ClassificationImplications for Drug Development
< 10> 69Low ClearanceLikely to have a long in vivo half-life and low first-pass metabolism.
10 - 5014 - 69Moderate ClearanceMay have acceptable pharmacokinetic properties.
> 50< 14High ClearancePotential for short in vivo half-life and high first-pass metabolism. May require formulation strategies to improve bioavailability.

This table provides a general classification. The acceptable clearance will depend on the therapeutic indication and dosing regimen.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of your dihydropyrazole derivative in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 10 mM.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[23][24]

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, the dihydropyrazole derivative (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[23]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[9][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the rate constant of elimination (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Buffer, Compound, NADPH System) mix Combine Reagents & Microsomes reagents->mix microsomes Thaw & Dilute Liver Microsomes microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile & Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ & CLint plot->calculate

Caption: Workflow for a microsomal metabolic stability assay.

Bioactivation_Investigation start Suspicion of Reactive Metabolite Formation gsh_trapping GSH Trapping Experiment (Microsomes + GSH + Compound) start->gsh_trapping lcms_gsh LC-MS/MS Analysis for GSH Adducts gsh_trapping->lcms_gsh gsh_result GSH Adduct Detected? lcms_gsh->gsh_result covalent_binding Covalent Binding Assay (Radiolabeled Compound) gsh_result->covalent_binding Yes no_evidence No Evidence of Reactive Metabolite gsh_result->no_evidence No binding_result Significant Covalent Binding? covalent_binding->binding_result structural_mod Structural Modification to Mitigate Bioactivation binding_result->structural_mod Yes binding_result->no_evidence No

Caption: Decision tree for investigating reactive metabolite formation.

References

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  • Kumar, P. S. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. PubMed. Retrieved from [Link]

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  • Leclerc, J., Furtmüller, R., & Gauthier, J. (2010). Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions AND In Vitro Drug Interaction Studies--Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability. Federal Register. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Retrieved from [Link]

  • Ali, A., Shah, M. I. A., Fu, C., Hussain, Z., Qureshi, M. N., Farman, S., ... & Khan, W. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. Semantic Scholar. Retrieved from [Link]

  • Zhang, D., & Li, Y. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. National Institutes of Health. Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Leclerc, J., Furtmüller, R., & Gauthier, J. (2010). Assessing Covalent Binding of Reactive Drug Metabolites by Complete Protein Digestion and LC–MS Analysis. Taylor & Francis Online. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (2022). Biologically Active Dihydropyrazole Molecules. Retrieved from [Link]

  • Science Alert. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Retrieved from [Link]

  • Uetrecht, J. (2009). Managing the challenge of chemically reactive metabolites in drug development. UW School of Pharmacy. Retrieved from [Link]

  • American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). A new derivatization-desorption electrospray ionization-mass spectrometry (DESI-MS) method for fast screening of drug metabolites. Retrieved from [Link]

  • Ali, A., Shah, M. I. A., Fu, C., Hussain, Z., Qureshi, M. N., Farman, S., ... & Khan, W. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. National Institutes of Health. Retrieved from [Link]

  • Ali, A., Shah, M. I. A., Fu, C., Hussain, Z., Qureshi, M. N., Farman, S., ... & Khan, W. (2023). Dihydropyrazole Derivatives Act as Potent α-Amylase Inhibitors and Free Radical Scavengers: Synthesis, Bioactivity Evaluation, Structure–Activity Relationship, ADMET, and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Singh, R. P., Singh, S., & Singh, G. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]

  • Cyprotex. Microsomal Stability. Retrieved from [Link]

  • Kalgutkar, A. S. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

  • MDPI. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Retrieved from [Link]

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  • Kone, M. G. R., Ouattara, L., N'guessan, K. N., Dembele, G. S., Karamanis, P., & Ziao, N. (2024). Theoretical Study of the Stability and Chemical Reactivity of a Series of Dihydropyrazoles with Antiproliferative Activities. Journal of Chemical Theory and Computation. Retrieved from [Link]

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  • ResearchGate. (2000). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Retrieved from [Link]

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Optimization

Technical Support Center: Enhancing In Vivo Potency of Pyrazolo[1,5-a]pyrazine Antagonists

Welcome to the technical support center for the optimization of pyrazolo[1,5-a]pyrazine antagonists. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrazolo[1,5-a]pyrazine antagonists. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this promising class of molecules. Here, we move beyond basic protocols to delve into the mechanistic reasoning behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complex path from a potent in vitro compound to a successful in vivo candidate.

The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, closely related to the well-studied pyrazolo[1,5-a]pyrimidine core.[1] Both systems offer a versatile framework for developing highly potent and selective antagonists for a range of biological targets, including protein kinases and G-protein coupled receptors.[2][3] While much of the published optimization data pertains to the pyrimidine analog, the core principles of structure-activity relationship (SAR), metabolic stability, and pharmacokinetic enhancement are largely translatable to the pyrazolo[1,5-a]pyrazine series. This guide will synthesize learnings from both scaffolds to provide a comprehensive resource.

Troubleshooting Guide: Common Hurdles in In Vivo Studies

This section addresses the most frequent challenges encountered when advancing pyrazolo[1,5-a]pyrazine antagonists from in vitro assays to in vivo models.

Problem 1: Poor Oral Bioavailability and Low In Vivo Exposure

You have a potent pyrazolo[1,5-a]pyrazine antagonist in your in vitro assays, but upon oral administration in animal models, the plasma concentrations are negligible or highly variable.

Potential Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility: The planar, aromatic nature of the pyrazolo[1,5-a]pyrazine core often leads to low aqueous solubility, which is a major bottleneck for oral absorption.[4]

    • Step 1: Physicochemical Characterization. Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 6.8).

    • Step 2: Salt Formation. If your compound has a basic handle, salt formation can significantly improve solubility and dissolution rate.

    • Step 3: Formulation Strategies. For many kinase inhibitors, which share properties with this scaffold, lipid-based formulations can enhance oral absorption.[5] This can include self-emulsifying drug delivery systems (SEDDS). Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also improve both solubility and dissolution.[6]

    • Step 4: Particle Size Reduction. Micronization or nanosizing can increase the surface area of the drug, leading to a faster dissolution rate.[7]

  • High First-Pass Metabolism: The compound is well-absorbed from the gut but is rapidly metabolized by the liver before it can reach systemic circulation.

    • Step 1: In Vitro Metabolic Stability Assays. Incubate your compound with liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human) to determine its intrinsic clearance.

    • Step 2: Metabolite Identification. Use LC-MS/MS to identify the major metabolic "hotspots" on your molecule. Common metabolic pathways for heterocyclic compounds include oxidation of the aromatic rings and alkyl groups.

    • Step 3: Structural Modification. Block the sites of metabolism by introducing metabolically stable groups. For example, replacing a metabolically labile methoxy group with a trifluoromethoxy group or a hydrogen with a fluorine can prevent oxidation.[8]

  • Efflux by Transporters: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

    • Step 1: In Vitro Permeability Assays. Use cell-based assays like the Caco-2 permeability assay to determine the efflux ratio of your compound. An efflux ratio greater than 2 suggests that the compound is a P-gp substrate.

    • Step 2: Structural Modifications to Reduce P-gp Efflux. Strategies to reduce P-gp efflux include increasing the number of hydrogen bond donors, reducing the number of rotatable bonds, or adding a carboxylic acid group.

Problem 2: Rapid In Vivo Clearance and Short Half-Life

Your compound shows initial efficacy after administration, but the effect is short-lived due to rapid clearance from the body.

Potential Causes and Troubleshooting Steps:

  • High Metabolic Clearance: As discussed above, rapid metabolism is a primary driver of high clearance.

    • Action: Follow the steps for identifying and blocking metabolic hotspots.

  • Renal Clearance: The compound is rapidly excreted by the kidneys.

    • Step 1: Assess Physicochemical Properties. Compounds with high polarity and low molecular weight are more likely to be renally cleared.

    • Step 2: Modulate Lipophilicity. Increasing the lipophilicity of your compound can reduce renal clearance by increasing its reabsorption in the kidney tubules. However, this must be balanced with its potential impact on solubility and metabolism.

Problem 3: Off-Target Toxicity

In vivo studies reveal unexpected toxicities that were not predicted by in vitro assays.

Potential Causes and Troubleshooting Steps:

  • Lack of Selectivity: Your compound may be inhibiting other targets in addition to the intended one. This is a common issue with kinase inhibitors, as the ATP-binding pocket is conserved across many kinases.

    • Step 1: Kinase Profiling. Screen your compound against a broad panel of kinases to assess its selectivity.

    • Step 2: Structure-Based Design. If the crystal structure of your target is known, use it to guide modifications that enhance selectivity. For example, exploiting unique residues in the target's binding pocket can lead to more selective interactions. Macrocyclization of linear compounds has also proven to be a successful strategy to improve selectivity.

    • Step 3: Bioisosteric Replacement. Replacing parts of your molecule with bioisosteres can sometimes improve the selectivity profile.[9][10] For instance, the pyrazolo[1,5-a][7][9][11]triazine scaffold has been used as a bioisostere for purines.[10]

  • Formation of Reactive Metabolites: A metabolite of your compound, rather than the parent drug, may be responsible for the toxicity.

    • Step 1: Reactive Metabolite Trapping Assays. Use in vitro assays with trapping agents like glutathione to detect the formation of reactive metabolites.

    • Step 2: Mitigate Metabolic Liabilities. As with improving metabolic stability, identify the part of the molecule that forms the reactive metabolite and modify it to prevent this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key SAR insights for the pyrazolo[1,5-a]pyrazine scaffold?

While specific SAR is target-dependent, some general principles have emerged from studies on the related pyrazolo[1,5-a]pyrimidine scaffold that can guide your initial efforts:

PositionGeneral Observations
C3 Often a key point for introducing substituents that modulate potency and selectivity. Large, hydrophobic groups are often well-tolerated and can interact with specific pockets in the target protein.
C6 Substitutions at this position can influence the electronic properties of the ring system and provide vectors for additional interactions.
N5 The nitrogen at this position can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of kinases.

Q2: How can I improve the metabolic stability of my pyrazolo[1,5-a]pyrazine antagonist?

Improving metabolic stability is a critical step for achieving good in vivo potency. Here is a systematic approach:

  • Identify Metabolic Hotspots: Use in vitro systems (microsomes, hepatocytes) and analytical techniques (LC-MS/MS) to pinpoint the sites of metabolism on your molecule.

  • Block Metabolism with Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as fluorine or a trifluoromethyl group, near a metabolically labile position can decrease its susceptibility to oxidative metabolism.

  • Replace Labile Groups with Stable Bioisosteres: For example, a metabolically vulnerable phenyl ring could be replaced with a more stable pyridine or pyrazole ring.[8]

  • Introduce Steric Hindrance: Adding a bulky group near a metabolic hotspot can physically block the access of metabolic enzymes.

  • Scaffold Hopping: In some cases, the entire pyrazolo[1,5-a]pyrazine core may be the source of metabolic instability. In such situations, consider "scaffold hopping" to a related but more stable heterocyclic system.[8]

Q3: What formulation strategies are most effective for poorly soluble pyrazolo[1,5-a]pyrazine compounds?

Given that many compounds with this scaffold are kinase inhibitors, strategies successful for that class are highly relevant:[4]

  • Lipid-Based Formulations: These are particularly effective for lipophilic compounds. By dissolving the drug in oils and surfactants, these formulations can bypass the dissolution step in the gut, which is often rate-limiting for absorption.[5]

  • Amorphous Solid Dispersions: By converting the crystalline drug into a higher-energy amorphous form stabilized in a polymer matrix, you can achieve a state of supersaturation in the gut, which can significantly enhance absorption.[6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a much faster dissolution rate.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of a pyrazolo[1,5-a]pyrazine antagonist.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the microsomal protein and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound or positive control to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining parent compound versus time and determine the half-life (t½) and intrinsic clearance (Clint).

Visualizations

Workflow for In Vivo Potency Optimization

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Optimization Cycles in_vitro_potency High In Vitro Potency physchem Physicochemical Properties (Solubility, LogP) in_vitro_potency->physchem in_vitro_adme In Vitro ADME (Metabolic Stability, Permeability) physchem->in_vitro_adme formulation Formulation Development physchem->formulation Poor Solubility in_vivo_pk In Vivo PK Study in_vitro_adme->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Study in_vivo_pk->in_vivo_efficacy dmpk_optimization DMPK Optimization (Metabolism, PK properties) in_vivo_pk->dmpk_optimization Poor PK Profile sar_optimization SAR Optimization (Potency, Selectivity) in_vivo_efficacy->sar_optimization Low Efficacy sar_optimization->in_vitro_potency dmpk_optimization->in_vitro_adme formulation->in_vivo_pk

Caption: Iterative cycle of in vivo potency optimization.

Troubleshooting Poor Oral Bioavailability

G start Low Oral Bioavailability solubility Poor Solubility? start->solubility metabolism High First-Pass Metabolism? solubility->metabolism No formulate Improve Formulation (e.g., SEDDS, Nanosuspension) solubility->formulate Yes efflux P-gp Efflux? metabolism->efflux No block_metabolism Block Metabolic Hotspots (e.g., Fluorination) metabolism->block_metabolism Yes modify_structure Modify Structure to Reduce Efflux efflux->modify_structure Yes retest Re-evaluate In Vivo PK efflux->retest No formulate->retest block_metabolism->retest modify_structure->retest

Caption: Decision tree for addressing low oral bioavailability.

References

  • Mugnaini, C., Pasculini, L., Pagli, C., Brizzi, A., Paolino, M., Gianibbi, B., & Corelli, F. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(2), 22-29.
  • Stewart, C., et al. (2020).
  • Janssen, S., et al. (2022).
  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release.
  • World Pharma Today. (n.d.).
  • Meijer, L., et al. (2005). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine bioisosteres. Bioorganic & Medicinal Chemistry Letters.
  • DSpace. (n.d.).
  • Usiena air. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold.
  • Kostryukov, S. G., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][5][9]triazino[2,3-c]quinazolines. Molecules.

  • Johnson, T. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Maher, N., et al. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery.
  • Hilaris Publisher. (n.d.). Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability.
  • Gardinier, K. M., et al. (2018).
  • Sauthof, L., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules.
  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.
  • Google Patents. (n.d.).
  • Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950).
  • Terungwa, A. A., et al. (2024).
  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrazine Derivatives and Established DPP-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of emerging pyrazolo[1,5-a]pyrazine and related pyrazolopyrimidine derivatives as Dipeptidyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging pyrazolo[1,5-a]pyrazine and related pyrazolopyrimidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors against well-established drugs in the "gliptin" class. It is designed to offer an in-depth, data-driven analysis to inform research and development in the pursuit of novel therapeutics for type 2 diabetes.

Introduction: The Critical Role of DPP-IV in Glucose Homeostasis

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a pivotal role in glucose metabolism. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and are crucial for stimulating insulin secretion, suppressing glucagon release, and thus maintaining glucose homeostasis. By inhibiting DPP-IV, the half-life of active incretins is prolonged, leading to enhanced glycemic control. This mechanism forms the basis for the therapeutic action of DPP-IV inhibitors in the management of type 2 diabetes mellitus.

The established class of DPP-IV inhibitors, known as "gliptins," includes well-known drugs such as sitagliptin, vildagliptin, saxagliptin, and alogliptin. While effective, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles is a continuous effort in medicinal chemistry. Among the promising new entrants are derivatives of the pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine core structures.

The Emergence of Pyrazolo[1,5-a]pyrazine Derivatives as DPP-IV Inhibitors

The pyrazolo[1,5-a]pyrazine and its isomeric pyrazolo[1,5-a]pyrimidine scaffolds have garnered significant attention in drug discovery due to their structural resemblance to purine nucleosides, allowing them to interact with a variety of enzymatic targets. Recent research has highlighted their potential as highly potent and selective DPP-IV inhibitors, offering a new avenue for the development of next-generation antidiabetic agents.

Comparative Analysis: A Head-to-Head Look at Efficacy

This section delves into a comparative analysis of representative pyrazolo[1,5-a]pyrimidine derivatives against established DPP-IV inhibitors, focusing on key performance indicators from preclinical studies.

Chemical Structures

A comparative view of the chemical structures of a promising pyrazolo[1,5-a]pyrimidine derivative and the established DPP-IV inhibitors, sitagliptin and alogliptin, reveals distinct pharmacophores.

  • Pyrazolo[1,5-a]pyrimidine Derivative (c24) : This novel inhibitor features a pyrazolo[1,5-a]pyrimidine core.

  • Sitagliptin : A β-amino acid derivative.

  • Alogliptin : A pyrimidinedione-based inhibitor.

In Vitro Efficacy: Potency Against DPP-IV

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor. Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can exhibit exceptional potency, in some cases surpassing that of established gliptins.

CompoundScaffoldDPP-IV IC50 (nM)Reference
c24 Pyrazolo[1,5-a]pyrimidine2[1]
Alogliptin Pyrimidinedione4[1]
Compound 9n 6-(hydroxymethyl)pyrazolopyrimidine21.4[2]
Sitagliptin β-amino acid28[2]
Compound 2f Pyrazole-thiosemicarbazone1.266 ± 0.264[3]
Sitagliptin β-amino acid4.380 ± 0.319[3]

Table 1: Comparison of in vitro DPP-IV inhibitory potency.

Notably, the pyrazolo[1,5-a]pyrimidine derivative c24 demonstrates a twofold increase in potency compared to alogliptin.[1] Similarly, a pyrazole-thiosemicarbazone derivative, compound 2f , was found to be more active than sitagliptin.[3] Furthermore, a series of β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines showed potent DPP-IV inhibition, with compound 9n exhibiting an IC50 value comparable to that of sitagliptin.[2]

Selectivity Profile: A Critical Determinant of Safety

Selectivity is a crucial aspect of drug design, as off-target effects can lead to adverse events. For DPP-IV inhibitors, high selectivity against closely related proteases, such as DPP-8 and DPP-9, is paramount. Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies, including hematological and immunological adverse effects.[4]

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity over DPP-8 (fold)Selectivity over DPP-9 (fold)Reference
c24 2>4000>4000>2000>2000[1]
Compound 9n 21.4>10000>10000>467>467[2]
Sitagliptin 28>10000>10000>357>357[2]

Table 2: Comparison of selectivity profiles.

The pyrazolo[1,5-a]pyrimidine derivative c24 exhibits remarkable selectivity, with over 2000-fold greater inhibition of DPP-IV compared to DPP-8 and DPP-9.[1] The 6-(hydroxymethyl)pyrazolopyrimidine derivative 9n also demonstrated satisfactory selectivity over DPP-8 and DPP-9, comparable to sitagliptin.[2] This high degree of selectivity is a promising indicator of a favorable safety profile for this new class of inhibitors.

In Vivo Efficacy: Translating Potency to Glycemic Control

The ultimate measure of an antidiabetic agent's efficacy is its ability to control blood glucose levels in vivo. The intraperitoneal glucose tolerance test (IPGTT) is a standard preclinical model used to assess how an organism handles a glucose load.

In a study with diabetic mice, the pyrazolo[1,5-a]pyrimidine derivative c24 demonstrated significant in vivo efficacy. At a dose of 10 mg/kg, c24 effectively reduced glucose excursion by 48%, highlighting its potential to translate its high in vitro potency into meaningful glycemic control.[1]

Experimental Protocols: A Guide to Assessing DPP-IV Inhibition

The following is a representative protocol for an in vitro fluorescence-based DPP-IV inhibitor screening assay.

Principle

This assay measures the activity of DPP-IV by utilizing a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The cleavage of the Gly-Pro peptide bond by DPP-IV releases the highly fluorescent AMC, which can be quantified using a fluorescence plate reader. The presence of a DPP-IV inhibitor will reduce the rate of AMC release, and the degree of inhibition can be calculated.

Materials
  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (e.g., pyrazolo[1,5-a]pyrazine derivatives)

  • Reference inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Step-by-Step Methodology
  • Compound Preparation : Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Enzyme Preparation : Dilute the recombinant human DPP-IV enzyme to the desired concentration in cold assay buffer.

  • Assay Setup :

    • To the wells of the 96-well plate, add 50 µL of the appropriate compound dilutions.

    • Include wells for a "no inhibitor" control (containing only assay buffer) and a "blank" control (containing assay buffer but no enzyme).

  • Enzyme Addition : Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.

  • Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation : Add 25 µL of the DPP-IV substrate (Gly-Pro-AMC) solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement : Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Mechanism and Workflow

DPP-IV Signaling Pathway

DPP4_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas Food Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food Intake->GLP1_GIP Stimulates release DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Substrate for Beta_Cells β-cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades to DPP4_Inhibitor Pyrazolo[1,5-a]pyrazine Derivative DPP4_Inhibitor->DPP4 Inhibits Insulin Insulin Release Beta_Cells->Insulin Increases Glucagon Glucagon Release Alpha_Cells->Glucagon Decreases

Caption: DPP-IV signaling pathway and the action of inhibitors.

DPP-IV Inhibition Assay Workflow

Assay_Workflow A 1. Prepare Reagents (Compounds, Enzyme, Substrate) B 2. Dispense Compounds into 96-well plate A->B C 3. Add DPP-IV Enzyme B->C D 4. Pre-incubate at 37°C C->D E 5. Add Substrate (Gly-Pro-AMC) to initiate reaction D->E F 6. Kinetic Reading (Fluorescence Measurement) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: Workflow for a DPP-IV inhibition assay.

Future Perspectives

The exploration of pyrazolo[1,5-a]pyrazine and related pyrazolopyrimidine derivatives as DPP-IV inhibitors represents a significant advancement in the field of antidiabetic drug discovery. The high potency and excellent selectivity of lead compounds from this class underscore their potential to be developed into safe and effective therapeutic agents. Further research, including comprehensive pharmacokinetic and long-term in vivo studies, is warranted to fully elucidate their clinical utility. The findings presented in this guide provide a strong rationale for the continued investigation of this promising chemical scaffold.

References

  • Al-Hourani, B. J., Sharma, S. K., & Al-Adham, I. S. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5038. [Link]

  • Fu, L., et al. (2020). Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry, 208, 112850. [Link]

  • Chung, Y.-M., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 28(1), 1-1. [Link]

  • Lankatillake, C., et al. (2016). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. Diabetes, 65(4), 1045-1055. [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid as an AMPA Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and validation framework for a novel compound, 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and validation framework for a novel compound, 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, as a potential antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore its characterization against established competitive and non-competitive antagonists, providing the necessary experimental context and detailed protocols for its rigorous scientific validation.

Introduction: The Significance of AMPA Receptor Antagonism

AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory neurotransmission within the central nervous system (CNS).[1][2][3] Their activation by the neurotransmitter glutamate is fundamental for synaptic plasticity, which underpins learning and memory.[1] However, the overstimulation of these receptors can lead to excitotoxicity—a cascade of neuronal damage implicated in a wide range of neurological disorders.[1] This makes AMPA receptor antagonists a critical area of research for therapeutic intervention in conditions like epilepsy, neurodegenerative diseases, and pain.[1][4][5]

Antagonists are broadly classified into two main types:

  • Competitive Antagonists: These compounds, such as NBQX, bind to the same site as the endogenous ligand (glutamate), directly preventing receptor activation.[1]

  • Non-competitive (Allosteric) Antagonists: These compounds, like the FDA-approved drug Perampanel, bind to a different (allosteric) site on the receptor.[1][6][7] This binding induces a conformational change that reduces the receptor's responsiveness to glutamate, effectively inhibiting its function without directly competing with the natural ligand.[1]

Our focus compound, a derivative of the pyrazolopyrazine class, requires a systematic approach to determine its mechanism and validate its potential as a therapeutic agent.

Compound Profile: 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

While the specific compound in the title is novel, it belongs to a class of molecules that have shown promise. A similar series, 4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives, has been synthesized and shown to possess potent AMPA antagonist activity.[8] One derivative from this series demonstrated a nanomolar binding affinity (IC50 = 35 nM) and functional antagonism (IC50 = 6 nM) at the AMPA receptor, alongside strong anticonvulsant properties in animal models.[8] This precedent underscores the potential of the pyrazolopyrazine scaffold and provides a strong rationale for the rigorous validation of our target compound.

The Competitive Landscape: Establishing Benchmarks

To properly evaluate our novel compound, we must compare its performance against well-characterized industry standards.

  • NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A highly selective and potent competitive antagonist for AMPA/kainate receptors.[9][10] It is widely used as a research tool to block AMPA receptor-mediated activity and has demonstrated neuroprotective and anticonvulsant effects in preclinical models.[10][11][12]

  • Perampanel (Fycompa®): The first and only approved non-competitive AMPA receptor antagonist for treating partial and generalized seizures.[13][14][15] It acts at an allosteric site to reduce excitatory neurotransmission.[6][7][16]

These two compounds represent the gold standards for competitive and non-competitive antagonism, respectively, and will serve as our primary comparators.

Comparative Data Analysis

The following table summarizes key performance metrics for our benchmark antagonists. The goal of our validation workflow will be to populate a similar data set for 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

CompoundTypeTarget(s)Binding Affinity (IC50/Ki)Functional Potency (IC50)
NBQX CompetitiveAMPA/KainateKi: ~30 nM (AMPA)~10 nM - 10 µM (cell-dependent)[17][18]
Perampanel Non-competitiveAMPAIC50: ~51 nM~99 nM (rat cortical neurons)
Compound of Interest To be determinedTo be determinedTo be determinedTo be determined

Data compiled from various sources and may vary based on experimental conditions.

A Validated Workflow for Characterization

To thoroughly characterize the compound, a multi-step approach moving from initial binding to functional cellular and in vivo assays is required. This ensures a comprehensive understanding of its affinity, potency, mechanism, and physiological relevance.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Radioligand Binding Assays (Determine Affinity & Selectivity) B Whole-Cell Patch-Clamp (Determine Potency & Mechanism) A->B Confirm Target Engagement C Animal Models of Disease (e.g., Epilepsy - MES, PTZ tests) B->C Validate Physiological Effect D Pharmacokinetic Studies (ADME Profile)

Caption: High-level workflow for AMPA receptor antagonist validation.

Protocol 1: Radioligand Binding Assay for Target Affinity

This initial step determines if the compound binds to the AMPA receptor and with what affinity. It is a foundational screen to confirm target engagement. The principle involves measuring the displacement of a known radiolabeled ligand from the receptor by the test compound.

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in a buffer and centrifuge to isolate synaptic membranes, which are rich in AMPA receptors.

  • Assay Setup: In a 96-well plate, combine the synaptic membranes, a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA), and varying concentrations of the test compound (4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid), NBQX (positive control), and a blank (vehicle).[19]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The presence of a chaotropic agent like potassium thiocyanate (KSCN) can enhance specific binding.[19]

  • Separation: Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. This curve is used to calculate the IC50 (the concentration of the compound that displaces 50% of the radioligand), from which the binding affinity (Ki) can be derived.

Self-Validation & Causality:

  • Non-Specific Binding: A parallel experiment is run with a high concentration of a non-labeled ligand to determine the amount of non-specific binding. This value is subtracted from all measurements to ensure the signal is purely from specific receptor binding.

  • Selectivity: To assess selectivity, similar binding assays should be run against other glutamate receptors, such as NMDA and Kainate receptors, using their respective radioligands. High selectivity for the AMPA receptor is a desirable trait.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This is the gold-standard functional assay to confirm that binding translates into inhibition of receptor activity.[20] It directly measures the ion flow through AMPA receptors in response to glutamate, and how this flow is blocked by the antagonist.

G A Prepare Cell Culture (e.g., HEK293 expressing AMPARs or primary neurons) B Establish Whole-Cell Configuration A->B C Apply Glutamate (Agonist) Record Baseline Current B->C D Co-apply Glutamate + Antagonist (Varying Concentrations) C->D E Record Inhibited Current D->E F Washout Antagonist Record Recovery Current E->F G Analyze Data (Calculate IC50) F->G

Caption: Step-by-step workflow for electrophysiological analysis.

Methodology:

  • Cell Preparation: Use either primary neuronal cultures or a cell line (e.g., HEK293) transfected to express specific AMPA receptor subunits (e.g., GluA1/GluA2).[20]

  • Recording Setup: Place a coverslip with adherent cells into a recording chamber on a microscope stage, continuously perfused with an external saline solution.[20]

  • Achieve Whole-Cell Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with a single cell. The cell membrane is then ruptured, allowing electrical access to the cell's interior.[20] The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).[18]

  • Baseline Current: A brief pulse of glutamate is applied to the cell, activating AMPA receptors and causing an inward flow of ions, which is recorded as a current. This is the baseline response.[20]

  • Antagonist Application: The test compound is co-applied with glutamate at increasing concentrations. The resulting currents are recorded.[20] A competitive antagonist will reduce the current amplitude, while a non-competitive antagonist may also alter the kinetics of the current.

  • Washout: The antagonist is washed out of the system, and glutamate is applied again to check for the reversibility of the effect, which is a key indicator of a specific drug-receptor interaction.

  • Data Analysis: The peak amplitude of the inhibited current is measured and normalized to the baseline current. A dose-response curve is generated to calculate the functional IC50, representing the concentration of the antagonist required to inhibit 50% of the glutamate-induced current.

Determining the Mechanism of Action:

  • Competitive vs. Non-Competitive: To distinguish the mechanism, the experiment can be repeated with varying concentrations of glutamate in the presence of a fixed concentration of the antagonist. A competitive antagonist's effect can be overcome by high concentrations of glutamate, resulting in a rightward shift of the glutamate dose-response curve. The effect of a non-competitive antagonist will not be overcome by increasing glutamate concentration, instead resulting in a depression of the maximum response.

Protocol 3: In Vivo Models for Therapeutic Efficacy

After robust in vitro characterization, the compound's efficacy must be tested in a living system. For an AMPA antagonist, anticonvulsant models are a standard and effective measure.[5]

Methodology (Maximal Electroshock Seizure - MES Test):

  • Animal Preparation: Administer the test compound (or vehicle control) to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizure: After a set period for drug absorption, a brief electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure.

  • Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension, a hallmark of this seizure type.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated. This provides a measure of the compound's in vivo potency as an anticonvulsant.

Self-Validation & Causality:

  • Control Groups: A vehicle-treated group is essential to establish the baseline seizure response. A positive control group treated with a known anticonvulsant (like NBQX or Perampanel) validates the model's responsiveness.

  • Complementary Models: Using additional models, such as the pentylenetetrazol (PTZ) test, can provide a broader profile of the compound's anticonvulsant activity against different seizure types.[5]

Conclusion and Forward Look

The validation of 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid requires a disciplined, multi-tiered experimental approach. The protocols outlined above provide a self-validating framework to move from initial hit identification to a functionally characterized lead compound. By systematically determining its binding affinity, functional potency, mechanism of action, and in vivo efficacy relative to established benchmarks, researchers can build a comprehensive data package. This rigorous comparison is the cornerstone of modern drug development, ensuring that only the most promising candidates, with a clear and well-defined pharmacological profile, advance toward clinical consideration.

References

  • AMPA Receptor Antagonists Market And Pipeline Insights 2024. DelveInsight. Available from: [Link]

  • ALSUntangled 48: Perampanel (Fycompa). Taylor & Francis Online. (2019-02-20). Available from: [Link]

  • Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy. National Center for Biotechnology Information. Available from: [Link]

  • What is the mechanism of Perampanel?. Patsnap Synapse. (2024-07-17). Available from: [Link]

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience. Available from: [Link]

  • What are AMPA receptor antagonists and how do they work?. Patsnap Synapse. (2024-06-21). Available from: [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available from: [Link]

  • AMPA receptor. Wikipedia. Available from: [Link]

  • Transmembrane AMPA receptor regulatory protein regulation of competitive antagonism: a problem of interpretation. National Center for Biotechnology Information. Available from: [Link]

  • Allosteric Competition and Inhibition in AMPA Receptors. National Center for Biotechnology Information. Available from: [Link]

  • Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 6,7-Dihydropyrazolo[1,5- a ]pyrazin-4(5 H )-one Derivatives as mGluR 2 Negative Allosteric Modulators with In Vivo Activity in a Rodent's Model of Cognition. ResearchGate. Available from: [Link]

  • Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine. PubMed. Available from: [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. (2023-06-18). Available from: [Link]

  • Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. National Center for Biotechnology Information. Available from: [Link]

  • Allosteric competition and inhibition in AMPA receptors. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of anticonvulsive AMPA antagonists: 4-oxo-10-substituted-imidaz. PubMed. Available from: [Link]

  • NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. National Center for Biotechnology Information. Available from: [Link]

  • Binding experiments with AMPA and kainate receptor S1S2 ligand-binding.... ResearchGate. Available from: [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available from: [Link]

  • Perampanel Mechanism of Action. FYCOMPA.com. Available from: [Link]

  • 7-Chloro-4,5-dihydro-8-(1,2,4-triazol-4-yl)-4-oxo-1,2,4-triazolo[1, 5-a]quinoxaline-2- carboxylates as novel highly selective AMPA receptor antagonists. PubMed. Available from: [Link]

  • Perampanel. Wikipedia. Available from: [Link]

  • Regulation of AMPA receptor gating by ligand binding core dimers. PubMed. Available from: [Link]

  • The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. PubMed. Available from: [Link]

  • Effects of the AMPA-receptor antagonist, NBQX, on neuron loss in dentate hilus of the hippocampal formation after 8, 10, or 12 min of cerebral ischemia in the rat. PubMed. Available from: [Link]

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Validation

Bridging the Synaptic Cleft: A Guide to In Vitro-In Vivo Correlation for Pyrazolo[1,5-a]pyrazine mGluR2 Negative Allosteric Modulators

Executive Summary The metabotropic glutamate receptor 2 (mGluR2) represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including depression, anxiety, and cognitive impairments.[...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The metabotropic glutamate receptor 2 (mGluR2) represents a promising therapeutic target for a range of central nervous system (CNS) disorders, including depression, anxiety, and cognitive impairments.[1][2] Negative allosteric modulators (NAMs) offer a sophisticated mechanism for fine-tuning glutamatergic neurotransmission.[3][4] Among the chemical scaffolds explored, the pyrazolo[1,5-a]pyrazine core has emerged as a particularly fruitful starting point for developing potent and selective mGluR2 NAMs. However, the path from a potent molecule in a dish to an effective therapeutic in a complex biological system is fraught with challenges. The critical determinant of success is the establishment of a robust in vitro-in vivo correlation (IVIVC). This guide provides an in-depth comparison of the in vitro characterization and in vivo evaluation of pyrazolo[1,5-a]pyrazine mGluR2 NAMs, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this complex translational landscape.

The Rationale: Why mGluR2 NAMs and the IVIVC Imperative

Metabotropic glutamate receptor 2 is a Gi/Go-coupled G-protein coupled receptor (GPCR) predominantly located on presynaptic terminals.[5][6] Its activation acts as an autoreceptor, inhibiting the release of glutamate and thereby reducing synaptic excitability.[3] In conditions hypothesized to involve excessive glutamate signaling, such as certain forms of depression and anxiety, enhancing this inhibitory feedback is a key therapeutic strategy. Conversely, inhibiting mGluR2 with a NAM can increase glutamatergic tone, a mechanism that has shown potential for treating cognitive deficits and depression.[5]

Allosteric modulators are preferred over orthosteric ligands because they fine-tune the receptor's response to the endogenous agonist, glutamate, preserving the natural spatial and temporal patterns of synaptic transmission.[4] The pyrazolo[1,5-a]pyrazine scaffold has proven to be a versatile framework for building potent and selective mGluR2 NAMs.[7]

The ultimate goal of preclinical development is to predict clinical success. A strong IVIVC is the bedrock of this predictability. It allows researchers to:

  • Validate In Vitro Models: Confirm that the cellular assays are truly representative of the in vivo mechanism.

  • Guide Medicinal Chemistry: Provide a rational basis for selecting compounds for costly and time-consuming in vivo studies.

  • Predict Human Dose: Establish a quantitative relationship between in vitro potency, in vivo target engagement, and the desired therapeutic effect.

  • Reduce Animal Use: Minimize reliance on animal models by building more predictive in vitro and in silico tools, aligning with the principles of New Approach Methodologies (NAMs).[8][9]

The In Vitro Characterization Cascade: Defining Potency and Selectivity

The initial phase of discovery focuses on identifying compounds that modulate mGluR2 with high potency and specificity. This is accomplished through a tiered cascade of in vitro assays.

In_Vitro_Workflow HTS High-Throughput Screening (e.g., Calcium Flux) Potency Potency Determination (IC50 in cAMP or Ca2+ Assay) HTS->Potency Initial Hit Selectivity Selectivity Profiling (vs. mGluR3 & other mGluRs) Potency->Selectivity Potent Hit Mechanism Mechanism of Action (Binding Assays, Cooperativity) Selectivity->Mechanism Selective Hit ADMET In Vitro ADMET (Microsomal Stability, Permeability) Mechanism->ADMET Confirmed NAM

In Vitro Characterization Workflow for mGluR2 NAMs.
Key In Vitro Experimental Protocols

A. Primary Functional Assay: Gi/Go Signaling (cAMP Accumulation)

This assay is a cornerstone for mGluR2, a Gi-coupled receptor, as it directly measures the functional consequence of receptor activation.

  • Principle: mGluR2 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). NAMs will block the ability of an agonist (like glutamate) to cause this decrease.

  • Step-by-Step Protocol:

    • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing recombinant human or rat mGluR2.[10]

    • Plating: Seed cells in a 384-well plate and incubate overnight.

    • Compound Addition: Add the pyrazolo[1,5-a]pyrazine NAMs at various concentrations.

    • Stimulation: Add a sub-maximal (EC80) concentration of glutamate in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate baseline cAMP production).

    • Lysis & Detection: After incubation, lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor).[10]

    • Data Analysis: Plot the concentration-response curve and calculate the IC50 value, which represents the concentration of NAM required to inhibit 50% of the glutamate-induced response.

B. Selectivity Assay: Counter-Screening Against mGluR3

  • Rationale: mGluR2 and mGluR3 share high sequence homology, making selectivity a major challenge.[3] Achieving selectivity is critical as the two receptors can have different physiological roles.[4]

  • Methodology: The protocol is identical to the primary functional assay, but it is performed using a cell line that exclusively expresses the mGluR3 subtype. A highly selective compound will have an IC50 at mGluR3 that is at least 100-fold higher than its IC50 at mGluR2.

Data Summary: In Vitro Profile of a Representative Compound

The following table summarizes the in vitro data for a lead compound, "Compound A," representative of an optimized 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivative.[7]

ParameterAssay TypeResultCausality & Significance
mGluR2 Potency (IC50) cAMP Functional Assay15 nM High potency indicates a strong interaction with the target receptor at low concentrations.
mGluR3 Potency (IC50) cAMP Functional Assay> 3,000 nM Demonstrates >200-fold selectivity, reducing the risk of off-target effects mediated by mGluR3.
Mode of Action Radioligand BindingNegative Allosteric Modulator Confirms the compound binds to a site distinct from the glutamate binding site and inhibits receptor function.
Microsomal Stability (t1/2) Rat Liver Microsomes> 60 min High stability suggests the compound will not be rapidly metabolized, a prerequisite for achieving sufficient in vivo exposure.
Brain Penetration (Kp,uu) In Silico / PAMPAPredicted > 0.3 Indicates the compound has the physicochemical properties needed to cross the blood-brain barrier and reach its CNS target.

The In Vivo Evaluation Framework: From Exposure to Efficacy

Once a compound demonstrates a promising in vitro profile, the focus shifts to in vivo studies to answer three critical questions: Does it get to the brain? Does it engage the target? Does it have the desired effect?

In_Vivo_Workflow PK Pharmacokinetics (PK) (Plasma/Brain Exposure) RO Target Engagement (Receptor Occupancy) PK->RO Sufficient Exposure Efficacy Behavioral Efficacy (Rodent Disease Models) RO->Efficacy Target Engaged IVIVC IVIVC Analysis Efficacy->IVIVC Efficacious Dose

In Vivo Evaluation and IVIVC Workflow.
Key In Vivo Experimental Protocols

A. Pharmacokinetic (PK) and Brain Penetration Study

  • Principle: To quantify the absorption, distribution, metabolism, and excretion (ADME) of the compound and, most importantly, its concentration in the brain relative to plasma.

  • Step-by-Step Protocol:

    • Dosing: Administer the compound (e.g., "Compound A") to rodents (typically rats) via a relevant route (e.g., oral, PO).

    • Sample Collection: At multiple time points post-dosing, collect blood and brain tissue samples.

    • Sample Processing: Separate plasma from blood. Homogenize brain tissue.

    • Quantification: Use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to accurately measure the concentration of the compound in plasma and brain homogenate.

    • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and total exposure (AUC). Determine the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), which is the most accurate measure of target site exposure.

B. Behavioral Efficacy Model: Novel Object Recognition (NOR)

  • Rationale: This test assesses cognitive function, specifically recognition memory, which is relevant for indications like Alzheimer's disease or schizophrenia-associated cognitive impairment.[7]

  • Step-by-Step Protocol:

    • Habituation: Allow rats to explore an empty arena for several days to acclimate.

    • Dosing: On the test day, administer the vehicle or pyrazolo[1,5-a]pyrazine NAM at various doses.

    • Familiarization Phase (T1): Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5 minutes).

    • Inter-trial Interval: Remove the animal for a defined period (e.g., 24 hours) to induce natural forgetting.

    • Test Phase (T2): Re-introduce the animal into the arena, where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Video record and score the time the animal spends exploring the novel object versus the familiar one. A significant preference for the novel object indicates improved recognition memory. The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant effect.

Forging the Link: Establishing the In Vitro-In Vivo Correlation

This is the crucial synthesis step where data from the lab bench is correlated with outcomes in the whole organism. A successful IVIVC demonstrates that the in vitro pharmacology drives the in vivo effect.

IVIVC_Concept cluster_0 In Vitro cluster_1 In Vivo IC50 Potency (IC50) PK Pharmacokinetics (Unbound Brain Conc.) IC50->PK informs required target concentration Efficacy Pharmacological Effect (e.g., NOR) PK->Efficacy drives

Conceptual Framework of IVIVC.
Analysis and Interpretation

For our "Compound A," we can now build the correlation. A study on a similar compound showed that it occupied the mGluR2 receptor in a dose-dependent manner and demonstrated in vivo activity in a cognition model at a dose of 0.32 mg/kg.[7]

ParameterIn Vitro DataIn Vivo Data (at MED of 0.3 mg/kg)IVIVC Analysis
Potency (IC50) 15 nM-The target concentration for a pharmacological effect in the brain should be a multiple of this value.
Unbound Brain Cmax -45 nM (15 ng/mL)The achieved unbound concentration in the brain at the effective dose is 3-fold higher than the in vitro IC50.
Receptor Occupancy -~60%This level of target engagement, achieved when brain concentrations are ~3x the IC50, is sufficient to drive the desired cognitive enhancement.

The Correlation: The analysis reveals a strong IVIVC. The in vitro potency (IC50 = 15 nM) is directly predictive of the in vivo outcome. To achieve a significant pharmacological effect, plasma and brain concentrations must be maintained at a level (~45 nM) that is a small multiple of the IC50, resulting in substantial (~60%) target engagement.

Common Pitfalls and Discrepancies:

  • The Potent but Ineffective Compound: A compound may have a sub-nanomolar IC50 but show no in vivo effect. This is often due to poor pharmacokinetic properties, such as high plasma protein binding, rapid metabolism, or an inability to cross the blood-brain barrier, resulting in insufficient unbound drug at the receptor.[11]

  • The "Dirt" Compound: A compound with moderate in vitro potency might show surprisingly robust in vivo efficacy. This can be a red flag for off-target pharmacology, where the observed effect is not mediated by mGluR2. Comprehensive selectivity screening is the self-validating system to prevent this.

  • Species Differences: A compound with excellent stability in rat liver microsomes might be rapidly metabolized in human microsomes (or vice-versa), leading to a poor IVIVC when transitioning to clinical studies.[11]

Conclusion and Future Directions

The development of pyrazolo[1,5-a]pyrazine mGluR2 NAMs for CNS disorders is a testament to the power of rational drug design. However, the true litmus test for any discovery program is the successful translation from in vitro activity to in vivo efficacy. A robust IVIVC, built upon a foundation of mechanistically relevant in vitro assays, precise pharmacokinetic measurements, and well-chosen in vivo efficacy models, is not merely an academic exercise—it is the essential guide that minimizes translational failure.

The future of IVIVC will be shaped by New Approach Methodologies (NAMs).[8] Patient-derived organoids may offer more predictive models of human disease than traditional cell lines,[12] while advanced PET imaging ligands will allow for non-invasive measurement of receptor occupancy in real-time, further refining the link between dose, target engagement, and clinical response.[10] By integrating these technologies, researchers can build ever more predictive models, accelerating the delivery of novel therapeutics to patients in need.

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  • mGluR2 negative allosteric modulators. BioWorld.
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Validation

A Comparative Analysis of Pyrazole-Carboxamide and Pyridazine-Carboxamide Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, nitrogen-containin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, nitrogen-containing heterocycles have proven to be particularly fruitful. This guide provides an in-depth comparative analysis of two such scaffolds: pyrazole-carboxamides and pyridazine-carboxamides. Both have garnered significant attention as core structures in a multitude of potent and selective inhibitors, particularly in the realm of kinase inhibition. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths, synthetic accessibility, and therapeutic applications, supported by experimental data.

Introduction: The Carboxamide Moiety in Heterocyclic Inhibitors

The carboxamide linkage is a cornerstone in drug design, prized for its ability to form robust hydrogen bonds with protein backbones, thereby anchoring small molecules to their biological targets. When appended to aromatic heterocycles like pyrazole and pyridazine, the resulting structures offer a unique combination of rigidity, metabolic stability, and synthetic tractability. These features allow for the precise positioning of substituents to probe the intricate topographies of enzyme active sites, leading to the development of highly potent and selective inhibitors. Pyrazoles, five-membered rings with two adjacent nitrogen atoms, and pyridazines, six-membered rings also with two adjacent nitrogens, present distinct electronic and steric properties that influence their interactions with biological targets and their overall pharmacological profiles.

Pyrazole-Carboxamides: A Versatile Scaffold in Drug Discovery

The pyrazole ring is a highly versatile and prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its derivatives have been extensively investigated as inhibitors of a wide array of enzymes, showcasing their broad therapeutic potential.[2]

Mechanism of Action and Key Targets

Pyrazole-carboxamide inhibitors typically function as ATP-competitive inhibitors, binding to the hinge region of kinases and other ATP-utilizing enzymes. The pyrazole core, along with the carboxamide linker, often forms key hydrogen bond interactions that mimic the binding of the adenine portion of ATP. The substituents on the pyrazole ring and the amide nitrogen can then be tailored to occupy specific hydrophobic pockets within the active site, thereby conferring potency and selectivity.

Key biological targets of pyrazole-carboxamide inhibitors include:

  • Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3): Certain pyrazole-carboxamide derivatives have demonstrated potent, sub-nanomolar inhibitory activity against CDK2, CDK4, and FLT3, making them promising candidates for the treatment of acute myeloid leukemia (AML).[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a crucial mediator of angiogenesis, VEGFR-2 is a prime target in oncology. Novel pyrazole-based compounds have been synthesized and shown to be potent VEGFR-2 inhibitors.[4][5]

  • Janus Kinases (JAKs): The pyrazole scaffold is a key component of several approved JAK inhibitors, such as ruxolitinib, which are used in the treatment of myelofibrosis and other autoimmune disorders.[1]

  • Aurora Kinases: These enzymes are critical for mitotic progression, and pyrazole-based inhibitors like AT9283 have shown potent inhibition of Aurora A and B.[6]

Synthesis of Pyrazole-Carboxamides

The synthesis of pyrazole-carboxamides is generally well-established and flexible, allowing for the generation of diverse chemical libraries. A common synthetic strategy involves a two-step process:

  • Pyrazole Ring Formation: The pyrazole core is typically constructed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This method, known as the Knorr pyrazole synthesis, is highly versatile and allows for the introduction of various substituents on the pyrazole ring.

  • Amide Coupling: The resulting pyrazole-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents or after conversion to an acid chloride to form the final carboxamide product.

Pyridazine-Carboxamides: An Emerging Force in Medicinal Chemistry

The pyridazine ring, while historically less explored than its pyridine isomer, is gaining increasing recognition as a valuable scaffold in drug discovery. Its unique electronic properties, including a higher dipole moment, can enhance aqueous solubility and modulate interactions with biological targets.[7]

Mechanism of Action and Key Targets

Similar to their pyrazole counterparts, pyridazine-carboxamides often act as hinge-binding motifs in kinase inhibitors. The two adjacent nitrogen atoms of the pyridazine ring can serve as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket. The larger six-membered ring of pyridazine offers different steric and electronic properties compared to the five-membered pyrazole, which can be exploited to achieve novel selectivity profiles.

Key biological targets of pyridazine-carboxamide inhibitors include:

  • Janus Kinases (JAKs) and Tyrosine Kinase 2 (TYK2): Pyrrolo[1,2-b]pyridazine-3-carboxamides have been discovered as a new class of potent JAK inhibitors, with some analogues showing nanomolar inhibition of JAK3 and TYK2.[8][9] More recently, N-(methyl-d3)pyridazine-3-carboxamide derivatives have been developed as selective TYK2 inhibitors for autoimmune diseases.[10]

  • Activin-like Kinase 5 (ALK5): Substituted aminopyridazines have been identified as novel and potent inhibitors of the ALK5 receptor, a key player in TGF-β signaling, with potential applications in fibrosis and cancer.[11]

  • Cyclooxygenase-2 (COX-2): Hybrid molecules incorporating both pyrazole and pyridazine pharmacophores have been designed as selective COX-2 inhibitors with anti-inflammatory properties.[12][13]

Synthesis of Pyridazine-Carboxamides

The synthesis of pyridazine-carboxamides can be more challenging than that of pyrazoles due to the nature of the pyridazine ring. However, several synthetic routes have been developed:

  • From 1,4-Dicarbonyl Compounds: A common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.

  • Functionalization of a Pre-formed Pyridazine Ring: This approach often starts with a halogenated pyridazine which can then be functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various substituents. The carboxamide moiety can be introduced from a corresponding carboxylic acid or ester.

Comparative Performance Analysis: A Data-Driven Perspective

A direct, head-to-head comparison of pyrazole- and pyridazine-carboxamide inhibitors targeting the same enzyme under identical experimental conditions is scarce in the literature. However, by compiling data from various studies on key kinase targets, we can draw some insightful, albeit indirect, comparisons.

Table 1: Comparative Inhibitory Activity against Kinase Targets
TargetInhibitor ClassRepresentative CompoundIC₅₀ (nM)Source
VEGFR-2 Pyrazole-basedCompound 3i8.93[4]
Pyrazole-basedCompound 5a267[5]
Pyridine-based*Compound 10120[14]
JAK1 Pyridazine-carboxamideCompound 30>1000[10]
Pyrazole-based (Ruxolitinib)Ruxolitinib3.3
JAK2 Pyridazine-carboxamideCompound 30>1000[10]
Pyrazole-based (Ruxolitinib)Ruxolitinib2.8
JAK3 Pyridazine-carboxamideAnalogue 5gNanomolar[9]
Pyrazole-based (Tofacitinib)Tofacitinib1
TYK2 Pyridazine-carboxamideCompound 30>1000[10]
Pyridazine-carboxamideAnalogue 5gNanomolar[9]

*Note: Data for a pyridine-based inhibitor is included for broader context as direct pyridazine-carboxamide data for VEGFR-2 was limited in the initial searches.

From the available data, it is evident that both scaffolds can be utilized to generate highly potent inhibitors. For instance, in the context of JAK inhibition, both pyrazole-based (e.g., Ruxolitinib, Tofacitinib) and pyridazine-based inhibitors have demonstrated nanomolar potency. Similarly, for VEGFR-2, pyrazole-based inhibitors have shown impressive inhibitory activity. The choice between a pyrazole or pyridazine core will ultimately depend on the specific target, the desired selectivity profile, and the synthetic feasibility of the target molecule.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against a target kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

General Synthesis of a Pyrazole-Carboxamide

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Amide Coupling A 1,3-Dicarbonyl C Pyrazole-Carboxylic Acid/Ester A->C Condensation B Hydrazine Derivative B->C D Pyrazole-Carboxylic Acid C->D Hydrolysis (if ester) F Pyrazole-Carboxamide D->F Coupling Reagent (e.g., HATU, EDCI) or Acid Chloride Formation E Amine E->F

Caption: General synthetic workflow for pyrazole-carboxamides.

General Synthesis of a Pyridazine-Carboxamide

G cluster_0 Route A: Ring Formation cluster_1 Route B: Functionalization cluster_2 Final Amide Formation A 1,4-Dicarbonyl C Dihydropyridazine A->C Condensation B Hydrazine B->C D Pyridazine C->D Oxidation H Substituted Pyridazine with Carboxylic Acid D->H Further Functionalization E Halogenated Pyridazine G Aminopyridazine E->G Buchwald-Hartwig Coupling F Amine F->G G->H Further Functionalization J Pyridazine-Carboxamide H->J Amide Coupling I Amine I->J

Caption: Synthetic strategies for pyridazine-carboxamides.

Conclusion and Future Perspectives

Both pyrazole-carboxamides and pyridazine-carboxamides represent rich and productive areas of research in drug discovery. The pyrazole scaffold is well-established, with a proven track record in numerous approved drugs and a wealth of synthetic methodologies. The pyridazine scaffold, while a more recent entrant to the mainstream of medicinal chemistry, offers unique physicochemical properties that can be leveraged to address challenges such as solubility and selectivity.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired properties of the final inhibitor. As our understanding of the subtle interplay between scaffold electronics, sterics, and protein-ligand interactions deepens, we can expect to see the continued development of innovative and life-saving therapeutics based on both of these remarkable heterocyclic cores. Future research will likely focus on the development of novel synthetic methods for substituted pyridazines to match the versatility of pyrazole chemistry and the exploration of these scaffolds against an even broader range of biological targets.

References

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Comparative

A Medicinal Chemist's Guide to Bioisosteric Replacement Strategies for Pyrazolo[1,5-a]pyrazine-2-carboxylic Acids

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. The carboxylic acid functionality at the 2-posi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. The carboxylic acid functionality at the 2-position is often a key pharmacophoric element, crucial for target engagement through hydrogen bonding and ionic interactions. However, the inherent characteristics of a carboxylic acid—such as its ionizable nature, potential for rapid metabolism, and limited cell permeability—can present significant hurdles in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative overview of bioisosteric replacement strategies for the carboxylic acid moiety in pyrazolo[1,5-a]pyrazine-2-carboxylic acids. We will delve into the rationale behind these strategies, present potential synthetic routes, and compare the expected physicochemical and biological properties of the resulting analogs. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel pyrazolo[1,5-a]pyrazine derivatives with improved therapeutic potential.

The Core Scaffold and the Rationale for Bioisosteric Replacement

The pyrazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that provides a rigid framework for the precise orientation of substituents, making it an attractive scaffold for targeting enzyme active sites. Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs), which are critical mediators of cytokine signaling involved in inflammation and immunity[1].

The carboxylic acid group at the 2-position often acts as a key anchor to the target protein. However, its ionizable nature can lead to poor oral bioavailability and rapid clearance. Furthermore, carboxylic acids can be susceptible to metabolic conjugation, such as glucuronidation, which can lead to the formation of reactive metabolites[2]. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving or enhancing the desired biological activity. This approach involves substituting the carboxylic acid with other functional groups that mimic its size, shape, and electronic properties but possess more favorable physicochemical characteristics.

Comparative Analysis of Key Bioisosteric Replacements

Here, we compare the parent carboxylic acid with three common bioisosteres: tetrazole, carboxamide, and N-acyl sulfonamide. The selection of a suitable bioisostere is highly context-dependent, and this guide aims to provide the foundational knowledge for making an informed choice.

Functional GroupStructurepKa (approx.)Expected Lipophilicity (LogP)Key Characteristics & Rationale for Use
Carboxylic Acid -COOH4-5LowStrong hydrogen bond donor and acceptor. Can form strong ionic interactions. Often crucial for target binding but can lead to poor PK properties.
Tetrazole -CN₄H4.5-5ModerateClosely mimics the acidity and planar geometry of a carboxylic acid. Generally more metabolically stable and can improve oral bioavailability by increasing lipophilicity. The tetrazole ring can also engage in unique interactions with the target protein.[3][4]
Carboxamide -CONH₂/CONHR17 (neutral)Moderate to HighA neutral bioisostere that can act as a hydrogen bond donor and acceptor. Replacing an acidic group with a neutral one can significantly improve cell permeability and reduce interactions with metabolizing enzymes.
N-Acyl Sulfonamide -CONHSO₂R4-6Moderate to HighAcidity is tunable based on the 'R' group. Can maintain the acidic character of the parent carboxylic acid while increasing lipophilicity and metabolic stability. Offers a different spatial arrangement of hydrogen bond donors and acceptors.

Experimental Protocols: Synthesis of Pyrazolo[1,5-a]pyrazine-2-carboxylic Acid and its Bioisosteres

The following protocols outline plausible synthetic routes to the parent carboxylic acid and its bioisosteres, based on established synthetic methodologies for the pyrazolo[1,5-a]pyrazine scaffold and general transformations of carboxylic acids.

Synthesis of the Core Scaffold: Pyrazolo[1,5-a]pyrazine

A versatile one-pot, three-component synthesis of the pyrazolo[1,5-a]pyrazine scaffold has been reported, providing a practical entry point to this heterocyclic system[5].

Synthesis_of_Pyrazolo_Pyrazine_Scaffold pyrazole_acid Pyrazole-3-carboxylic acid cdi CDI, dioxane, 50°C pyrazole_acid->cdi 1. intermediate N-(2,2-Dimethoxyethyl)- pyrazole-3-carboxamide cdi->intermediate 2. amine 2,2-Dimethoxyethanamine amine->intermediate cyclization HCl, dioxane, reflux intermediate->cyclization 3. product Pyrazolo[1,5-a]pyrazin-4(5H)-one cyclization->product

Caption: One-pot synthesis of the pyrazolo[1,5-a]pyrazine core.

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyrazine-2-carboxylate

This protocol is adapted from a patented procedure for a substituted analog.

Materials:

  • 3-Aminopyrazole

  • Ethyl 2-formyl-3-oxopropanoate

  • Ethanol

  • Acetic acid (catalytic)

Procedure:

  • Dissolve 3-aminopyrazole (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • To the stirred solution, add ethyl 2-formyl-3-oxopropanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrazine-2-carboxylic Acid

Materials:

  • Ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate (from Protocol 1)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water or THF/Water mixture

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl pyrazolo[1,5-a]pyrazine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the residue with water and acidify to pH 2-3 with 1M HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield pyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrazine-2-carboxamide

Materials:

  • Pyrazolo[1,5-a]pyrazine-2-carboxylic acid (from Protocol 2)

  • Amine (e.g., ammonia, primary or secondary amine)

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of pyrazolo[1,5-a]pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide.

Protocol 4: Synthesis of 2-(1H-Tetrazol-5-yl)pyrazolo[1,5-a]pyrazine

This protocol involves a two-step process starting from the corresponding nitrile.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine-2-carbonitrile This can be achieved by reacting 3-aminopyrazole with a suitable 1,3-bielectrophile such as 2-formylmalononitrile.

Step 2: Cycloaddition to form the Tetrazole

  • Dissolve pyrazolo[1,5-a]pyrazine-2-carbonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the nitrile is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into acidified water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purify the crude product by chromatography to yield 2-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrazine.

Synthetic_Workflow cluster_0 Parent Compound Synthesis cluster_1 Bioisostere Synthesis ester Ethyl Pyrazolo[1,5-a]pyrazine -2-carboxylate acid Pyrazolo[1,5-a]pyrazine -2-carboxylic Acid ester->acid Hydrolysis (LiOH) amide Pyrazolo[1,5-a]pyrazine -2-carboxamide acid->amide Amide Coupling nitrile Pyrazolo[1,5-a]pyrazine -2-carbonitrile tetrazole 2-(1H-Tetrazol-5-yl) pyrazolo[1,5-a]pyrazine nitrile->tetrazole [3+2] Cycloaddition (NaN₃) start 3-Aminopyrazole + Bielectrophile start->ester start->nitrile

Caption: Synthetic workflow for the parent acid and its bioisosteres.

Biological Context: Targeting the JAK-STAT Signaling Pathway

Pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Janus kinases (JAKs)[1]. The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_stat cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Gene Expression inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrazine derivatives.

By inhibiting JAKs, these compounds can block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus, thereby downregulating the expression of pro-inflammatory and proliferative genes. The carboxylic acid or its bioisostere at the 2-position of the pyrazolo[1,5-a]pyrazine scaffold is often designed to interact with key residues in the ATP-binding pocket of the JAK kinase domain.

Conclusion and Future Directions

The replacement of the carboxylic acid in pyrazolo[1,5-a]pyrazine-2-carboxylic acids with appropriate bioisosteres represents a promising strategy for optimizing the therapeutic potential of this important class of compounds. While tetrazoles offer a close mimic of the parent acid's physicochemical properties with improved metabolic stability, neutral bioisosteres like carboxamides can significantly enhance cell permeability. N-acyl sulfonamides provide a tunable acidic group with increased lipophilicity.

It is important to note that direct experimental comparisons of these bioisosteres on the pyrazolo[1,5-a]pyrazine scaffold are not yet extensively reported in the literature. The information presented in this guide is based on well-established principles of bioisosterism and known synthetic methodologies. Future work should focus on the synthesis and parallel evaluation of these analogs to generate direct structure-activity and structure-property relationships. Such studies will be invaluable in guiding the rational design of next-generation pyrazolo[1,5-a]pyrazine-based therapeutics with superior efficacy and safety profiles.

References

  • Pyrazolo[1,5-a]pyridine as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. (2012). Bioorganic & Medicinal Chemistry, 20(1), 58-68. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available from: [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. Available from: [Link]

  • Pyrazolo[1,5-a][6][7][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2014). ResearchGate. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PMC. Available from: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2021). ResearchGate. Available from: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). NIH. Available from: [Link]

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. (2014). ResearchGate. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Available from: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2022). ResearchGate. Available from: [Link]

  • Pyrazolo[1,5-a][6][7][8]triazine based scaffold as purine analogues with diverse biological activity. (2017). ResearchGate. Available from: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). ScienceDirect. Available from: [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (2020). ResearchGate. Available from: [Link]

  • ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). ResearchGate. Available from: [Link]

  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (2004). PubMed. Available from: [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Relationship of Pyrazolo[1,5-a]pyrazine Derivatives

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1] These compounds have garnered sig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1] These compounds have garnered significant attention for their therapeutic potential, particularly in oncology and for the treatment of inflammatory diseases.[2][3] The versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of both pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2][4] This guide provides a comparative analysis of pyrazolo[1,5-a]pyrazine derivatives, focusing on the interplay between their PK profiles and their pharmacodynamic effects, supported by experimental data and protocols.

Pyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors for a range of kinases, including Tropomyosin Receptor Kinase (Trk), Janus Kinase (JAK), and Cyclin-Dependent Kinase 9 (CDK9).[5][6][7] Their mechanism of action often involves ATP-competitive inhibition at the kinase hinge region, a common feature for many kinase inhibitors.[4] The structure-activity relationship (SAR) of these derivatives is a key area of research, with modifications to the pyrazolo[1,5-a]pyrimidine core significantly impacting their potency and selectivity.[5][8] This guide will delve into specific examples of these derivatives, comparing their PK-PD relationships to provide researchers and drug development professionals with a comprehensive resource for this important class of compounds.

Comparative Pharmacokinetic (PK) Analysis

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For pyrazolo[1,5-a]pyrazine derivatives, key PK parameters such as oral bioavailability, half-life (T1/2), maximum plasma concentration (Cmax), and clearance are carefully optimized during the lead optimization phase. Below is a comparison of key pharmacokinetic parameters for representative pyrazolo[1,5-a]pyrazine derivatives from preclinical studies.

CompoundTarget(s)AdministrationCmax (ng/mL)T1/2 (h)Bioavailability (%)SpeciesReference
PyP-1 PDE10AOralNot specifiedNot specifiedGood oral bioavailabilityRat[9]
Compound 20e PI3Kγ/δNot specifiedNot specifiedNot specifiedAcceptableMouse[10]
Compound 27 PDE10AOralNot specifiedNot specifiedOrally activeRat[11]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a standard procedure for evaluating the pharmacokinetic properties of a pyrazolo[1,5-a]pyrazine derivative in a rodent model.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after oral and intravenous administration.

Materials:

  • Test compound (pyrazolo[1,5-a]pyrazine derivative)

  • Vehicle suitable for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • For oral administration, administer the test compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • For intravenous administration, administer the test compound via the tail vein at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), T1/2, clearance, and volume of distribution.

    • Oral bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Comparative Pharmacodynamic (PD) Analysis

The pharmacodynamic properties of pyrazolo[1,5-a]pyrazine derivatives are typically assessed through in vitro enzyme inhibition assays and cell-based assays to determine their potency and selectivity.

CompoundTarget(s)IC50 (nM)Cell-based Assay (Cell Line)Cellular IC50/EC50 (nM)Reference
Compound 17 FLT3-ITD, FLT3D835Y0.4, 0.3AML cell linesPotent antiproliferative activity[8]
Compound 19 FLT3-ITD, FLT3D835Y0.4, 0.3AML cell linesPotent antiproliferative activity[8]
PyP-1 PDE10AKi = 0.23Not specifiedSub-nanomolar potency[9]
Compound 20e PI3Kγ, PI3Kδ4.0, 9.1BMDMEC50 = 28 (PI3Kγ), 13 (PI3Kδ)[10]
Compound 34 JAK1, JAK2, TYK2, JAK33, 8.5, 7.7, 629.6Not specifiedNot specified[7]
Compounds 35-37 RET (wild type), V804M mutantSingle-digit nMHEK293 (KIF-5B-RET)Single-digit nM[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a pyrazolo[1,5-a]pyrazine derivative against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (serial dilutions)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the kinase, substrate, and test compound dilutions.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PK-PD Relationship and In Vivo Efficacy

A successful drug candidate must demonstrate a clear relationship between its pharmacokinetic profile and its pharmacodynamic effects, which ultimately translates to in vivo efficacy. For pyrazolo[1,s-a]pyrazine derivatives, this involves demonstrating that therapeutically relevant plasma concentrations are achieved and maintained to inhibit the target kinase and suppress tumor growth or other disease-related phenotypes in animal models.

For instance, compound 20e , a dual PI3Kγ/δ inhibitor, demonstrated acceptable pharmacokinetic properties and was shown to suppress tumor growth in a mouse syngeneic model.[10] Similarly, the PDE10A inhibitor compound 27 was orally active and inhibited MK-801 induced hyperactivity in rats, a common preclinical model for antipsychotic activity.[11]

Experimental Workflow for PK-PD Analysis

The following diagram illustrates a typical workflow for establishing the PK-PD relationship of a pyrazolo[1,5-a]pyrazine derivative.

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy In Vivo Efficacy PK_Study In Vivo PK Study (Oral & IV Dosing) Plasma_Analysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Plasma_Analysis PK_Parameters Calculate PK Parameters (Cmax, T1/2, AUC, Bioavailability) Plasma_Analysis->PK_Parameters Efficacy_Model Animal Model of Disease (e.g., Xenograft) PK_Parameters->Efficacy_Model Dose Selection In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Assay Cell-based Assay (Cellular Potency) In_Vitro_Assay->Cell_Assay Cell_Assay->Efficacy_Model Candidate Selection Efficacy_Model->PK_Study PK-PD Correlation PD_Biomarker Target Engagement & PD Biomarker Analysis Efficacy_Model->PD_Biomarker

Caption: A representative workflow for establishing the PK-PD relationship.

Signaling Pathway: Inhibition of the FLT3 Signaling Pathway

Many pyrazolo[1,5-a]pyrazine derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[8] The diagram below illustrates the mechanism of action of these inhibitors.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Dimerizes ADP ADP FLT3_Receptor->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_Receptor->PI3K_AKT_mTOR Activates STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Activates Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Pyrazolo_Inhibitor->FLT3_Receptor Inhibits Phosphorylation ATP ATP ATP->FLT3_Receptor Binds to ATP pocket Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT5->Proliferation

Caption: Inhibition of the FLT3 signaling pathway by pyrazolo[1,5-a]pyrazine derivatives.

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The successful progression of these compounds through the drug discovery pipeline is critically dependent on a thorough understanding and optimization of their PK-PD relationship. By carefully tailoring the chemical structure of these derivatives, researchers can enhance their pharmacokinetic properties, leading to improved target engagement and in vivo efficacy. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists working on this promising class of therapeutic agents. Future research will likely focus on further improving the selectivity of these compounds to minimize off-target effects and on developing strategies to overcome potential drug resistance mechanisms.[2][4]

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. [Link]

  • A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line. PubMed. [Link]

  • Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed. [Link]

  • A New Synthetic Approach for Pyrazolo[1,5-A]pyrazine Derivatives and Their Antiproliferative Effects on Lung Adenocarcinoma Cell Line. GCRIS. [Link]

  • The discovery of potent, selective, and orally active pyrazoloquinolines as PDE10A inhibitors for the treatment of Schizophrenia. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

Sources

Comparative

A Comparative Guide to the Anticonvulsant Properties of Pyrazolo[1,5-a]pyrazine Analogs

This guide provides an in-depth evaluation of the anticonvulsant potential of pyrazolo[1,5-a]pyrazine analogs. We will explore their performance in established preclinical models, delve into structure-activity relationsh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of the anticonvulsant potential of pyrazolo[1,5-a]pyrazine analogs. We will explore their performance in established preclinical models, delve into structure-activity relationships, and compare their efficacy and safety profiles against both related heterocyclic systems and standard antiepileptic drugs (AEDs). This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics for epilepsy.

The Unmet Need in Epilepsy Treatment and the Promise of Fused-Pyrazole Scaffolds

Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions globally.[1] Despite the availability of numerous AEDs, approximately one-third of patients continue to experience seizures, and many suffer from dose-limiting side effects.[2] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and better tolerability.

In the search for new chemical entities, fused heterocyclic systems built upon a pyrazole core have emerged as particularly promising scaffolds for CNS-active agents.[3] The structural rigidity and diverse substitution points of frameworks like pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][4][5]triazines have yielded compounds with potent anticonvulsant, anxiolytic, and cognitive-enhancing properties, often through mechanisms involving the modulation of key neurotransmitter systems.[6][7] This guide focuses on the pyrazolo[1,5-a]pyrazine core, a closely related system poised for exploration as a source of next-generation anticonvulsants.

Preclinical Screening: A Two-Pronged Approach to Efficacy

The initial evaluation of novel compounds relies on a battery of well-validated in vivo models that predict clinical efficacy against specific seizure types. The two most fundamental and widely used assays are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[1]

  • The Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[2][5] An electrical stimulus is applied to induce a maximal seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is the primary endpoint.[4] Success in this model often points to a mechanism involving the blockade of voltage-gated sodium channels, similar to established drugs like phenytoin and carbamazepine.[8]

  • The Subcutaneous Pentylenetetrazole (scPTZ) Test: This assay identifies compounds effective against myoclonic and absence seizures.[9] PTZ is a convulsant that acts as a non-competitive antagonist of the GABA-A receptor complex.[10] A compound's ability to prevent the onset of clonic spasms indicates a potential mechanism involving the enhancement of GABAergic neurotransmission or modulation of T-type calcium channels, akin to drugs like ethosuximide and benzodiazepines.[11][12]

The logical workflow for preclinical anticonvulsant screening is a phased approach, starting with these primary screens and progressing to more complex models and mechanism-of-action studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Efficacy & Safety Analysis cluster_2 Phase 3: Advanced Characterization Synthesis Compound Synthesis (Pyrazolo[1,5-a]pyrazine Analogs) MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Synthesis->MES Administer at multiple doses scPTZ Subcutaneous PTZ (scPTZ) Test (Myoclonic Seizure Model) Synthesis->scPTZ Administer at multiple doses Neurotox Rotarod Test (Acute Neurotoxicity) Synthesis->Neurotox Administer at multiple doses ED50 Determine ED50 (Median Effective Dose) MES->ED50 scPTZ->ED50 TD50 Determine TD50 (Median Toxic Dose) Neurotox->TD50 PI Calculate Protective Index (PI) (PI = TD50 / ED50) ED50->PI TD50->PI ChronicModels Chronic Seizure Models (e.g., Kindling) PI->ChronicModels Select Lead Candidates MOA Mechanism of Action Studies (e.g., Receptor Binding, Electrophysiology) PI->MOA Select Lead Candidates PK Pharmacokinetic Profiling PI->PK Select Lead Candidates

Caption: Preclinical screening workflow for novel anticonvulsant candidates.

Comparative Anticonvulsant Activity of Pyrazolo-Fused Heterocycles

While extensive public data on a wide range of pyrazolo[1,5-a]pyrazine analogs is emerging, valuable insights can be drawn from closely related pyrazolo-fused systems. A study on pyrazolo[1,5-a][2][4][5]triazines identified compound MH4b1 as a particularly interesting lead.[13][14] An initial screen of six analogs at a 300 mg/kg dose showed that only MH4b1 provided significant protection in the MES test without inducing acute neurotoxicity.[14][15] Further dose-response studies confirmed its activity.[6]

In contrast, a series of novel pyrrolo[1,2-a]pyrazine derivatives showed high activity in both MES and scMET (a variation of the scPTZ test) models, particularly for analogs with meta-substituted aromatic rings.[16] The most active derivative, 5a , was also effective in the 6 Hz model of pharmacoresistant seizures, with an ED50 of 32.24 mg/kg.[16]

Compound IDCore ScaffoldMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)Reference
MH4b1 Pyrazolo[1,5-a][2][4][5]triazineActive (Dose-dependent)Inactive> 300Not Determined[6][14]
Analog 5a Pyrrolo[1,2-a]pyrazineActiveActiveNot Reported6.6 (6 Hz model)[16]
Analog 6d Triazolo[1,5-a]pyrimidine15.814.1> 100> 6.3 (MES), > 7.1 (PTZ)[7]
Phenytoin Standard AED~9.5Inactive~68~7.2[17] (Comparative data)
Carbamazepine Standard AED11.8> 100> 300> 25.4[7][18]
Valproate Standard AED272~150~400~1.5[18] (Comparative data)

Table 1: Comparative in vivo anticonvulsant activity and neurotoxicity of selected pyrazolo-fused analogs and standard AEDs. PI is calculated as TD₅₀/ED₅₀.

Expert Analysis: The data highlights a critical aspect of drug design: subtle changes in the heterocyclic core can dramatically shift the anticonvulsant profile. The activity of MH4b1 primarily in the MES test suggests a mechanism for controlling seizure spread, similar to phenytoin.[6][14] Conversely, the broad-spectrum activity of triazolopyrimidine 6d in both MES and PTZ models is highly desirable, indicating a wider therapeutic potential, possibly through a mechanism involving GABAergic systems.[7] The high protective index of 6d and carbamazepine indicates a wide margin between therapeutic efficacy and dose-limiting side effects.

Structure-Activity Relationship (SAR) Insights

For pyrazolo-fused heterocycles, specific structural modifications have been shown to be critical for anticonvulsant activity.

  • Substitution on the Phenyl Ring: In one study of pyrazolo[3,4-c]-2,7-naphthyridines, the presence of a 4-fluorophenyl or 4-chlorophenyl group was found to enhance anticonvulsant activity.[19] For pyrrolo[1,2-a]pyrazines, meta-substitution on the aromatic ring at C-4 was characteristic of high activity in MES and scMET tests.[16]

  • Nature of the Fused Ring System: The switch from a pyrazolo[1,5-a]pyrimidine core to a triazolo[1,5-a]pyrimidine core led to a significant enhancement in anticonvulsant potency, as seen in the comparison between analogs in the same study.[7] This suggests that the number and position of nitrogen atoms in the fused ring system are key determinants of biological activity and receptor interaction.

Unraveling the Mechanisms of Action

The anticonvulsant effects of pyrazolo[1,5-a]pyrazine and related analogs appear to be mediated by several distinct molecular targets, suggesting a rich polypharmacology.

G cluster_0 Pyrazolo[1,5-a]pyrazine Analogs cluster_1 Potential Molecular Targets cluster_2 Cellular Effects PZP Pyrazolo[1,5-a]pyrazine Core Structure NMDA NMDA Receptor (GluN2A Subunit) PZP->NMDA Positive Allosteric Modulation [22] AMPA AMPA Receptor PZP->AMPA Negative Modulation (Related Scaffolds) [8] GABA GABA-A Receptor (Benzodiazepine Site) PZP->GABA Positive Modulation (Related Scaffolds) [24] MAOB Monoamine Oxidase B (MAO-B) PZP->MAOB Inhibition (Related Scaffolds) [9] Excitation Decrease Neuronal Hyperexcitability NMDA->Excitation AMPA->Excitation Inhibition Enhance Neuronal Inhibition GABA->Inhibition MAOB->Excitation Modulates Neurotransmitter Levels Anticonvulsant Anticonvulsant Effect Excitation->Anticonvulsant Inhibition->Anticonvulsant

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Introduction: As a novel heterocyclic compound within the pyrazolo[1,5-a]pyrazine class, 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid represents a category of molecules with significant interest in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound within the pyrazolo[1,5-a]pyrazine class, 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid represents a category of molecules with significant interest in medicinal chemistry, particularly as kinase inhibitors for therapeutic development.[1][2] The responsible management and disposal of such specialized research chemicals are not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Given that comprehensive toxicological and environmental fate data for novel compounds are often unavailable, a cautious and systematic approach to waste management is paramount.

This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and its associated waste streams. The procedures outlined below are grounded in established principles from regulatory bodies like the U.S. Environmental Protection Agency (EPA) and are designed to ensure safety, compliance, and scientific integrity.

Section 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is to determine if the waste is hazardous. Since a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we must infer its potential hazards from structurally related molecules and apply the precautionary principle. This involves treating the substance as hazardous until proven otherwise.

Causality: The chemical structure, featuring a fused N-heterocyclic ring system and a carboxylic acid group, suggests potential for biological activity and dictates its classification. The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity (40 CFR Part 261).[3][4]

Inferred Hazard Profile: Based on SDS information for analogous pyrazine, pyrazole, and heterocyclic carboxylic acid derivatives, we can anticipate the following hazard profile.[5][6][7][8]

Hazard CharacteristicInferred Risk for 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acidRationale & Recommended Action
Toxicity Assumed Toxic. Harmful if swallowed, inhaled, or absorbed through the skin.[8][9] Causes skin, eye, and respiratory irritation.[5][6] Action: Manage as a toxic chemical waste. Avoid generating dusts or aerosols.
Corrosivity Potentially Corrosive. The carboxylic acid moiety can lower the pH of aqueous solutions. Action: While the solid itself isn't corrosive, solutions should be pH-tested. If pH is ≤ 2 or ≥ 12.5, it must be managed as corrosive waste.[4] Segregate from bases.
Ignitability Low. Likely a solid with a high flash point. Not expected to be an ignitable waste.
Reactivity Low. No structural alerts suggest explosive or water-reactive properties. However, it should be segregated from strong oxidizing agents.

Section 2: On-Site Waste Management and Segregation Protocol

Proper handling at the point of generation is critical to prevent accidental exposure and ensure streamlined disposal.

Step-by-Step On-Site Handling:

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is typically sufficient for incidental contact).[8]

  • Waste Stream Segregation:

    • Solid Waste: Collect unused or expired pure compounds, contaminated weighing papers, and disposable equipment (e.g., pipette tips, contaminated gloves) in a dedicated, clearly labeled solid waste container.

    • Liquid Waste: Collect solutions containing the compound. Crucially, do not mix incompatible waste streams. For instance, segregate aqueous solutions from organic solvent solutions. This is vital because disposal vendors have different treatment pathways (e.g., incineration, neutralization), and mixing can create hazards or significantly increase disposal costs.[10]

    • Sharps Waste: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Containerization:

    • Use only chemically compatible containers with secure, leak-proof lids. High-density polyethylene (HDPE) is suitable for most solid and liquid waste streams.

    • Ensure the container is in good condition, free from cracks or residue on the outside.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. The EPA requires labels to include:

      • The words "Hazardous Waste" .[11]

      • The full chemical name: "4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid" and any other components (e.g., "in Methanol"). Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Toxic," "Irritant").[11]

Section 3: Accumulation and Storage

Regulatory frameworks, such as those from the EPA, provide two primary options for on-site accumulation of hazardous waste in a laboratory setting: Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs).[11][12]

Causality: These regulations are designed to minimize the quantity of hazardous waste in active work areas while ensuring it is stored safely pending removal by a licensed disposal vendor. The distinction between SAAs and CAAs provides flexibility for institutions while maintaining strict safety controls.[13]

FeatureSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location At or near the point of generation; under the direct control of the operator.[12]A designated, secure on-site location for consolidating waste from multiple SAAs.
Volume Limit Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste).[12]Limits depend on the facility's generator status (SQG or LQG).[11]
Time Limit No time limit until the volume limit is reached. Once full, must be moved to a CAA within 3 days.Strict time limits apply: 90 days for Large Quantity Generators (LQGs) or 180 days for Small Quantity Generators (SQGs).[11]
Labeling Must be labeled with contents and hazard warnings. The "accumulation start date" is NOT applied here.[11]Must be labeled with the "accumulation start date" (the date the waste first arrived at the CAA).[11]

Section 4: The Disposal Workflow - A Step-by-Step Protocol

This workflow consolidates the previous sections into a direct, actionable plan for researchers.

  • Identify & Characterize: At the end of an experiment, identify all materials (solids, liquids, consumables) contaminated with 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid. Classify them as hazardous waste.

  • Segregate & Containerize: Select the appropriate, compatible waste container from your SAA. Segregate solid and liquid waste into separate, dedicated containers.

  • Label Container: Immediately affix a hazardous waste label to the container. Fill out the full chemical name(s) and hazard information.

  • Accumulate in SAA: Store the sealed container in your designated SAA, ensuring it is away from incompatible materials.

  • Transfer to CAA: Once the SAA container is full, close it securely, and contact your institution's Environmental Health & Safety (EHS) department to arrange for transfer to the CAA. Your EHS department will handle the application of the accumulation start date.

  • Manifest & Final Disposal: The EHS department will work with a licensed hazardous waste disposal vendor. The waste will be tracked using a hazardous waste manifest system from your facility to its final treatment destination, which is typically a high-temperature incinerator for organic compounds of this nature.[11][14] This creates a cradle-to-grave record of the waste, ensuring regulatory compliance.

Section 5: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

G Disposal Workflow for 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic Acid Waste cluster_generation Point of Generation cluster_characterization Characterization & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_final Final Disposal Path gen Waste Generation (e.g., unused solid, contaminated solution, labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe char Is it contaminated with the target compound? ppe->char solid Solid Waste (Pure compound, tips, gloves) char->solid Yes (Solid) liquid Liquid Waste (Aqueous or organic solutions) char->liquid Yes (Liquid) container_solid Select & Label SOLID Hazardous Waste Container solid->container_solid container_liquid Select & Label LIQUID Hazardous Waste Container liquid->container_liquid store Store in SAA (Under operator control, closed lid) container_solid->store container_liquid->store full Container Full? store->full contact_ehs Contact Institutional EHS for pickup and transfer to CAA full->contact_ehs Yes vendor Licensed Vendor Disposal (e.g., Incineration) Tracked via Manifest contact_ehs->vendor

Caption: Decision workflow for handling and disposing of chemical waste.

Conclusion

The proper management of novel research chemicals like 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a fundamental responsibility of every scientist. By adhering to a process of cautious hazard characterization, diligent segregation, and compliant on-site accumulation, researchers can ensure that these materials are handled safely from the lab bench to their final disposal. Always consult your institution's specific Laboratory Management Plan and EHS professionals to ensure full compliance with local, state, and national regulations.[12][15]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Link

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Link

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. Link

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. Link

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Link

  • Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. Cole-Parmer. Link

  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. Cole-Parmer. Link

  • Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid. Thermo Fisher Scientific. Link

  • Safety Data Sheet - 6-Fluoro-4-oxo-3,4-dihydro-2h-1-benzopyran-2-carboxylic acid. CymitQuimica. Link

  • Safety Data Sheet - Pyrazine-2,3-dicarboxylic acid (Alternate). Alfa Aesar. Link

  • Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth. Link

  • Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. Google Patents (CN113150012A). Link

  • Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents (CN102826627B). Link

  • Chemical Waste Management Guide. University of Texas at Austin Environmental Health & Safety. Link

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Link

  • Need to dispose of chemicals. UK Health and Safety Executive. Link

  • PYRAZOLO[1,5-A]PYRAZINE DERIVATIVE AND PREPARATION METHOD THEREFOR AND USE THEREOF. WIPO Patentscope (WO/2021/147790). Link

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Link

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents (CN109694343B). Link

  • Disposal/Hazardous waste. Fitreach. Link

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. Link

  • Hazardous waste. EU Waste Law. Link

  • PFAS rules, packaging bans, UK plans - what is changing and when. Chemical Watch. Link

  • Esterification of Carboxylic Acids. Organic Syntheses. Link

  • Method for preparing heterocyclic-carboxylic acids. Google Patents (US6562972B1). Link

  • Process for the purification of carboxylic acids and/or their anhydrides. European Patent Office (EP 0535825 A2). Link

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: An "Unknown Hazard" Approach Given the absence of a specific Safety Data Sheet (SDS) for 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An "Unknown Hazard" Approach

Given the absence of a specific Safety Data Sheet (SDS) for 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, we must infer potential hazards from its structural components: a pyrazolopyrazine core and a carboxylic acid functional group. Structurally similar compounds, such as other pyrazole and pyrazine derivatives, often exhibit irritant properties and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] Carboxylic acids can be corrosive and cause skin and eye irritation.[2][3]

Therefore, this compound should be handled as a substance with unknown toxicity, and the following potential hazards should be assumed:

  • Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.[1][3][5]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation could lead to adverse health effects.[1][2]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when working with substances of unknown toxicity.[6][7] The following table summarizes the recommended PPE for handling 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

Protection Type Recommended PPE Rationale
Eye and Face Protection Safety goggles with side shields and a face shield.To protect against splashes, dust, and unforeseen reactions.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[7] It is advisable to wear two pairs of gloves.
Body Protection A fully fastened laboratory coat.To protect skin and clothing from contamination.[7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of the powdered compound, especially when handling outside of a fume hood.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: The laboratory should be well-ventilated.[2][9]

  • Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation.[2][9]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent paper.

  • Weighing and Transfer: Carefully weigh the desired amount of the compound on a tared weigh boat. Use a spatula for transfers to minimize dust generation.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[2][3]

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Spill: For a small spill, carefully clean it up using appropriate absorbent materials while wearing full PPE. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

As a novel compound in drug development, 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid and all contaminated materials must be disposed of as hazardous waste.[10][11]

  • Solid Waste: Collect the compound and any contaminated disposable materials (e.g., gloves, weigh boats, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[9][11]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Work handle_transfer Transfer/Dissolve handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon Complete Work cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid.

References

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • Pharmaceutical Waste. Environmental Health & Safety - University of Delaware. [Link]

  • Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Longdom Publishing. [Link]

  • Working Safely with Particularly Hazardous Substances. Princeton University Environmental Health & Safety. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Reactant of Route 2
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
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